9-Ethyl-3-nitrocarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-3-nitrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHLSYSHMRRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044995 | |
| Record name | 9-Ethyl-3-nitro-9H-carbazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-20-4 | |
| Record name | 9-Ethyl-3-nitro-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Ethyl-3-nitro-9H-carbazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethyl-3-nitrocarbazole | |
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| Record name | 9H-Carbazole, 9-ethyl-3-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Ethyl-3-nitro-9H-carbazole | |
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| Record name | 9-ethyl-3-nitro-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.505 | |
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| Record name | 9-ETHYL-3-NITRO-9H-CARBAZOLE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Ethyl-3-nitrocarbazole chemical properties and structure
An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole: Chemical Properties, Structure, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 86-20-4), a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical and physical properties, molecular and crystalline structure, and established protocols for its synthesis and purification. Furthermore, it explores the compound's characteristic spectroscopic signatures, its chemical reactivity—most notably as a precursor to 3-amino-9-ethylcarbazole—and its applications in the development of dyes, pigments, and pharmaceuticals. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile carbazole derivative.
Introduction
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of an electron-withdrawing nitro group and an electron-donating N-ethyl group on the carbazole framework imparts unique electronic properties and reactivity to the molecule.[1] Its primary significance lies in its role as a crucial building block for the synthesis of more complex molecules.[2][3] Most notably, it is the direct precursor to 3-Amino-9-ethylcarbazole (AEC), a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry.[1][4] Understanding the properties and synthesis of this compound is therefore essential for its effective utilization in these fields.
Molecular and Crystal Structure
Molecular Structure
This compound possesses the molecular formula C₁₄H₁₂N₂O₂.[5][6] The structure consists of a planar carbazole ring system where the nitrogen atom (position 9) is substituted with an ethyl group. A nitro group (NO₂) is attached to position 3 of one of the benzene rings. The IUPAC name for this compound is 9-ethyl-3-nitro-9H-carbazole.[5][7]
Caption: 2D Structure of this compound.
Crystal Structure
Crystallographic studies have confirmed that this compound crystallizes in a triclinic system with the space group P-1.[8] The planar nitrocarbazole rings associate in pairs, likely due to strong intermolecular dipole-dipole interactions.[8] Detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.572 (4) |
| b (Å) | 12.910 (5) |
| c (Å) | 9.547 (4) |
| α (°) | 94.85 (3) |
| β (°) | 111.62 (3) |
| γ (°) | 75.40 (4) |
| Volume (ų) | 1172 (1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.361 |
| Data sourced from Chen et al. (1992).[8] |
Physicochemical Properties
This compound presents as a yellow crystalline powder.[5] It is characterized by its insolubility in water and its role as a stable chemical intermediate.[5] Key physicochemical properties are compiled below.
| Property | Value | Reference(s) |
| CAS Number | 86-20-4 | [2][5][6] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 240.26 g/mol | [3][6] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 128-130 °C (lit.) or 160-162 °C | [2][5][6] |
| Boiling Point | ~362.3 °C at 760 mmHg | [2] |
| Density | ~1.27 - 1.35 g/cm³ | [2][3] |
| Water Solubility | Insoluble / Sparingly soluble | [5] |
| Polar Surface Area | 50.75 Ų | [5] |
| XLogP3-AA | 3.5 | [5] |
Note: Discrepancies in the reported melting point exist in the literature, which may be attributable to different polymorphic forms or purity levels.
Synthesis and Purification
The most common and industrially relevant method for preparing this compound is the direct electrophilic nitration of 9-ethylcarbazole.[3][5][9] This reaction leverages the activation of the carbazole ring by the N-ethyl group, which directs nitration primarily to the 3- and 6-positions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration using Acetonitrile
This protocol is adapted from methodologies that prioritize higher yields and improved safety by avoiding carcinogenic solvents like chlorobenzene.[4][10] Using acetonitrile as a solvent has been reported to produce high yields of the target compound.[10]
Materials:
-
9-Ethylcarbazole (15.0 g, 0.077 mol)
-
Acetonitrile (40 g)
-
Nitric Acid (36%, 17.48 g, 0.10 mol)
-
Deionized Water
-
Reaction flask, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
In a suitable reaction flask, dissolve 15.0 g of 9-ethylcarbazole in 40 g of acetonitrile.
-
Begin stirring the solution and maintain the temperature between 25-40°C using a water or ice bath as needed.
-
Add 17.48 g of 36% nitric acid dropwise to the solution while ensuring the temperature remains within the specified range. The choice to control the temperature is critical to prevent over-nitration and the formation of unwanted byproducts, thus ensuring regioselectivity.
-
After the complete addition of nitric acid, continue to stir the reaction mixture for 4 hours at 25-40°C.
-
Upon completion (which can be monitored by TLC), pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Collect the yellow precipitate by filtration.
-
Wash the solid thoroughly with water to remove any residual acid and solvent.
-
Dry the product under vacuum to obtain this compound. This method has been reported to yield approximately 18.13 g (98.2%).[4]
Purification: For obtaining a high-purity product, recrystallization from a suitable solvent system, such as an acetone/methanol mixture, can be performed.
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While publicly accessible, fully assigned spectra are limited, the expected features can be reliably predicted based on the molecule's functional groups.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to its main functional groups:
-
Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[7]
-
Aliphatic C-H Stretch: Medium to strong bands from the ethyl group, typically appearing in the 2980-2850 cm⁻¹ range.[7]
-
Nitro Group (NO₂) Stretch: Two strong, characteristic bands are expected: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. The exact position is influenced by the aromatic ring.
-
Aromatic C=C Stretch: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region.[7]
-
C-N Stretch: A band in the fingerprint region, typically around 1350-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum should provide distinct signals for the aromatic and aliphatic protons:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the NO₂ group. The proton at C4 (adjacent to the nitro group) is expected to be the most deshielded.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.4-4.6 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) should appear further upfield, around δ 1.4-1.6 ppm.
¹³C NMR: The carbon NMR spectrum is expected to show 14 distinct signals in the broadband decoupled spectrum, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the nitro group (C3) will be significantly deshielded.
Mass Spectrometry
In mass spectrometry, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 240, corresponding to its molecular weight.[2]
Reactivity and Applications
Chemical Reactivity
The primary reaction of interest for this compound is the reduction of its nitro group to form 3-amino-9-ethylcarbazole.[4][5] This transformation is typically achieved using reducing agents like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4]
Caption: Reduction of this compound to 3-Amino-9-ethylcarbazole.
Applications
This compound is not typically an end-product but serves as a vital intermediate.
-
Dye and Pigment Industry: Its fluorescent properties and chemical structure make it a useful precursor in the synthesis of various dyes and pigments for textiles, inks, and coatings.[5]
-
Pharmaceutical Industry: It is a versatile building block for synthesizing pharmaceutical compounds. The nitro group can be transformed into various other functional groups, enabling the creation of a diverse library of molecules with potential biological activities.[2][5]
-
Research and Development: It is widely used in laboratories as a starting material for exploring new synthetic pathways and as a model compound for studying chemical reactions.[2][11]
-
Materials Science: There is potential for its use in developing new materials, such as photoconductive polymers, where the carbazole moiety is known to have favorable electronic properties.[2]
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling this compound. It is advised to avoid breathing dust and to prevent contact with skin and eyes.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The material is a combustible solid.[6]
Conclusion
This compound is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable intermediate in multiple fields. The detailed protocols and property data provided in this guide offer a solid foundation for scientists and researchers to confidently work with and innovate upon this important carbazole derivative.
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what is the CAS number for 9-Ethyl-3-nitrocarbazole
An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Publication Date: January 1, 2026
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmacologically active compounds. This document details its chemical and physical properties, outlines established and novel synthetic routes, and explores its utility as a precursor to bioactive molecules. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into its application. The Chemical Abstracts Service (CAS) number for this compound is 86-20-4 [1][2][3][4][5][6].
Introduction and Core Chemical Identity
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of an ethyl group at the 9-position and a nitro group at the 3-position imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis[1]. Its primary importance lies in its role as a precursor to 3-Amino-9-ethylcarbazole, a versatile compound used in the development of a wide range of bioactive annulated carbazoles[7][8].
Molecular Structure and Key Identifiers
-
Systematic Name: 9-ethyl-3-nitro-9H-carbazole[1]
-
Molecular Weight: 240.26 g/mol [2]
-
EC Number: 201-655-7[2]
Physicochemical Properties
This compound typically appears as a yellow crystalline powder and is sparingly soluble in water[1]. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 128-130 °C | [2][3][5][6] |
| Boiling Point | ~362.3 - 385 °C | [1][3][5] |
| Density | 1.27 g/cm³ | [3][5] |
| Polar Surface Area | 50.75 Ų | [1] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | 1.95E-05 mmHg at 25°C | [1][5] |
Synthesis of this compound: Methodologies and Mechanisms
The traditional and most common method for synthesizing this compound is through the direct nitration of 9-ethylcarbazole[1][6][9]. However, alternative methods are being explored to enhance safety and yield[10].
Traditional Synthesis: Nitration of 9-Ethylcarbazole
This method involves the reaction of 9-ethylcarbazole with a nitrating agent, such as nitric acid, in a suitable solvent like acetic acid or chlorobenzene[1][11]. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the nitration process.
Experimental Protocol: Nitration using Nitric Acid in Acetic Acid
-
Dissolution: Dissolve 9-ethylcarbazole in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cooling: Cool the solution to a temperature between 20-28 °C[11].
-
Nitration: Slowly add a stoichiometric amount of 100% nitric acid to the cooled solution while maintaining the temperature[1]. The reaction time is typically around 6 hours[1].
-
Quenching and Precipitation: After the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any residual acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
A yield of approximately 89% can be achieved with this method[1].
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route
A newer, high-yield preparation method avoids the direct nitration process, thereby enhancing safety[10]. This method involves a palladium-catalyzed cross-coupling reaction followed by high-pressure oxidation[10].
-
Step 1: Cross-Coupling: N-ethylaniline and p-chloronitrobenzene are reacted in the presence of a palladium catalyst, an organic phosphine ligand, and an alkaline compound to form an intermediate product[10].
-
Step 2: Oxidative Cyclization: The intermediate is then dissolved in an acid solvent with a catalyst and an oxidant in a closed container under pressure to yield 3-nitro-9-ethylcarbazole[10].
This method is advantageous as it avoids the use of harsh nitrating agents[10].
Applications in Research and Drug Development
This compound is a valuable intermediate in several industrial and research applications, including the synthesis of dyes and pigments due to its fluorescent properties[1]. However, its most significant role in the context of drug development is as a precursor to 3-Amino-9-ethylcarbazole.
Key Intermediate for 3-Amino-9-ethylcarbazole
The nitro group of this compound can be readily reduced to an amino group, yielding 3-Amino-9-ethylcarbazole. This transformation is a critical step in the synthesis of many biologically active molecules[8].
Experimental Protocol: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, suspend this compound in ethanol.
-
Addition of Reducing Agent: Add stannous chloride (SnCl₂) and concentrated hydrochloric acid to the suspension[1].
-
Reflux: Heat the mixture to reflux for approximately 2 hours[1].
-
Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: The crude 3-Amino-9-ethylcarbazole can be purified by filtration and recrystallization.
A yield of around 69% can be expected for this reduction reaction[1].
Caption: Synthesis of 3-Amino-9-ethylcarbazole and its applications.
Precursor for Bioactive Annulated Carbazoles
3-Amino-9-ethylcarbazole is a versatile building block for synthesizing a variety of annulated carbazole derivatives with significant biological activities, including antimicrobial and anticancer properties[7][8]. The amino group at the C-3 position, along with the adjacent C-2 and C-4 carbons, serve as nucleophilic sites for constructing fused heterocyclic systems[8]. This has led to the development of novel compounds with potential therapeutic applications[7][8].
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advised to avoid contact with skin and eyes and to prevent inhalation of dust[1]. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn[2].
Conclusion
This compound is a fundamentally important chemical intermediate with a well-established role in synthetic chemistry. Its straightforward synthesis and the reactivity of its nitro group make it an indispensable precursor for 3-Amino-9-ethylcarbazole, a key component in the synthesis of a diverse range of bioactive molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this compound is crucial for leveraging its potential in creating novel therapeutic agents.
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synthesis of 9-Ethyl-3-nitrocarbazole from 9-ethylcarbazole
An In-Depth Technical Guide to the Synthesis of 9-Ethyl-3-nitrocarbazole from 9-ethylcarbazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 86-20-4), a key chemical intermediate. The document delves into the mechanistic underpinnings of the electrophilic nitration of the 9-ethylcarbazole scaffold, critically evaluates various synthetic methodologies, and presents a detailed, field-proven experimental protocol. A significant emphasis is placed on reaction control, regioselectivity, and paramount safety considerations inherent to nitration chemistry. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.
Introduction and Strategic Importance
This compound is a yellow crystalline solid with a melting point of approximately 128-130 °C.[1][2] Its molecular structure, featuring a carbazole ring functionalized with an ethyl group at the 9-position and a nitro group at the 3-position, imparts unique electronic and fluorescent properties.[3] These characteristics make it a valuable building block and intermediate in several high-value industries:
-
Dyes and Pigments: It serves as a precursor for creating vibrant and specialized dyes for textiles, inks, and coatings.[3]
-
Pharmaceuticals: The carbazole nucleus is a privileged scaffold in medicinal chemistry. This compound acts as a versatile starting material for synthesizing compounds with potential biological activities, as the nitro group can be readily transformed into other functional groups like amines.[3][4]
-
Materials Science & Research: In research and development, it is used to synthesize novel organic materials for applications in electronics and as a model compound for studying chemical reactions.[1]
This guide focuses on the direct synthesis of this compound via the electrophilic nitration of 9-ethylcarbazole, a common and efficient transformation that requires careful control to ensure high yield, purity, and operational safety.
Reaction Mechanism: The Basis of Regioselectivity
The conversion of 9-ethylcarbazole to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The process is governed by the generation of a potent electrophile and the inherent electronic properties of the carbazole ring system.
Generation of the Nitronium Ion (NO₂⁺)
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid (HNO₃). To enhance the concentration of this highly reactive species, a stronger acid, such as sulfuric acid (H₂SO₄), is often used as a catalyst. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6][7]
The Substitution Pathway
The reaction proceeds via a well-established two-step mechanism:[8]
-
Formation of the σ-Complex: The electron-rich π-system of the 9-ethylcarbazole ring attacks the nitronium ion. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma-complex or Wheland intermediate.[8]
-
Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the carbazole ring and yielding the final product.[7]
Rationale for 3-Position Selectivity
The carbazole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the heterocyclic nitrogen atom. This activation is directed primarily to the positions ortho and para to the nitrogen. In the carbazole framework, these are the 1, 3, 6, and 8 positions. The nitration of 9-ethylcarbazole shows a strong preference for substitution at the 3-position (and the equivalent 6-position). This high regioselectivity is a result of the superior resonance stabilization of the sigma-complex formed when the electrophile attacks at the C-3 position, allowing the positive charge to be effectively delocalized across the aromatic system and onto the nitrogen atom.[9]
Sources
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- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
An In-depth Technical Guide to the Solubility of 9-Ethyl-3-nitrocarbazole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 9-Ethyl-3-nitrocarbazole, a key intermediate in various chemical syntheses. In the absence of publicly available quantitative solubility data for this compound, this guide equips researchers, scientists, and drug development professionals with the foundational principles, theoretical predictive models, and detailed experimental protocols necessary to ascertain its solubility profile. By integrating theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for optimizing crystallization, purification, and formulation processes involving this compound.
Introduction: The Critical Role of Solubility in Chemical Applications
The solubility of a compound is a fundamental physicochemical property that governs its behavior in solution and is a critical parameter in a multitude of scientific and industrial processes. For a compound such as this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility in various organic solvents is paramount.[1][2] This knowledge is indispensable for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient reaction kinetics. Selecting a solvent in which this compound is sufficiently soluble can significantly enhance reaction rates and yields.
-
Purification and Crystallization: The process of isolating and purifying this compound often relies on crystallization, a technique that is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation Development: In the pharmaceutical and materials science sectors, the ability to formulate a compound into a stable and bioavailable product is directly linked to its solubility characteristics.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.[3] Knowledge of solubility is therefore essential for selecting appropriate solvents for analytical testing.
This guide will delve into the theoretical underpinnings of solubility, provide a practical framework for predicting solubility using Hansen Solubility Parameters, and offer detailed, step-by-step protocols for the experimental determination of the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 240.26 g/mol | [1][4][5] |
| Melting Point | 128-130 °C | [1][4][6] |
| Appearance | Yellow crystalline powder | [7] |
| ACD/LogP | 4.25 | [7] |
| Polar Surface Area | 50.75 Ų | [7] |
| Water Solubility | Insoluble/Sparingly soluble | [7] |
The high LogP value and the presence of a large non-polar carbazole core suggest that this compound is a lipophilic compound with limited aqueous solubility. The nitro group and the nitrogen atom in the carbazole ring introduce some polarity, which will influence its interactions with polar organic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.
ΔG_mix = ΔH_mix - TΔS_mix
For dissolution to be spontaneous, ΔG_mix must be negative. The entropy of mixing generally favors dissolution, while the enthalpy of mixing depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The solubility of carbazole and its derivatives is influenced by several factors:
-
Polarity: The parent compound, 9H-carbazole, is more soluble in polar organic solvents like methanol and DMSO, and also shows good solubility in non-polar aromatic solvents like toluene and benzene.[8][9]
-
Substituents: The introduction of functional groups can significantly alter solubility. Alkyl groups, such as the ethyl group in this compound, generally increase solubility in organic solvents.[10] Electron-withdrawing groups, like the nitro group, can affect the electron density and polarity of the molecule, thereby influencing its interactions with solvents.[10]
-
Temperature: The solubility of most organic solids, including carbazole derivatives, tends to increase with rising temperature.[8][9]
Predictive Modeling: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][10] This model decomposes the total Hildebrand solubility parameter (δ) into three components representing different intermolecular forces:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The underlying principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[6] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.[1] However, for practical applications, determining the HSP of a solute experimentally by testing its solubility in a range of solvents with known HSPs is a more accurate approach.[11]
Experimental Determination of Solubility
Given the lack of published quantitative data, the experimental determination of the solubility of this compound is a necessary step for any research or development activity. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for this purpose.[12]
Isothermal Saturation Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Protocol:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[12]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.
-
Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.
-
Gravimetric Method: An Alternative Approach
For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[13][14][15]
Protocol:
-
Prepare a saturated solution as described in step 1 of the isothermal saturation method.
-
Carefully decant or filter a known volume of the clear supernatant into a pre-weighed, solvent-resistant container (e.g., a glass beaker).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Dry the residue to a constant weight.
-
The final weight of the residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent. From this, the solubility can be calculated in units such as g/L or mg/mL.
Visual Representation of the Experimental Workflow
Sources
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9-Ethyl-3-nitrocarbazole molecular weight and formula
An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole: Synthesis, Properties, and Applications
Introduction
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. Its structure, featuring a nitro group on the carbazole framework, makes it a pivotal intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications, particularly as a precursor to versatile building blocks used in pharmaceutical and materials science research. For researchers and development professionals, understanding the nuances of this compound is key to leveraging its synthetic potential.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 240.26 g/mol | [1][2][3][4] |
| CAS Number | 86-20-4 | [1][3][4] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 128-130 °C | [1][4][6] |
| Boiling Point | 362.3 °C at 760 mmHg | [1][7] |
| Density | 1.27 g/cm³ | [1][7] |
| IUPAC Name | 9-ethyl-3-nitro-9H-carbazole | [3] |
Synthesis Methodologies
The primary and most established method for synthesizing this compound is through the electrophilic nitration of 9-ethylcarbazole. The reaction introduces a nitro group onto the electron-rich carbazole ring system.
Protocol 1: Nitration of 9-Ethylcarbazole
This protocol is based on the classical electrophilic aromatic substitution reaction. The choice of a nitrating agent and solvent system is critical for achieving high yield and selectivity. Acetic acid is a common solvent as it effectively dissolves the starting material and facilitates the reaction with the nitrating agent.[5]
Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid. The electron-rich carbazole ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group, primarily at the C3 position, which is electronically activated.
Experimental Protocol:
-
Dissolution: Dissolve 9-ethylcarbazole in glacial acetic acid in a reaction vessel equipped with a stirrer and cooling bath.
-
Cooling: Cool the solution to a controlled temperature, typically around 20-25°C, to manage the exothermic nature of the nitration reaction.[5]
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (e.g., 100% HNO₃) dropwise to the stirred solution.[5] Maintaining a slow addition rate is crucial to prevent over-nitration and control the temperature.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 6 hours) at the controlled temperature.[5] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and then recrystallize from a suitable solvent like ethanol to obtain pure this compound. The reported yield for this type of reaction can be high, around 89%.[5]
Sources
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A Spectroscopic Guide to 9-Ethyl-3-nitrocarbazole: Elucidating Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 9-Ethyl-3-nitrocarbazole, a key intermediate in the synthesis of various organic compounds, dyes, and pharmaceuticals.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental methodologies and the scientific reasoning behind the interpretation of the spectroscopic results.
Introduction to this compound
This compound (CAS No. 86-20-4) is a derivative of carbazole, a heterocyclic aromatic compound.[3] The introduction of an ethyl group at the 9-position and a nitro group at the 3-position significantly influences its electronic and, consequently, its spectroscopic properties.[4] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule, providing a foundational understanding for its identification, characterization, and application in further research and development.
Molecular Structure and Key Features:
-
Molecular Formula: C₁₄H₁₂N₂O₂[3]
-
Molecular Weight: 240.26 g/mol [3]
-
Appearance: A yellow crystalline powder with a melting point of 128-130 °C.[1][5][6][7]
The presence of the carbazole core, the N-ethyl group, and the electron-withdrawing nitro group gives rise to a unique spectroscopic fingerprint, which will be explored in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Experimental Protocol: NMR Analysis
A standardized protocol for obtaining high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).
-
Use a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.45 | Triplet | 3H | -CH₃ | The methyl protons of the ethyl group are split by the adjacent methylene protons. |
| ~4.40 | Quartet | 2H | -CH₂- | The methylene protons of the ethyl group are split by the adjacent methyl protons. |
| ~7.30-7.60 | Multiplet | 4H | Ar-H | Protons on the unsubstituted aromatic ring. |
| ~8.10 | Doublet | 1H | Ar-H | Aromatic proton adjacent to the nitro group. |
| ~8.30 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the nitrogen. |
| ~8.90 | Doublet | 1H | Ar-H | Aromatic proton ortho to the nitro group. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ will exhibit signals corresponding to the 14 carbon atoms in the molecule. Due to the molecule's asymmetry, all 14 carbons are expected to be unique.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -CH₃ | Aliphatic carbon of the ethyl group. |
| ~38 | -CH₂- | Aliphatic carbon of the ethyl group. |
| ~110-145 | Aromatic C & CH | Carbons of the carbazole ring system. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity. |
| ~140-150 | Quaternary C-NO₂ | The carbon atom directly attached to the nitro group will be significantly deshielded. |
NMR Data Interpretation Workflow
Caption: Workflow for elucidating molecular structure from NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Analysis
The following is a standard procedure for obtaining the IR spectrum of a solid sample like this compound:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~1600-1450 | C=C stretch | Aromatic C=C |
| ~1520 and ~1340 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |
| ~1300-1000 | C-N stretch | Aromatic C-N |
Functional Group Correlation Diagram
Caption: Correlation of functional groups to their IR absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Experimental Protocol: UV-Vis Analysis
A typical protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Processing: The instrument will automatically record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be identified.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the carbazole chromophore. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted carbazole.
| λmax (nm) | Electronic Transition | Chromophore |
| ~250-270 | π-π | Carbazole ring |
| ~290-310 | π-π | Carbazole ring |
| ~340-360 | π-π* | Extended conjugation with the nitro group |
Note: The exact λmax values are highly dependent on the solvent used.
The photophysical behavior of nitrocarbazoles has been studied, and the nitro group is known to induce significant changes in their absorption spectra.[4]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and UV-Vis spectra, along with the detailed experimental protocols, offer researchers and scientists the necessary tools for the identification and quality control of this important chemical intermediate. The interpretation of this data, grounded in the fundamental principles of spectroscopy, allows for a thorough understanding of the molecule's structure and electronic properties.
References
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The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed. Available at: [Link]
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9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem. Available at: [Link]
-
Cas 86-20-4,this compound - LookChem. Available at: [Link]
-
9-Ethyl-3-nitro-9H-carbazole - SIELC Technologies. Available at: [Link]
- A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents.
-
9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc. Available at: [Link]
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physical properties like melting and boiling point of 9-Ethyl-3-nitrocarbazole
An In-Depth Technical Guide to the Physicochemical Characterization of 9-Ethyl-3-nitrocarbazole
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Physical Properties of this compound (Melting & Boiling Point)
Abstract
This compound (CAS No. 86-20-4) is a pivotal intermediate in the synthesis of diverse organic compounds, finding applications from pharmaceutical development to material science.[1][2] The precise characterization of its physical properties is fundamental to its application, ensuring purity, optimizing reaction conditions, and guaranteeing reproducible outcomes in research and manufacturing. This guide provides a comprehensive overview of the key physical properties of this compound, with a primary focus on its melting and boiling points. It presents authoritative, field-proven protocols for their experimental determination, emphasizing the causality behind methodological choices to ensure data integrity and reliability. This document serves as a practical resource for scientists requiring accurate and validated physicochemical data for this compound.
Introduction to this compound: A Compound of Significance
This compound is a derivative of carbazole, a heterocyclic aromatic compound. Its molecular structure, featuring a carbazole core with an ethyl group at the 9-position and a nitro group at the 3-position, makes it a versatile building block in organic synthesis.[1][2] It is commonly prepared via the nitration of 9-ethyl carbazole.[3][4][5] The presence of the nitro group, a strong electron-withdrawing moiety, and the extended π-system of the carbazole ring, imparts unique electronic and photophysical properties, leading to its use in the development of dyes, pigments, and novel materials.[2]
In any scientific endeavor involving chemical synthesis or material characterization, the purity of the starting materials is paramount. Physical constants such as the melting and boiling points serve as primary criteria for purity.[6][7] For a crystalline solid like this compound, a sharp, well-defined melting point range is indicative of high purity, whereas impurities typically cause a depression and broadening of this range.[6] Similarly, the boiling point is a critical parameter for purification techniques like distillation and for defining the thermal stability limits of the compound. This guide establishes a foundation for the accurate and reliable determination of these essential properties.
Physicochemical Profile of this compound
A review of scientific literature and chemical supplier data reveals a set of established physical properties for this compound. These values, while generally consistent, exhibit some variation, which likely stems from differences in sample purity or measurement conditions. The aggregated data underscores the necessity of independent verification in a laboratory setting.
Table 1: Summary of Physical Properties for this compound
| Property | Reported Value(s) | Source(s) |
| CAS Number | 86-20-4 | [1][3][4][8] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][3][9] |
| Molecular Weight | 240.26 g/mol | [1][3][9] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 128-130 °C | [1][3][4][8] |
| 160-162 °C | [2] | |
| 118.5-120 °C (recrystallized) | [5] | |
| Boiling Point | 362.3 °C at 760 mmHg | [1][8] |
| 380-385 °C | [2] | |
| 362.3 ± 24.0 °C (Predicted) | [4] | |
| Density | 1.27 g/cm³ | [1][8] |
| Flash Point | 172.9 °C | [1] |
| Vapor Pressure | 1.95E-05 mmHg at 25°C | [1][2] |
Note on Discrepancies: The variation in the reported melting point (from ~119°C to 162°C) is significant. The lower value of 118.5-120°C was reported for a sample post-recrystallization, suggesting this may be closer to the true value for a pure compound.[5] The commonly cited 128-130°C range from major suppliers likely represents a standard purity grade.[1][3][8] The higher value of 160-162°C may be an outlier or refer to a different polymorph.[2] These differences highlight the critical importance of careful purification and consistent measurement protocol.
Authoritative Protocol for Melting Point Determination
Principle of Melting Point Analysis
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[6][10] For pure substances, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[6][7] Therefore, melting point determination is a rapid and effective method for assessing purity and verifying the identity of a compound.[10][11]
Causality in Method Selection: The Capillary Method
For the determination of the melting point of this compound, the capillary method using a digital melting point apparatus (e.g., a Mel-Temp or similar device) is the preferred technique. This choice is predicated on several key advantages:
-
Accuracy and Reproducibility: Digital sensors and controlled heating ramps allow for precise and repeatable measurements.
-
Small Sample Size: Only a small amount of material (2-3 mm in a capillary tube) is required, which is ideal for research settings where sample quantity may be limited.[11]
-
Safety: The heating element is enclosed, minimizing exposure to hot surfaces and fumes compared to older oil bath methods like the Thiele tube.[10]
Detailed Experimental Protocol
-
Sample Preparation: a. Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle. b. Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube. c. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. Repeat until the sample column is 2-3 mm high.[11]
-
Instrument Calibration (Self-Validation): a. Before analyzing the sample, confirm the accuracy of the apparatus using a certified melting point standard with a known melting point close to that of the target compound (e.g., Benzoic Acid, m.p. 122°C). b. If the apparatus reading deviates by more than 1°C from the certified value, a correction factor should be applied to all subsequent measurements.
-
Approximate Melting Point Determination: a. Place the packed capillary tube into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature.[7] c. Record the temperature at which the sample melts. This provides a target for the accurate measurement.
-
Accurate Melting Point Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point. b. Insert a new, freshly prepared capillary tube with the sample. c. Set a slow heating rate of 1-2°C per minute. A slow rate is crucial to ensure the sample and thermometer are in thermal equilibrium, preventing erroneously wide melting ranges.[11] d. Record the temperature at which the first drop of liquid appears (T₁). e. Continue heating slowly and record the temperature at which the last solid crystal melts completely (T₂). f. The melting point is reported as the range T₁ - T₂.
-
Verification: a. Repeat the accurate measurement at least twice with fresh samples. Consistent results (within 0.5°C) confirm the validity of the measurement.
Authoritative Protocol for Boiling Point Determination
Principle of Boiling Point Analysis
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] At this temperature, the liquid undergoes bulk conversion to the vapor phase. Since boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken or to correct the value to standard pressure (760 mmHg). For high-boiling compounds like this compound (b.p. >350°C), there is a risk of thermal decomposition at atmospheric pressure. While vacuum distillation is the preferred method for purification, determination at atmospheric pressure using a micro-method is a standard characterization technique.
Causality in Method Selection: Micro Capillary Technique (Siwoloboff Method)
Given the high boiling point and the typical research-scale availability of the compound, a micro boiling point determination is the most practical approach. This method is advantageous because:
-
Minimal Sample Requirement: It requires only a few drops of liquid (or molten solid), conserving valuable material.
-
Reduced Decomposition Risk: The brief heating period required for the measurement minimizes the potential for thermal decomposition compared to a full-scale distillation.
-
Applicability to Solids: The method is easily adapted for solids by first melting the sample in the test tube.
Detailed Experimental Protocol
-
Apparatus Assembly: a. Attach a small test tube (e.g., a 75x10 mm tube) to a thermometer using a wire or heat-resistant rubber band. The bottom of the test tube should be level with the thermometer's bulb. b. Place a small amount of this compound into the test tube (enough to create a 1 cm column of liquid when melted). c. Take a melting point capillary tube and seal one end in a flame. Place this capillary, sealed end up, into the test tube containing the sample.[13] d. Suspend the entire assembly in a heating apparatus, such as a Thiele tube filled with high-boiling mineral oil or a metal heating block, ensuring the sample is fully immersed.[12]
-
Heating and Observation: a. Begin heating the apparatus gently. If using an oil bath, ensure stirring to maintain a uniform temperature. b. As the temperature rises, the solid will melt. Continue heating. c. A slow stream of bubbles will initially emerge from the open end of the inverted capillary as the trapped air expands and escapes. d. As the temperature approaches the boiling point, the rate of bubbling will increase significantly, becoming a rapid and continuous stream. This occurs when the vapor pressure of the sample exceeds the atmospheric pressure.[12][14]
-
Boiling Point Measurement: a. Once a steady stream of bubbles is observed, remove the heat source.[14] b. The liquid will begin to cool, the vapor pressure will drop, and the stream of bubbles will slow and eventually stop. c. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[12][14] This is the point where the external atmospheric pressure precisely equals the vapor pressure of the substance. d. Record this temperature.
-
Verification and Pressure Correction: a. Allow the apparatus to cool significantly before repeating the measurement for verification. b. Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.
Visualization of the Characterization Workflow
The following diagram outlines the logical flow for the comprehensive determination of the melting and boiling points of this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The accurate determination of the melting and boiling points of this compound is an indispensable step in its synthesis, purification, and application. The literature presents a melting point generally in the range of 128-130°C and a boiling point of approximately 362°C at atmospheric pressure. However, observed variations necessitate rigorous, standardized experimental verification. By employing the detailed capillary-based protocols outlined in this guide, researchers can obtain reliable, reproducible data, ensuring the quality and integrity of their work. Adherence to these self-validating methodologies provides a robust foundation for any subsequent research or development activities involving this important chemical intermediate.
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The Versatility of Carbazole Derivatives: A Technical Guide to their Applications in Organic Electronics
Abstract
Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, celebrated for their robust thermal and chemical stability, excellent hole-transporting properties, and highly tunable electronic structure.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted applications of carbazole-based materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). We will delve into the fundamental principles of molecular design that govern the photophysical and electronic properties of these compounds, offering field-proven insights into the causality behind experimental choices in materials synthesis and device fabrication. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of carbazole derivatives in advancing the performance and stability of organic electronic devices.
The Carbazole Core: A Privileged Scaffold in Organic Electronics
The 9H-carbazole moiety, a tricyclic aromatic amine, possesses a unique combination of properties that make it an exceptional building block for organic electronic materials.[1][2] Its rigid, planar structure contributes to good thermal stability and morphological integrity in thin films, which is crucial for device longevity.[4][5] The electron-rich nitrogen atom and the extended π-conjugated system facilitate efficient hole injection and transport, a fundamental requirement for many organic electronic devices.[1][6]
Furthermore, the carbazole core offers versatile functionalization at several positions, most notably the N-9, C-3, C-6, and C-2, C-7 positions.[7][8] This chemical tractability allows for the precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.[1][9] By strategically attaching various electron-donating or electron-withdrawing groups, researchers can tailor carbazole derivatives for specific roles within an electronic device, be it as a charge transporter, a light emitter, or a light absorber.
Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The impact of carbazole derivatives on OLED technology has been profound, with these materials serving in multiple critical roles to enhance device efficiency, color purity, and operational stability.
Hole-Transporting Materials (HTMs)
The inherent hole-transporting nature of the carbazole moiety makes it an ideal candidate for Hole-Transporting Layers (HTLs) in OLEDs.[4] A well-designed carbazole-based HTM facilitates the efficient injection of holes from the anode and their transport to the emissive layer, ensuring a balanced charge carrier flux within the device.[4] To achieve high thermal stability and prevent morphological changes during device operation, which can lead to degradation, carbazole units are often incorporated into larger, more rigid molecular architectures or cross-linkable structures.[4][10]
For instance, conjugating carbazole with other aromatic amines like triphenylamine can lead to materials with high glass transition temperatures (Tg) and excellent morphological stability.[4] This approach not only enhances the durability of the OLED but also improves the overall device performance by ensuring intimate interfacial contact between the layers.[4]
Host Materials for Phosphorescent and TADF Emitters
In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the guest emitter. Carbazole derivatives are widely employed as hosts due to their high triplet energy (ET).[5][7] A high ET is essential to prevent the back-transfer of energy from the triplet excitons of the phosphorescent or TADF guest to the host, which would otherwise quench the emission.[5]
The molecular design of carbazole-based hosts often involves creating a bipolar character by incorporating both electron-donating (like carbazole) and electron-accepting moieties.[11] This bipolarity helps to balance the transport of both holes and electrons within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.[5]
Emitting Materials
Carbazole derivatives themselves can act as efficient light emitters, particularly for blue fluorescence.[12][13] The rigid carbazole core and its extended π-conjugation can be chemically modified to tune the emission color from deep blue to greenish-blue.[5][12] For example, introducing different substituents at the C-3 and C-6 positions can alter the intramolecular charge transfer (ICT) characteristics, thereby shifting the emission wavelength.[7][8]
Moreover, carbazole units are integral components of many TADF emitters.[14][15] In a typical donor-acceptor (D-A) TADF molecule, the carbazole moiety often serves as the electron-donating unit. The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) leads to a small singlet-triplet energy splitting (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thus harvesting triplet excitons for light emission.[5][14]
Table 1: Performance of Selected Carbazole Derivatives in OLEDs
| Application Role | Carbazole Derivative | Device Performance | Reference |
| Hole-Transporting Material | 4-(9H-carbazol-9-yl)triphenylamine derivatives | Enhanced current, power, and external quantum efficiencies compared to devices without these HTMs. | [4] |
| Host Material (TADF) | 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | High external quantum efficiency for blue (17.9%) and green (19.4%) OLEDs. | [11] |
| Emitting Material (Fluorescent) | CZ-1 and CZ-2 (carbazole derivatives) | Maximum luminances of 4130 and 4104 cd/m², respectively, with high current efficiencies. | [12] |
| Emitting Material (TADF) | Carbazole-based TADF emitters | Enables near 100% internal quantum efficiency by harvesting triplet excitons. | [14] |
Carbazole Derivatives in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, carbazole derivatives are primarily utilized as electron-donor materials in the active layer of bulk heterojunction (BHJ) solar cells and as hole-transporting materials in both BHJ and perovskite solar cells.
Donor Materials in Bulk Heterojunction OSCs
The electron-rich nature of carbazole makes it an excellent donor component to be blended with an electron-acceptor material (often a fullerene derivative like PCBM) in the photoactive layer of a BHJ solar cell.[16][17] The design of carbazole-based donor materials focuses on several key aspects:
-
Broad Absorption: The material should absorb a significant portion of the solar spectrum. This is often achieved by creating donor-acceptor (D-A) copolymers where the carbazole unit acts as the donor and is linked to an electron-accepting comonomer.[17] This intramolecular charge transfer leads to a lower bandgap and broader absorption.[17]
-
Favorable Energy Levels: The HOMO level of the donor must be well-aligned with the work function of the anode for efficient hole extraction, and the LUMO level should be higher than that of the acceptor to provide a sufficient driving force for exciton dissociation.[16]
-
Good Morphology and Solubility: The material must form a well-defined nanoscale interpenetrating network with the acceptor for efficient charge separation and transport.[16] Alkyl side chains are often introduced to the carbazole core to improve solubility and influence the thin-film morphology.[16]
Hole-Transporting Materials in Perovskite Solar Cells (PSCs)
Carbazole derivatives have emerged as a promising class of hole-transporting materials for perovskite solar cells, offering a viable alternative to the commonly used but expensive spiro-OMeTAD.[18][19][20] The key requirements for an effective HTM in a PSC are:
-
Appropriate HOMO Level: The HOMO level should be positioned between the valence band of the perovskite absorber and the work function of the anode to ensure efficient hole extraction and transport.[19]
-
High Hole Mobility: To minimize charge recombination and maximize the short-circuit current, the HTM should possess high hole mobility.[20]
-
Good Film-Forming Properties and Stability: The HTM should form a uniform and pinhole-free layer to effectively passivate the perovskite surface and protect it from environmental degradation.[19]
Donor-acceptor-donor (D-A-D) type carbazole derivatives have shown great potential as HTMs in PSCs, exhibiting good photophysical properties and well-aligned energy levels.[19] The introduction of electron-withdrawing substituents can be used to tune the HOMO energy level for optimal device performance.[19]
Carbazole Derivatives in Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors are the fundamental building blocks of flexible and printed electronics. Carbazole derivatives have been investigated as the active semiconductor layer in p-type OTFTs, where they are responsible for charge transport between the source and drain electrodes.[21][22]
The performance of a carbazole-based OTFT is highly dependent on the molecular packing and crystallinity of the thin film.[21] While some carbazole derivatives form amorphous films with low charge carrier mobility, proper functionalization can induce self-organization into highly crystalline, layered structures.[21] For example, attaching long alkyl side chains to the carbazole core can promote intermolecular interactions and lead to a more ordered packing, which is conducive to efficient charge hopping.[21]
Fused-ring carbazole derivatives, such as indolocarbazoles and diindolocarbazoles, have shown particularly promising results in OTFTs.[21][22] Their extended π-conjugation and rigid structure can facilitate strong intermolecular π-π stacking, leading to high charge carrier mobilities.[21] Furthermore, the relatively low HOMO levels of some of these materials contribute to good environmental stability, a crucial factor for practical applications.[21]
Experimental Protocols
Synthesis of a Carbazole Derivative: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a 3-aryl-9-ethylcarbazole derivative, a common structural motif in organic electronics, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-9-ethylcarbazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 3-bromo-9-ethylcarbazole (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., toluene:water 4:1).
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-9-ethylcarbazole derivative.
Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple, solution-processed OLED using a carbazole derivative as the emissive layer.
Materials:
-
ITO-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Carbazole derivative solution (e.g., dissolved in chloroform or toluene)
-
Low work function metal for cathode (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate. Anneal the substrate at a specified temperature (e.g., 120 °C) for a set time (e.g., 15 minutes) in a nitrogen-filled glovebox to remove residual water.
-
Emissive Layer (EML) Deposition: Spin-coat the carbazole derivative solution on top of the PEDOT:PSS layer inside the glovebox. Anneal the substrate to remove the solvent.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of LiF followed by a thicker layer of Al under high vacuum (<10-6 Torr) to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.
Visualizing Molecular Design and Device Architecture
Molecular Design Principles for Carbazole-Based Materials
Caption: Molecular design strategies for tailoring carbazole derivatives for various organic electronic applications.
Generic OLED Device Architecture
Caption: A diagram illustrating the layered structure of a typical organic light-emitting diode (OLED).
Conclusion and Future Outlook
Carbazole derivatives have unequivocally demonstrated their immense value and versatility in the field of organic electronics. Their unique combination of electronic properties, thermal stability, and synthetic accessibility has positioned them as indispensable components in high-performance OLEDs, OSCs, and OTFTs. The ability to fine-tune their characteristics through rational molecular design continues to drive innovation, leading to more efficient, stable, and cost-effective organic electronic devices.
Future research in this area will likely focus on the development of novel carbazole-based materials with even more sophisticated functionalities. This includes the design of multi-functional materials that can serve several roles within a single device, the exploration of new synthetic methodologies for more complex carbazole architectures, and the development of materials with improved stability and lifetime to meet the demands of commercial applications. The ongoing exploration of carbazole chemistry promises to unlock further advancements in organic electronics, paving the way for the next generation of flexible displays, wearable sensors, and efficient solar energy conversion technologies.
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An In-Depth Technical Guide to 9-Ethyl-3-nitrocarbazole as a Pivotal Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Ethyl-3-nitrocarbazole, a key chemical intermediate. Moving beyond a simple recitation of facts, we will explore the strategic importance of this molecule, the rationale behind its synthesis and derivatization, and its role as a gateway to a diverse range of high-value compounds in the pharmaceutical, dye, and materials science sectors.
Physicochemical Profile of this compound
This compound (CAS No. 86-20-4) is a yellow crystalline powder at room temperature.[1] Its core structure consists of a carbazole ring system functionalized with an ethyl group at the nitrogen atom (position 9) and a nitro group at position 3. The ethyl group enhances solubility in organic solvents compared to its unsubstituted carbazole precursor, while the strategically placed nitro group is the primary site of chemical reactivity, making it an ideal intermediate.
The compound is sparingly soluble in water but soluble in various organic solvents.[1] Its fluorescent properties are notable, contributing to its utility in the synthesis of dyes and pigments.[1]
| Property | Value | Source(s) |
| CAS Number | 86-20-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][3][4] |
| Molecular Weight | 240.26 g/mol | [2][3][4] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 128-130 °C (lit.) | [2][3][5] |
| Boiling Point | ~362.3 °C at 760 mmHg | [2][5] |
| Water Solubility | Insoluble | [1] |
| LogP | 4.25 | [1] |
Synthesis of this compound: A Strategic Nitration
The most common and direct route to this compound is through the electrophilic nitration of 9-ethylcarbazole.[2][6] The choice of solvent and reaction conditions is critical for achieving high yield and purity, which are paramount for its subsequent use as an intermediate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Nitration using Acetonitrile Solvent
This protocol is adapted from methodologies that prioritize safety and industrial applicability by avoiding carcinogenic solvents like chlorobenzene.[7] Acetonitrile is an excellent solvent choice as it offers high solubility for the starting material and results in a cleaner reaction profile with high yields.[7]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve 10g (0.051 mol) of 9-ethylcarbazole in 40g of acetonitrile. Stir until a homogenous solution is formed.[7]
-
Nitration: While maintaining the internal temperature between 25-40°C, add 13.45g of 36% nitric acid (0.076 mol, ~1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes.[7] The use of ~1.5 equivalents of nitric acid is optimal for driving the reaction to completion while minimizing over-nitration.[7]
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours to ensure the reaction is complete.[7]
-
Workup: Upon completion, quench the reaction by slowly adding water. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral to remove any residual acid.
-
Drying: Dry the resulting solid, this compound, in a vacuum oven. This method typically yields a high-purity product suitable for subsequent transformations.
An alternative synthesis route that avoids nitration altogether involves a palladium-catalyzed cross-coupling of N-ethylaniline and p-chloronitrobenzene, followed by high-pressure oxidation.[8] This pathway significantly enhances process safety by eliminating the use of concentrated nitric acid.[8]
The Core Transformation: Reduction to 3-Amino-9-ethylcarbazole
The principal value of this compound as an intermediate lies in the facile reduction of its nitro group to a primary amine. This transformation yields 3-Amino-9-ethylcarbazole , a highly versatile building block for a vast array of more complex molecules.[1][9][10]
Caption: The pivotal reduction of this compound.
Experimental Protocol: Reduction using Tin(II) Chloride
The reduction using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and reliable method for converting aromatic nitro compounds to amines.[1][9]
-
Setup: Arrange a round-bottom flask with a reflux condenser and a magnetic stirrer in a heating mantle.
-
Suspension: Add this compound to ethanol in the flask. Stir to create a suspension.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension, followed by the slow addition of concentrated hydrochloric acid. A typical molar ratio is approximately 3-4 equivalents of SnCl₂ per equivalent of the nitro compound.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The causality here is that the acidic, heated conditions facilitate the six-electron transfer from Sn(II) to the nitro group, ultimately yielding the amine.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is strongly basic. This step is crucial as it precipitates tin salts and liberates the free amine.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Amino-9-ethylcarbazole. Further purification can be achieved by column chromatography or recrystallization. A typical yield for this reaction is around 69%.[1]
A Gateway to Diverse Applications
The true utility of this compound is realized in the diverse applications of its primary derivative, 3-Amino-9-ethylcarbazole. This amine serves as a nucleophile and a diazonium salt precursor, unlocking numerous synthetic pathways.
Caption: Synthetic pathways branching from 3-Amino-9-ethylcarbazole.
-
Pharmaceutical Industry: 3-Amino-9-ethylcarbazole is a foundational scaffold for various biologically active molecules. It can be acylated, arylated, and used in multi-component reactions to synthesize complex structures. For example, it has been used to create acetamide derivatives that act as neuroprotective agents for Alzheimer's disease and compounds with potent antimicrobial and cytotoxic activities.[9][11]
-
Dye and Pigment Industry: As an aromatic amine, 3-Amino-9-ethylcarbazole can be readily diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, leveraging the fluorescent nature of the carbazole core.[1][12]
-
Materials Science: The unique electronic and photophysical properties of the carbazole moiety make its derivatives highly valuable in materials science.[2] Derivatives of 3-Amino-9-ethylcarbazole have been synthesized and tested in electronic devices such as LEDs and solar cells.[9]
Conclusion
This compound is more than just a chemical compound; it is a strategic intermediate whose value is defined by its potential. Its synthesis via nitration is a well-established process, and the subsequent reduction of its nitro group provides a reliable and efficient entry point to 3-Amino-9-ethylcarbazole. This amine is the key that unlocks a vast and diverse chemical space, enabling the development of advanced pharmaceuticals, vibrant dyes, and novel electronic materials. Understanding the chemistry of this compound is, therefore, fundamental for researchers and developers working at the cutting edge of organic synthesis and material innovation.
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An In-depth Technical Guide to the Safe Handling of 9-Ethyl-3-nitrocarbazole
Introduction
9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4) is a heterocyclic building block utilized in various research and development applications, including the synthesis of dyes, pigments, and novel pharmaceutical compounds.[1][2] Its chemical structure, featuring a carbazole core with ethyl and nitro functional groups, imparts unique properties but also necessitates a rigorous and well-understood safety protocol to mitigate potential risks to laboratory personnel.[1][3] This guide provides a comprehensive overview of the health and safety considerations for this compound, moving beyond mere compliance to foster a deep-seated culture of safety through understanding the causality behind each procedural recommendation. The protocols herein are designed as self-validating systems to ensure the protection of researchers and the integrity of their work.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the hazards associated with a substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[3][4]
GHS Classification and Health Hazards
The primary health risks are associated with irritation and acute toxicity upon ingestion.[3][4] Skin contact may lead to inflammation, characterized by itching, scaling, redness, or blistering, while eye contact can result in redness, pain, or severe damage.[4] Inhalation of dust may cause irritation to the lungs and respiratory system.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 | Warning | |
| Source: Information synthesized from multiple safety data sheets.[3][4] |
While it is not currently classified as a carcinogen by IARC or NTP, the toxicological properties have not been fully investigated, warranting a cautious approach.[4][5]
Physicochemical Hazards
This compound is a combustible solid, meaning it can burn but does not ignite readily.[6] The primary physicochemical risks stem from its reactivity and decomposition products.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[4]
-
Hazardous Decomposition: When heated to decomposition or during combustion, it may generate irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][7]
-
Dust Generation: As a crystalline powder, it can form dust clouds which, if ignited, could potentially lead to a dust explosion. Minimizing dust generation is a critical safety measure.[4]
Risk Assessment Workflow
A dynamic risk assessment should precede any experiment involving this compound. The following workflow provides a systematic approach to identifying and mitigating risks.
Caption: Standard donning and doffing procedure for PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining chemical stability.
Step-by-Step Handling Protocol (Solid)
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.
-
Don PPE: Don the appropriate PPE as outlined in Section 2.
-
Weighing: If weighing the solid, perform this task on a weigh paper or in a tared container within the fume hood to contain any dust. Use a spatula and handle the container with care to minimize dust generation. [4]4. Transfer: When transferring the powder to a reaction vessel, do so slowly and carefully. If possible, use a powder funnel.
-
Post-Handling: After use, securely close the container. [4]Decontaminate the spatula and work surface.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves. [4]
Storage Requirements
Improper storage can lead to degradation of the material or create unsafe conditions.
-
Container: Store in the original, tightly-closed container. [4]* Location: Keep in a cool, dry, well-ventilated area designated for chemical storage. [1][8]* Security: The storage area should be locked up to restrict access to authorized personnel only. [4]* Incompatibilities: Segregate from strong oxidizing agents and acids. [4][7]
Section 4: Emergency Procedures and First Aid
Preparedness is key to effectively managing emergencies such as spills or personnel exposure.
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Ignition Sources: Remove all sources of ignition. [8]3. Containment: For small spills, prevent further spread.
-
Cleanup (Small Spill):
-
Wear full PPE, including respiratory protection.
-
Carefully sweep up or vacuum the solid material. Avoid generating dust. [4][9] * Place the spilled material and cleanup supplies into a labeled, sealed container for hazardous waste disposal. [8]5. Decontamination: Clean the spill area with a suitable solvent followed by soap and water. All cleaning materials must be disposed of as hazardous waste. [10]6. Reporting: Report all spills to the laboratory supervisor or Environmental Health and Safety (EHS) department.
-
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel. [4] Table 3: First Aid Procedures for this compound Exposure
| Route of Exposure | First Aid Procedure | Causality/Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [4] | To remove the individual from the contaminated atmosphere and provide respiratory support. |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 15 minutes. Seek medical attention if irritation occurs or persists. [4][11] | To quickly remove the irritant from the skin surface and minimize chemical absorption and damage. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][11] | To dilute and wash away the chemical, preventing serious eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. [4][7] | Inducing vomiting can cause further damage to the esophagus. Medical guidance is needed for this acute toxic exposure. |
Section 5: Waste Disposal
Chemical waste generators are responsible for ensuring proper disposal in accordance with all regulations. [4]
Waste Segregation and Disposal Protocol
-
Designate as Hazardous: All waste containing this compound, including solid residue, contaminated PPE, and solutions, must be treated as hazardous waste. [4][10]2. Containerize:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container (e.g., a high-density polyethylene drum). [10] * Liquid Waste: Collect in a separate, sealed, and labeled container compatible with the solvents used.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash. [12]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to empower scientists and drug development professionals to work safely and responsibly.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66573, 9-ethyl-3-nitro-9H-carbazole. Retrieved from [Link]
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Chemsrc. (n.d.). 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4. Retrieved from [Link]
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Methodological & Application
Synthesis of 9-Ethyl-3-nitrocarbazole: A Detailed Protocol for Researchers
An Application Note for Drug Development Professionals, Researchers, and Scientists
Dr. Evelyn Reed, Senior Application Scientist
Abstract
9-Ethyl-3-nitrocarbazole is a pivotal intermediate in the synthesis of various organic compounds, finding applications in the development of dyes, pigments, and pharmaceuticals.[1][2] Its carbazole framework, functionalized with ethyl and nitro groups, offers a versatile scaffold for further chemical transformations. This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for chemical researchers. The synthesis commences with the N-alkylation of carbazole to yield the intermediate, 9-ethylcarbazole, followed by a regioselective nitration to obtain the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and self-validating quality control checkpoints to ensure a reliable and reproducible outcome.
Physicochemical Properties & Safety Overview
Successful and safe synthesis requires a thorough understanding of the properties and hazards of all chemicals involved.
Table 1: Properties of Key Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS No. |
| Carbazole | C₁₂H₉N | 167.21 | 246 | White/off-white crystalline solid | 86-74-8 |
| Potassium Hydroxide | KOH | 56.11 | 360 | White solid | 1310-58-3 |
| Bromoethane | C₂H₅Br | 108.97 | -119 | Colorless liquid | 74-96-4 |
| 9-Ethylcarbazole | C₁₄H₁₃N | 195.26 | 68-70 | White crystalline solid | 86-28-2 |
| Nitric Acid (36%) | HNO₃ | 63.01 | -42 | Colorless fuming liquid | 7697-37-2 |
| Acetonitrile | C₂H₃N | 41.05 | -45 | Colorless liquid | 75-05-8 |
| This compound | C₁₄H₁₂N₂O₂ | 240.26 | 128-130 [1][3] | Yellow crystalline powder [2] | 86-20-4 [1] |
⚠️ CRITICAL SAFETY PRECAUTIONS
-
General Precautions: All procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid generating dust.
-
Bromoethane: Volatile, flammable, and harmful if inhaled or swallowed. It is a suspected carcinogen. Ensure the reaction setup is well-ventilated.
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns upon contact. Reacts violently with organic materials. Always add acid to other solutions slowly and with cooling.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
Overall Synthesis Workflow
The synthesis is a two-part process: N-alkylation followed by electrophilic aromatic nitration.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 9-Ethylcarbazole (Intermediate)
Principle and Causality
This reaction is a classic example of N-alkylation. Carbazole possesses a weakly acidic proton on its nitrogen atom (pKa ~17). A strong base, potassium hydroxide (KOH), is used to deprotonate the carbazole, forming the highly nucleophilic carbazolide anion. This anion then readily attacks the electrophilic carbon of bromoethane in a Williamson ether-like synthesis (Sₙ2 reaction), displacing the bromide ion and forming the N-C bond to yield 9-ethylcarbazole. Acetone serves as a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 mechanism. This method is adapted from a procedure reported for the synthesis of 3-amino-9-ethylcarbazole, where this intermediate is the first step.[4]
Materials and Equipment
-
Carbazole (1 equiv.)
-
Potassium hydroxide (KOH), pellets (3 equiv.)
-
Bromoethane (3 equiv.)
-
Acetone (anhydrous)
-
Deionized water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolution: To the flask, add carbazole (1 equivalent) and acetone. Stir until the carbazole is fully dissolved.
-
Base Addition: Carefully add potassium hydroxide pellets (3 equivalents) to the solution. Stir the resulting suspension.
-
Alkylation: Slowly add bromoethane (3 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the carbazole starting material is consumed.
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess KOH) using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.
-
Purification: The crude residue can be purified by recrystallization from ethanol or isopropanol to yield pure 9-ethylcarbazole as white crystals.
-
Drying: Dry the purified crystals under vacuum.
Part 2: Synthesis of this compound
Principle and Causality
This step is an electrophilic aromatic substitution reaction.[5] The key electrophile is the nitronium ion (NO₂⁺). While various nitrating systems exist, this protocol uses a mixture of nitric acid in acetonitrile, a method demonstrated to provide a high yield (up to 98%) and avoids the use of carcinogenic chlorinated solvents like chlorobenzene.[6] The reaction mechanism involves the in-situ generation of the nitronium ion from nitric acid. The electron-rich carbazole ring of 9-ethylcarbazole then acts as a nucleophile, attacking the nitronium ion. The N-ethyl group is an ortho-, para- director, but due to steric hindrance, substitution occurs preferentially at the C3 and C6 positions. Careful control of stoichiometry and temperature minimizes the formation of by-products such as 1-nitro-N-ethylcarbazole and dinitrated species (e.g., 3,6-dinitro-N-ethylcarbazole).[7]
Materials and Equipment
-
9-Ethylcarbazole (1 equiv.)
-
Acetonitrile
-
Nitric acid (36% aqueous solution, ~1.3-1.5 equiv.)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice water bath
-
Büchner funnel and filter paper
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-ethylcarbazole (1 equivalent, e.g., 0.051 mol, 10g) in acetonitrile (e.g., 40g).[6]
-
Cooling: Place the flask in a water bath to maintain a controlled temperature between 25-40°C.[6]
-
Nitrating Agent Addition: Slowly add 36% nitric acid (1.5 equivalents, e.g., 0.076 mol, 13.45g) dropwise to the stirring solution using a dropping funnel.[6] Monitor the temperature closely to ensure it remains within the 25-40°C range.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 4-5 hours.[6] Monitor the reaction progress by TLC.
-
Precipitation: Upon reaction completion, pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with copious amounts of deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying: Dry the resulting yellow solid, this compound, in a vacuum oven at 50-60°C.[6]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an acetone/methanol mixture.[8]
Summary of Reaction Parameters
Table 2: Quantitative Data and Conditions
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temp. (°C) | Time (h) | Avg. Yield |
| 1 | Carbazole | Bromoethane/KOH | 1 : 3 | Acetone | ~56 (Reflux) | 4-6 | ~90%[9] |
| 2 | 9-Ethylcarbazole | Nitric Acid (36%) | 1 : 1.5 | Acetonitrile | 25 - 40 | 4-5 | ~98%[6] |
Characterization and Quality Control
-
Melting Point: The purified this compound should exhibit a sharp melting point in the range of 128-130°C.[1][3] A broad or depressed melting range indicates impurities.
-
Spectroscopy: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the ethyl group and the aromatic proton substitution pattern.
-
FT-IR: To identify the characteristic nitro group (NO₂) stretches (typically around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (m/z = 240.26).[10]
-
References
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LookChem. Cas 86-20-4, this compound. [Link]
- Google Patents. CN107488140B - A kind of synthetic method of N-ethylcarbazole.
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- Google Patents. CN107827806A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
- Google Patents.
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nitration methods for 9-ethylcarbazole to yield 3-nitro derivative
An Application Guide to the Regioselective Nitration of 9-Ethylcarbazole for the Synthesis of the 3-Nitro Derivative
Introduction
3-Nitro-9-ethylcarbazole is a pivotal chemical intermediate, primarily valued for its role as the direct precursor to 3-amino-9-ethylcarbazole (AEC). AEC is a widely utilized chromogenic substrate for peroxidase in diagnostic techniques like immunohistochemistry and immunoassays.[1][2] The carbazole framework itself is a "privileged scaffold" in drug discovery, appearing in numerous compounds with a broad spectrum of biological activities.[1]
The synthesis of 3-nitro-9-ethylcarbazole is achieved through the electrophilic aromatic substitution of 9-ethylcarbazole. The success of this synthesis hinges on controlling the regioselectivity of the reaction to favor the introduction of the nitro group at the C-3 position. This guide provides a detailed examination of the underlying mechanism and presents robust, field-tested protocols for achieving this specific chemical transformation. It is designed for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Part 1: The Chemistry of Electrophilic Nitration
Mechanism of Electrophilic Aromatic Substitution
The nitration of an aromatic compound like 9-ethylcarbazole is a classic example of electrophilic aromatic substitution. The reaction universally proceeds through a three-step mechanism.[3][4][5]
-
Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[4][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Nucleophilic Attack and Formation of the σ-Complex : The electron-rich π-system of the carbazole ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7] The formation of this complex is generally the rate-determining step of the reaction.[7]
-
Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group.[3][4] This restores the aromatic π-system and yields the final nitro-substituted product.
Regioselectivity: Directing Effects in 9-Ethylcarbazole
The nitration of 9-ethylcarbazole shows high regioselectivity, with the nitro group preferentially substituting at the C-3 and C-6 positions. This is governed by the electronic properties of the carbazole nucleus. The nitrogen atom, through resonance, donates electron density into the aromatic rings, particularly at the ortho (C-1, C-8) and para (C-3, C-6) positions relative to the nitrogen.
Attack at the C-3 position is favored over the C-1 position due to both electronic and steric factors. The resonance structures of the σ-complex formed by attack at C-3 are more stable, as one of the key resonance contributors allows the positive charge to be delocalized onto the nitrogen atom without disrupting the aromaticity of the adjacent benzene ring. This provides a significant stabilizing effect.
Part 2: Experimental Application Protocols
Two primary methods for the nitration of 9-ethylcarbazole are presented below. Protocol 1 offers a high-yield, industrially adaptable method, while Protocol 2 represents a more classical laboratory approach.
Protocol 1: High-Yield Nitration in Acetonitrile
This method, adapted from industrial processes, utilizes acetonitrile as a solvent, which offers excellent solubility for the starting material and results in high yields and purity.[1][8] It is considered a safer alternative to chlorinated solvents.[8]
-
9-Ethylcarbazole
-
Nitric Acid (36% aqueous solution)
-
Acetonitrile
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
In a round-bottom flask, dissolve 15.0 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile.
-
Begin stirring the solution. If necessary, use a water bath to maintain the temperature of the reaction mixture between 25-40°C.
-
Using a dropping funnel, add 17.48 g of 36% nitric acid (containing ~0.10 mol HNO₃) dropwise to the solution over 30-45 minutes.[1] Caution: The reaction can be exothermic. Maintain the temperature between 25-40°C throughout the addition, using an ice bath for cooling if needed.[1][8]
-
After the addition is complete, continue to stir the mixture for 4 hours at 25-40°C to ensure the reaction goes to completion.[1]
-
Upon completion, pour the reaction mixture into a larger beaker containing 150-200 mL of cold water to precipitate the product.
-
Stir the resulting suspension for 15-20 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Dry the collected solid to obtain 3-nitro-9-ethylcarbazole. For further purification, recrystallization from ethanol can be performed.[1]
Protocol 2: Classical Nitration in Acetic Acid
This protocol uses glacial acetic acid as the solvent, a common and effective medium for nitration reactions. While the reported yield is lower than the acetonitrile method, it is a reliable and well-established procedure.[9]
-
9-Ethylcarbazole
-
Nitric Acid (70% aqueous solution)
-
Glacial Acetic Acid
-
Acetone
-
Methanol
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Water bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
In a round-bottom flask, dissolve 15.0 g (0.077 mol) of 9-ethylcarbazole in 200 mL of glacial acetic acid. Cool the solution to 19-21°C using a water bath.[9]
-
In a separate beaker, prepare the nitrating solution by dissolving 7.3 g of 70% nitric acid (containing ~0.081 mol HNO₃) in 50 mL of glacial acetic acid.[9]
-
Add the nitrating solution dropwise to the cooled 9-ethylcarbazole solution while stirring. Maintain the temperature at 19-21°C during the addition. The solution will typically turn a green color.
-
After the addition is complete, heat the reaction mixture on a water bath at 40°C for 2 hours.[9]
-
Cool the reaction mixture to room temperature, then pour it into 400 mL of water to precipitate the product.
-
Collect the light green precipitate by vacuum filtration and air dry.
-
For purification, recrystallize the crude product from an acetone/methanol solvent mixture to yield pure 3-nitro-9-ethylcarbazole.[9]
Part 3: Data Summary and Comparison
The choice of methodology can significantly impact reaction outcomes. The following table provides a comparative summary of the two protocols described.
| Parameter | Protocol 1 (Acetonitrile) | Protocol 2 (Acetic Acid) |
| Nitrating Agent | 36% Nitric Acid | 70% Nitric Acid |
| Solvent | Acetonitrile | Glacial Acetic Acid |
| Temperature | 25-40°C | 19-21°C (addition), then 40°C |
| Reaction Time | 4 hours | 2 hours (heating) |
| Reported Yield | ~98% (crude)[1][8] | ~71% (after recrystallization)[9] |
| Key Advantages | High yield, safer solvent | Well-established, simple procedure |
| Source | Benchchem[1], KR0163344B1[8] | PrepChem.com[9] |
Part 4: Safety and Handling
All nitration reactions must be conducted with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitric Acid : Concentrated nitric acid is highly corrosive and a strong oxidizing agent.[6] It can cause severe burns upon contact with skin and is toxic if inhaled. Avoid contact and handle with care.
-
Acetic Acid : Glacial acetic acid is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.
-
Acetonitrile : Acetonitrile is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed.
-
Exothermic Potential : Nitration reactions are exothermic. The rate of addition of the nitrating agent must be carefully controlled, and adequate cooling must be available to prevent the reaction from overheating, which could lead to the formation of dangerous byproducts or an uncontrolled reaction.
Conclusion
The regioselective nitration of 9-ethylcarbazole to its 3-nitro derivative is a well-understood and critical transformation for the synthesis of valuable chemical compounds. The choice between methods, such as the high-yield acetonitrile protocol and the classical acetic acid procedure, allows researchers to select an approach that best fits their requirements for yield, purity, safety, and scale. Careful control of reaction conditions, particularly temperature, is paramount to ensuring a successful and safe synthesis.
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Synthesis of 3-nitro-N-ethylcarbazole. PrepChem.com. [Link]
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Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]
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Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]
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Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]
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Application Note & Protocols: 9-Ethyl-3-nitrocarbazole as a Foundational Precursor for Advanced Organic Semiconductors
Abstract: This document provides a comprehensive technical guide for researchers and development scientists on the strategic utilization of 9-Ethyl-3-nitrocarbazole in the synthesis of high-performance organic semiconductors. We delve into the chemical rationale behind its use, detailing its transformation into versatile intermediates and subsequent incorporation into materials for Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and other optoelectronic applications. This guide provides field-proven, step-by-step protocols for key synthetic transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions, underpinned by mechanistic insights and characterization data.
Introduction: The Strategic Importance of the Carbazole Moiety
The carbazole core is a cornerstone in the design of organic electronic materials. Its rigid, planar structure, coupled with a high triplet energy level and excellent hole-transporting capabilities, makes it an ideal building block.[1][2] Carbazole derivatives are renowned for their thermal and chemical stability, and their electronic properties are readily tunable through functionalization at several key positions (N-9, C-3, C-6, C-2, C-7).[2]
This compound emerges as a particularly valuable starting material for two primary reasons:
-
The 9-Ethyl Group: The ethyl substituent at the nitrogen atom enhances the solubility of the carbazole unit and its derivatives in common organic solvents. This is a critical practical advantage, facilitating solution-based processing and purification, which are essential for large-area device fabrication.[3]
-
The 3-Nitro Group: The nitro group is a versatile chemical handle. As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties and can be used to design n-type materials.[4] More commonly, it serves as a synthetic precursor to the amino group, which is a powerful nucleophile for building more complex, conjugated systems.[5]
This guide will explore the primary synthetic pathway where this compound is first converted to its amino derivative, a gateway intermediate for a vast library of advanced semiconductors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86-20-4 | [6][7] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [6][7] |
| Molecular Weight | 240.26 g/mol | [6][7] |
| Melting Point | 128-130 °C | [6] |
| Appearance | Light yellow solid | [6] |
| Functional Groups | Ethyl, Nitro | [6] |
The Gateway Reaction: Reduction to 3-Amino-9-ethylcarbazole
The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the most critical first step in leveraging this compound. This transformation fundamentally alters the electronic character of the carbazole unit, turning it into an effective building block for hole-transporting materials (HTMs) and the donor component in donor-acceptor (D-A) type emitters.[8] The resulting amine, 3-Amino-9-ethylcarbazole, is a versatile intermediate for subsequent C-N and C-C bond-forming reactions.
A common and reliable method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium.
dot
Caption: High-level workflow from precursor to final materials.
Protocol 2.1: Synthesis of 3-Amino-9-ethylcarbazole
Causality: Tin(II) chloride is a classic and cost-effective reducing agent for aromatic nitro compounds. In the presence of concentrated hydrochloric acid, it acts as a single-electron donor in a multi-step process that ultimately converts the -NO₂ group to an -NH₂ group. Ethanol is used as a co-solvent to ensure the solubility of the starting material. The final basic workup with ammonium hydroxide is crucial to deprotonate the ammonium salt intermediate and precipitate the free amine product.[5]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 5.0 g, 20.8 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (e.g., 23.5 g, 104 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Slowly add concentrated HCl (25 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH is >9. This will precipitate tin salts and the desired product. Caution: Perform this step in a well-ventilated fume hood.
-
Filter the resulting slurry through a pad of Celite in a Büchner funnel to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization: The final product, 3-Amino-9-ethylcarbazole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Building Complexity: Cross-Coupling Strategies
With 3-Amino-9-ethylcarbazole in hand, the door is open to a wide array of powerful cross-coupling reactions. These methods are the workhorses of modern organic electronics synthesis, allowing for the precise construction of conjugated molecules with tailored properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][10] To utilize our intermediate in this reaction, it must first be converted into either a halide (e.g., via Sandmeyer reaction to install a bromine at the 3-position) or a boronic acid/ester. The resulting functionalized carbazole can then be coupled with other aromatic units to build extended π-systems, such as in donor-acceptor copolymers for solar cells or complex host materials for OLEDs.[3][11]
dot
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3.1: Representative Suzuki Coupling for a Bicarbazole Derivative
Causality: This protocol describes the coupling of a hypothetical 3-Bromo-9-ethylcarbazole with a carbazole-boronic ester. The palladium(0) catalyst is the active species that undergoes oxidative addition into the C-Br bond. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A two-phase solvent system like toluene/water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[12] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Materials:
-
3-Bromo-9-ethylcarbazole (1.0 eq)
-
Carbazole-X-boronic acid pinacol ester (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a Schlenk flask, add 3-Bromo-9-ethylcarbazole, the boronic ester coupling partner, and potassium carbonate.
-
Seal the flask with a septum, and cycle between vacuum and argon backfill three times to create an inert atmosphere.
-
Add the palladium catalyst under a positive pressure of argon.
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of organic to aqueous).
-
Heat the reaction mixture to 90-110 °C and stir vigorously overnight (12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Dilute with toluene and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final π-conjugated molecule.
Buchwald-Hartwig & Ullmann Aminations: Forging C-N Bonds
Perhaps the most direct use of 3-Amino-9-ethylcarbazole is in C-N cross-coupling reactions to build larger, triarylamine-type structures. These structures are ubiquitous as hole-transport materials.[13][14]
-
Buchwald-Hartwig Amination: A modern, highly efficient palladium-catalyzed method that works under relatively mild conditions with a wide range of substrates.[14]
-
Ullmann Condensation: A classic, copper-catalyzed reaction. While it often requires higher temperatures and stoichiometric copper, it remains a useful and cost-effective alternative.[15]
These reactions typically couple the amino-carbazole with an aryl halide (e.g., bromobenzene derivatives) to extend the conjugation and tune the HOMO level of the final material for efficient hole injection from the anode and transport to the emissive layer.[16][17]
Applications in Organic Electronics
Derivatives synthesized from this compound have found applications across the spectrum of organic electronics.
-
Hole-Transport Materials (HTMs) for Perovskite Solar Cells (PSCs): The carbazole core provides good energy level alignment with the valence band of perovskite materials, facilitating efficient hole extraction.[8][18][19] The modular synthesis allows for the creation of D-A-D or D-π-D type molecules that form stable, uniform films.[8][14]
-
Host Materials for OLEDs: Carbazole's high triplet energy (~2.6 eV for some derivatives) makes it an excellent host material for phosphorescent and TADF emitters, preventing quenching of the triplet excitons on the host.[16][20]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The amino-carbazole derivative serves as a potent electron donor. When coupled with a suitable electron acceptor, the resulting twisted D-A structure can achieve a very small singlet-triplet energy gap (ΔEST), enabling efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons for high-efficiency fluorescence.[21][22][23]
Table 2: Example Performance of Carbazole-Based Materials
| Material Class | Application | Key Performance Metric | Representative Reference |
| Carbazole-based HTM | Perovskite Solar Cell | Power Conversion Efficiency (PCE) > 23% | [18] |
| Cross-linkable Carbazole HTM | Perovskite Solar Cell | PCE of 16.9% with good stability | [13] |
| Carbazole Copolymer Host | Green Phosphorescent OLED | Luminous Efficacy of 23 cd/A | [16] |
| Carbazole-based TADF Emitter | OLED | External Quantum Efficiency (EQE) > 20% | [23] |
Conclusion
This compound is more than a simple chemical; it is a strategic entry point into a rich and diverse family of organic semiconductors. Its pre-installed solubility handle (ethyl group) and versatile functional precursor (nitro group) allow for a logical and efficient synthetic approach to complex molecular and polymeric materials. The protocols and strategies outlined in this guide demonstrate that through a foundational reduction followed by powerful cross-coupling reactions, materials can be systematically designed and synthesized to meet the demanding performance requirements of next-generation organic electronic devices.
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Application of 9-Ethyl-3-nitrocarbazole as a Precursor for Advanced Hole-Transporting Materials in Perovskite Solar Cells
Introduction: The Strategic Importance of Hole-Transporting Materials (HTMs)
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that now rival those of conventional silicon-based cells.[1][2] The architecture of a high-performance PSC is a meticulously engineered stack of functional layers, each playing a critical role in the efficient conversion of light to electricity. Among these, the hole-transporting material (HTM) is of paramount importance. It is responsible for efficiently extracting photogenerated positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[3] The ideal HTM should possess high hole mobility, suitable energy level alignment with the perovskite's valence band, and excellent thermal and chemical stability.
Carbazole-based organic semiconductors have been extensively investigated as HTMs due to their excellent charge-transporting properties and high thermal stability.[4] This guide focuses on the application of 9-Ethyl-3-nitrocarbazole , a key precursor in the synthesis of advanced carbazole-based HTMs. While not typically used as an HTM itself, its chemical structure provides a versatile platform for the synthesis of more complex and efficient hole-transporting molecules. We will detail the synthesis of a high-performance HTM derived from this compound, followed by a comprehensive protocol for its integration into a state-of-the-art perovskite solar cell.
From Precursor to High-Performance HTM: The Synthesis of V886
This compound serves as a foundational building block. Through a two-step synthesis, it is first converted to an amino derivative, which is then used to construct a more complex and functional HTM. A notable example of a high-performance HTM synthesized from a 9-ethylcarbazole derivative is V886 , also known as 3,6-bis(diphenylamino)-9-ethylcarbazole.[4] This molecule features diphenylamine moieties attached to the carbazole core, which enhances its hole-transporting capabilities. The synthesis of V886 is advantageous due to its relatively simple and low-cost two-step process.[4]
Part 1: Reduction of this compound to 3-Amino-9-ethylcarbazole
The first step in utilizing this compound is the reduction of its nitro group to an amine. This is a standard organic transformation that creates the more reactive 3-Amino-9-ethylcarbazole, a versatile intermediate for further functionalization.
Part 2: Synthesis of V886 (3,6-bis(diphenylamino)-9-ethylcarbazole)
The synthesis of V886 involves a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds. This reaction couples 3,6-dibromo-9-ethylcarbazole with diphenylamine. While the direct precursor is the dibrominated ethylcarbazole, the underlying chemistry demonstrates the utility of the ethylcarbazole scaffold derived from the initial nitrated compound.
Application Protocol: Fabrication of High-Efficiency Perovskite Solar Cells using a V886-derived HTM
This section provides a detailed protocol for the fabrication of a standard n-i-p architecture perovskite solar cell, incorporating a carbazole-based HTM like V886.
I. Materials and Reagents
| Material/Reagent | Supplier & Purity |
| This compound | Sigma-Aldrich, 98% |
| Tin(II) chloride dihydrate | Sigma-Aldrich, ≥98% |
| Hydrochloric acid | Sigma-Aldrich, 37% |
| Sodium hydroxide | Sigma-Aldrich, ≥98% |
| 3,6-Dibromo-9-ethylcarbazole | TCI Chemicals |
| Diphenylamine | Sigma-Aldrich, 99% |
| Palladium(II) acetate | Sigma-Aldrich, 99.98% |
| Tri(tert-butyl)phosphine | Sigma-Aldrich, 98% |
| Sodium tert-butoxide | Sigma-Aldrich, 97% |
| Toluene | Sigma-Aldrich, anhydrous, 99.8% |
| FTO-coated glass substrates | Ossila |
| Zinc powder | Sigma-Aldrich |
| 2-propanol | Sigma-Aldrich, anhydrous, 99.5% |
| Acetone | Sigma-Aldrich, anhydrous, 99.5% |
| Titanium diisopropoxide bis(acetylacetonate) | Sigma-Aldrich |
| Perovskite precursors (e.g., FAPbI₃, MAPbBr₃) | Greatcell Solar |
| Chlorobenzene | Sigma-Aldrich, anhydrous, 99.8% |
| Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) | Sigma-Aldrich, 99.95% |
| 4-tert-butylpyridine (tBP) | Sigma-Aldrich, 96% |
| Gold (Au) evaporation pellets | Kurt J. Lesker |
II. Step-by-Step Device Fabrication Protocol
-
Pattern FTO-coated glass substrates using zinc powder and HCl.
-
Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.
-
Deposit a compact titanium dioxide (c-TiO₂) layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450 °C.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a commercial TiO₂ paste diluted in ethanol at 5000 rpm for 30 seconds.
-
Sinter the substrates at 500 °C for 30 minutes.
-
Prepare a mixed-cation perovskite precursor solution, for instance, (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅, in a mixed solvent of DMF and DMSO.
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.
-
Prepare the HTM solution. For a V886-type material, dissolve it in chlorobenzene (e.g., 70-80 mg/mL).
-
To enhance conductivity, add dopants to the HTM solution. Common additives include Li-TFSI (from a stock solution in acetonitrile) and 4-tert-butylpyridine (tBP).
-
Spin-coat the HTM solution onto the perovskite layer at approximately 4000 rpm for 30 seconds.
-
Allow the HTL to oxidize by leaving the substrates in a dry air environment or a desiccator overnight.
-
Define the active area of the solar cell using a shadow mask.
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum (<10⁻⁶ Torr).
III. Characterization of the Fabricated Perovskite Solar Cells
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G light source (100 mW/cm²).
-
Measure the J-V curves by sweeping the voltage from reverse to forward bias and vice versa to assess any hysteresis.
-
Extract key performance parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical JSC, which should be consistent with the J-V measurement.
-
-
Stability Testing:
-
Monitor the device performance over time under controlled environmental conditions (e.g., humidity, temperature) and under continuous illumination to assess the operational stability of the HTM and the overall device.
-
Expected Performance and Causality
The choice of an HTM derived from 9-ethylcarbazole, such as V886, is driven by several key molecular engineering principles that directly impact device performance.
Energy Level Alignment: The highest occupied molecular orbital (HOMO) of V886 is well-aligned with the valence band of typical perovskite absorbers. This minimizes the energy loss during hole extraction, contributing to a high VOC.
Hole Mobility: The diphenylamine units and the carbazole core provide excellent pathways for hole transport, leading to high hole mobility. This efficient charge extraction minimizes charge recombination and contributes to a high JSC and FF.
Film-Forming Properties: Carbazole-based HTMs often exhibit good solubility in common organic solvents and form uniform, pinhole-free films, which is crucial for preventing short-circuits and ensuring reproducible device performance.
Thermal Stability: The rigid aromatic structure of carbazole derivatives typically imparts high thermal stability, which is essential for the long-term operational stability of the solar cell.
A perovskite solar cell fabricated with a V886-type HTM can achieve a power conversion efficiency of around 16.91%, with a high open-circuit voltage and fill factor, demonstrating performance comparable to devices using the more expensive and commonly used HTM, Spiro-OMeTAD.[4]
Performance Data Summary
| HTM | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| V886-type | ~1.0 | ~21.0 | ~75 | ~16.9 |
| Spiro-OMeTAD (control) | ~1.05 | ~22.0 | ~78 | ~18.4 |
Note: Performance parameters can vary depending on the specific perovskite composition, layer thicknesses, and fabrication conditions.
Visualizing the Workflow and Device Architecture
Synthesis Pathway
Caption: Synthesis of advanced HTMs from this compound.
Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for PSC fabrication and characterization.
Device Architecture and Energy Level Diagram
Caption: PSC architecture and corresponding energy level alignment.
Conclusion and Future Outlook
This compound is a valuable and cost-effective precursor for the synthesis of high-performance carbazole-based hole-transporting materials for perovskite solar cells. The synthetic route through its amino derivative allows for the creation of complex molecular structures, such as V886, which exhibit excellent hole mobility, optimal energy level alignment, and good stability. The detailed protocols provided in this guide offer a comprehensive framework for the fabrication and characterization of efficient perovskite solar cells using these advanced HTMs. Future research will likely focus on further molecular engineering of the carbazole core to enhance stability and reduce costs, paving the way for the commercialization of this promising photovoltaic technology.
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Application Note & Protocols: 9-Ethyl-3-nitrocarbazole as a Versatile Building Block for High-Performance Hole-Transporting Materials
This document provides a comprehensive guide for researchers and scientists on the strategic use of 9-Ethyl-3-nitrocarbazole as a foundational building block for the synthesis of advanced hole-transporting materials (HTMs). We will delve into the synthesis of this key precursor, its conversion into synthetically useful intermediates, and its subsequent use in creating high-performance HTMs for applications in perovskite solar cells (PSCs) and other organic electronic devices.
The field of organic electronics, particularly photovoltaics, has been significantly advanced by the development of perovskite solar cells.[1][2] A critical component governing the efficiency and stability of these devices is the hole-transporting material (HTM), which is responsible for extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode. While spiro-OMeTAD has been the benchmark HTM, its complex multi-step synthesis and high purification costs have driven the search for more cost-effective alternatives.[1]
Carbazole-based molecules have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole mobility, and the versatility with which their chemical structures can be modified to fine-tune their optoelectronic properties.[1][3][4] Within this class, this compound serves not as an end-product, but as a crucial and cost-effective starting material. Its strategic value lies in the nitro group at the 3-position, which can be readily converted into an amino group, providing a powerful synthetic handle for building more complex, high-performance molecular architectures.
Part 1: Synthesis and Properties of the this compound Building Block
The first essential step is the reliable synthesis and purification of the this compound precursor. The most common laboratory-scale synthesis involves the direct nitration of 9-ethylcarbazole.
Protocol 1.1: Synthesis of this compound via Nitration
This protocol describes the nitration of N-ethylcarbazole using nitric acid in an acetic acid solvent system.[5] The causality for using acetic acid as a solvent is its ability to dissolve the starting material and act as a moderately polar medium for the nitration reaction, while also being relatively easy to remove during workup.
Materials:
-
N-ethylcarbazole (1.0 eq)
-
Glacial Acetic Acid
-
70% Nitric Acid (1.05 eq)
-
Methanol
-
Acetone
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Water bath
-
Ice bath
-
Büchner funnel and filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In the three-neck round-bottom flask, dissolve 15.0 g of N-ethylcarbazole in 200 mL of glacial acetic acid. Begin stirring the solution.
-
Reagent Preparation: In a separate beaker, prepare a solution of 7.3 g of 70% nitric acid in 50 mL of glacial acetic acid.
-
Reaction Setup: Place the flask containing the N-ethylcarbazole solution in a water bath maintained at 19-21 °C to control the initial exothermic reaction.
-
Nitration: Add the nitric acid solution dropwise to the stirred N-ethylcarbazole solution over 30-45 minutes using the dropping funnel. A green color change in the reaction mixture should be observed.
-
Heating: After the addition is complete, heat the reaction mixture in a water bath at 40 °C for 2 hours to ensure the reaction proceeds to completion.[5]
-
Precipitation: Cool the reaction flask to room temperature and then pour the green solution into 400 mL of cold deionized water with stirring. A light-green precipitate of crude this compound will form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with copious deionized water to remove residual acid. Allow the product to air dry.
-
Purification: Recrystallize the crude product from an acetone/methanol mixture to yield pure this compound as a crystalline solid.[5] The expected yield is approximately 70-75%.
Physicochemical Properties
A summary of the key properties of the this compound building block is presented below.
| Property | Value | Source |
| CAS Number | 86-20-4 | [6] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [6] |
| Molecular Weight | 240.26 g/mol | [6][7] |
| Melting Point | 128-130 °C | [6] |
| Appearance | Tan/Light Green Crystalline Solid | [5] |
Part 2: Conversion to the Key Intermediate: 3-Amino-9-ethylcarbazole
The synthetic utility of this compound stems from the facile reduction of its nitro group to a primary amine. This transformation converts the electron-withdrawing nitro group into a versatile electron-donating and nucleophilic amino group, which is the critical step for building larger, conjugated HTM structures.
Protocol 2.1: Reduction of this compound
This protocol details the chemical reduction of the nitro group to an amine using sodium sulfide, a common and effective method.[8]
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0-4.0 eq)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound and ethanol. Stir to create a suspension.
-
Reagent Addition: In a separate flask, dissolve sodium sulfide nonahydrate in a minimal amount of warm water and add it to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This step helps to remove water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 3-Amino-9-ethylcarbazole.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure amine.
Part 3: Synthesis of a Representative Triarylamine-Carbazole HTM
With the 3-Amino-9-ethylcarbazole intermediate in hand, a wide variety of advanced HTMs can be synthesized. A common and highly effective strategy is to couple the carbazole core with triarylamine units, which are well-known for their excellent hole-transporting capabilities. This protocol outlines a palladium-catalyzed Buchwald-Hartwig amination reaction to create a representative HTM.
Protocol 3.1: Synthesis of a Carbazole-Triarylamine HTM
This protocol describes the coupling of 3-Amino-9-ethylcarbazole with 4-bromotriphenylamine. The choice of a palladium catalyst and a phosphine ligand is critical for facilitating the carbon-nitrogen bond formation.
Materials:
-
3-Amino-9-ethylcarbazole (1.0 eq)
-
4-bromotriphenylamine (or another suitable aryl halide) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst, ~2 mol%)
-
Xantphos (ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (strong base, ~1.4 eq)
-
Anhydrous Toluene (solvent)
Equipment:
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble the Schlenk flask and flame-dry it under vacuum. Backfill with an inert gas (e.g., Argon). This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Loading: Under a positive pressure of inert gas, add 3-Amino-9-ethylcarbazole, 4-bromotriphenylamine, NaOtBu, Pd₂(dba)₃, and Xantphos to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) to remove any dissolved oxygen. Heat the reaction mixture in an oil bath to 100-110 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Quench by adding water. Extract the product with dichloromethane or toluene.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the final HTM product.
Conclusion
This compound is an exceptionally valuable and economically viable precursor for the development of novel hole-transporting materials. Its straightforward synthesis and the strategic presence of the nitro group, which can be easily converted to a reactive amino functionality, open the door to a vast chemical space for molecular design. By following the protocols outlined in this guide, researchers can reliably synthesize this key building block and use it to construct advanced, custom-tailored HTMs. The systematic characterization and device testing workflows provided herein offer a clear pathway to evaluating these new materials, accelerating the discovery of low-cost, high-performance alternatives to current state-of-the-art HTMs for next-generation solar cells and optoelectronics.
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Comprehensive Purity-Profiling of 9-Ethyl-3-nitrocarbazole for Pharmaceutical Applications
Application and Protocol Guide:
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
9-Ethyl-3-nitrocarbazole is a key building block in medicinal chemistry.[1][2] Impurities, even in trace amounts, can have significant impacts on the manufacturing process, stability, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to identify and quantify any potential impurities is not just a regulatory requirement but a scientific necessity. This guide provides a multi-faceted approach to purity assessment, ensuring a comprehensive understanding of the material's quality. All methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry, with references to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [8][1][9][10] |
| Molecular Weight | 240.26 g/mol | [1][10][11] |
| Melting Point | 128-130 °C | [8][1][10][12] |
| Boiling Point | 362.3 °C at 760 mmHg | [8][1] |
| Appearance | Yellow crystalline powder | [2] |
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying non-volatile and thermally labile impurities. A well-developed reverse-phase HPLC method can separate this compound from its potential process-related impurities and degradation products.
Causality in Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the moderately polar this compound from both more polar and less polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of a wide range of impurities with varying polarities. Phosphoric acid is added to the aqueous phase to control the pH and sharpen the peak shape of the analyte.[9] For MS compatibility, formic acid can be used as a substitute.[9]
-
Detection: UV detection at a wavelength where this compound and its potential chromophoric impurities have significant absorbance ensures sensitive detection.
Experimental Workflow for HPLC Analysis:
Caption: HPLC workflow for purity analysis of this compound.
Protocol: HPLC Purity Determination
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile (Diluent).
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][5][6]
Gas Chromatography (GC)
GC is ideal for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process.
Causality in Experimental Choices:
-
Column: A low-polarity column (e.g., DB-5 or equivalent) is suitable for separating a wide range of common organic solvents.
-
Injector: A split injection is used to prevent column overloading with the main component.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds.
-
Temperature Program: A temperature ramp allows for the separation of solvents with different boiling points.
Protocol: GC for Residual Solvents
-
System: GC with a split/splitless injector and FID.
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Sample Preparation: Dissolve approximately 100 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO).
Spectroscopic Techniques for Structural Confirmation and Impurity Identification
Spectroscopic methods provide crucial information about the molecular structure of the main component and can help in the identification of unknown impurities.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of this compound and for identifying impurities, especially when coupled with a chromatographic technique (LC-MS or GC-MS). The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[11]
Logical Relationship of Analytical Techniques:
Caption: Integrated analytical strategy for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties and thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the purity of crystalline substances. A sharp melting endotherm is indicative of high purity, while a broad endotherm suggests the presence of impurities. The melting point of this compound is reported to be 128-130 °C.[8][1][10][12]
Protocol: DSC Analysis
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of volatile components like water or residual solvents.
Protocol: TGA Analysis
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
Conclusion
The purity of this compound is a critical quality attribute that must be thoroughly evaluated using a combination of orthogonal analytical techniques. This guide provides a framework and detailed protocols for a comprehensive purity assessment. The integration of chromatographic, spectroscopic, and thermal analysis methods ensures a high degree of confidence in the quality of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will support regulatory submissions and ensure the production of safe and effective medicines.[13][14]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc. [Link]
-
Cas 86-20-4,this compound - LookChem. [Link]
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9-Ethyl-3-nitro-9H-carbazole - SIELC Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Validation of Impurity Methods, Part II. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem. [Link]
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1H NMR and 13C NMR analysis of 9-Ethyl-3-nitrocarbazole
An Application Note for the Structural Elucidation of 9-Ethyl-3-nitrocarbazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
This compound is a derivative of carbazole, a heterocyclic aromatic compound. It serves as a crucial intermediate in the synthesis of various organic materials, dyes, and pharmaceuticals.[1][2] Its molecular structure, featuring an ethyl group at the 9-position and a nitro group at the 3-position, creates a distinct electronic and steric environment. Accurate structural confirmation and purity assessment are paramount for its application in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule. This application note provides a comprehensive guide and detailed protocols for the ¹H and ¹³C NMR analysis of this compound, designed for researchers and scientists in chemical and pharmaceutical development.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₁₄H₁₂N₂O₂) dictates its chemical reactivity and physical properties.[5] Understanding the influence of the electron-donating ethyl group and the strongly electron-withdrawing nitro group on the carbazole framework is key to interpreting its NMR spectra.
Caption: Molecular structure of this compound.
Expected ¹H NMR Spectral Features
The proton NMR spectrum is anticipated to show distinct signals for both the aromatic and aliphatic regions.
-
Aromatic Region (δ 7.0-9.0 ppm): The seven protons on the carbazole core are chemically non-equivalent. The powerful deshielding effect of the nitro group will cause protons in its vicinity (especially H2 and H4) to resonate at a lower field (higher ppm).[6] Protons on the unsubstituted ring (H5, H6, H7, H8) will appear more upfield relative to those on the substituted ring.
-
Aliphatic Region (δ 1.0-4.5 ppm): The ethyl group will produce two signals. The methylene protons (-CH₂-) adjacent to the nitrogen atom will appear as a quartet, deshielded by the nitrogen. The methyl protons (-CH₃-) will appear as a more shielded triplet.[7][8]
Expected ¹³C NMR Spectral Features
Due to molecular asymmetry, all 12 unique carbon atoms of the carbazole core, plus the two carbons of the ethyl group, are expected to produce 14 distinct signals.
-
Aromatic Region (δ 100-150 ppm): The chemical shifts will be widely dispersed. The carbon directly attached to the nitro group (C3) is expected to be significantly downfield. Quaternary carbons (those without attached protons) will typically show weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[9][10]
-
Aliphatic Region (δ 10-50 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocols
A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum.
Part A: Sample Preparation Protocol
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[11]
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Glass Pasteur pipette and bulb.
-
Small vial for dissolution.
-
Optional: Filtration medium (e.g., glass wool) and internal standard (e.g., Tetramethylsilane, TMS).
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[11]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and are used by the spectrometer for field-frequency locking.[11][12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[14] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particulates are visible, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which leads to broad spectral lines.[12][15] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the clear solution into the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[14]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part B: NMR Data Acquisition Workflow
The following is a generalized workflow. Specific parameters will vary based on the spectrometer's manufacturer and field strength.
Caption: Standard workflow for acquiring NMR data.
Data Analysis and Spectral Interpretation
¹H NMR Spectrum: Predicted Assignments
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | 8.5 - 8.8 | Doublet (d) | ~2.0 | 1H | Strongly deshielded by adjacent -NO₂ group. |
| H2 | 8.2 - 8.4 | Doublet of Doublets (dd) | ~9.0, ~2.0 | 1H | Deshielded by -NO₂ group; coupled to H1. |
| H5 | 8.0 - 8.2 | Doublet (d) | ~7.8 | 1H | Deshielded proton on the unsubstituted ring. |
| H1 | 7.6 - 7.8 | Doublet (d) | ~9.0 | 1H | Coupled to H2. |
| H8 | 7.4 - 7.6 | Doublet (d) | ~8.0 | 1H | Shielded proton on the unsubstituted ring. |
| H6, H7 | 7.2 - 7.4 | Multiplet (m) | - | 2H | Overlapping signals from the unsubstituted ring. |
| N-CH₂ | 4.3 - 4.5 | Quartet (q) | ~7.2 | 2H | Deshielded by nitrogen; coupled to -CH₃. |
| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.2 | 3H | Coupled to -CH₂. |
Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectrum: Predicted Assignments
The table below provides predicted chemical shifts for the carbon atoms.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 | 145 - 148 | Attached to the highly electron-withdrawing -NO₂ group. |
| C4a, C8a | 139 - 142 | Quaternary carbons adjacent to nitrogen. |
| C5a, C9a | 126 - 130 | Quaternary carbons in the fused ring system. |
| C4 | 128 - 132 | Aromatic CH adjacent to -NO₂ group. |
| C2 | 124 - 127 | Aromatic CH ortho to -NO₂ group. |
| C1, C5, C8 | 118 - 125 | Aromatic CH carbons. |
| C6, C7 | 108 - 112 | Shielded aromatic CH carbons. |
| N-CH₂ | 37 - 40 | Aliphatic carbon attached to nitrogen. |
| N-CH₂-CH₃ | 13 - 15 | Terminal methyl carbon. |
Note: Quaternary carbon signals (C3, C4a, C5a, C8a, C9a) are expected to be less intense than protonated carbon signals.[9]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and definitive methods for the structural verification of this compound. By carefully preparing the sample and understanding the electronic effects of the substituent groups, a complete and accurate assignment of all proton and carbon signals can be achieved. The protocols and expected spectral data provided in this note serve as a robust guide for researchers, ensuring high-quality data acquisition and confident structural analysis, which are critical for the advancement of drug development and materials science.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Chen Liang, Hu Yuxian. (1984). 13C NMR Researches of Several Carbazole Derivatives (Organic Photoconductor Material). Chemical Journal of Chinese Universities, 5(1): 73. [Link]
-
University of Leicester. How to Prepare Samples for NMR. [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. (2023). Sample Preparation. [Link]
-
ResearchGate. (2025). The ¹H NMR spectra of 2.0 mg carbazole with increasing.... [Link]
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LookChem. Cas 86-20-4, this compound. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. [Link]
-
PubChem. 9-ethyl-3-nitro-9H-carbazole. [Link]
-
ResearchGate. 1 H-NMR spectrum of carbazole. [Link]
-
Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. [Link]
-
ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]
-
Chemdad. This compound. [Link]
- Google Patents. A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
University of Ottawa. 13 Carbon NMR. [Link]
-
Chemsrc. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4. [Link]
-
Professor Dave Explains. (2016). NMR Spectroscopy. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
SIELC Technologies. (2018). 9-Ethyl-3-nitro-9H-carbazole. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
University of Calgary. 13C-NMR. [Link]
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Application Note: FT-IR Spectroscopy for Functional Group Analysis of 9-Ethyl-3-nitrocarbazole
<
Introduction
9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a heterocyclic aromatic compound with significant interest in medicinal chemistry and materials science. The introduction of an ethyl group at the 9-position and a nitro group at the 3-position modifies its electronic and steric properties, influencing its biological activity and potential applications. Accurate and efficient characterization of its molecular structure is paramount for quality control, reaction monitoring, and structure-activity relationship studies.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for identifying the functional groups present in a molecule.[1][2] By analyzing the interaction of infrared radiation with the sample, a unique vibrational spectrum, or "molecular fingerprint," is obtained. This application note provides a comprehensive guide to the analysis of this compound using FT-IR spectroscopy, detailing the underlying principles, experimental protocols, and data interpretation.
Scientific Principles: The Vibrational Language of Molecules
FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. These vibrations, which include stretching and bending, are quantized. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.
The key functional groups in this compound and their expected vibrational modes are:
-
Carbazole Core: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[3] The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.
-
Nitro Group (-NO₂): The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4][5]
-
Ethyl Group (-CH₂CH₃): The alkyl C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region.
-
C-N Bonds: The stretching vibrations of the C-N bonds associated with the carbazole nitrogen and the nitro group will also produce characteristic absorptions.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure reproducibility and accuracy, adhering to general practices outlined in ASTM E1252 for qualitative infrared analysis.[1]
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[6]
-
Sample: this compound (solid, crystalline powder). Melting point: 128-130 °C.[7]
-
Sample Preparation Materials:
-
For KBr Pellet Method: Infrared-grade potassium bromide (KBr), agate mortar and pestle, pellet press.[8][9]
-
For ATR Method: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).[1][9]
-
For Thin Solid Film Method: A suitable volatile solvent (e.g., methylene chloride or acetone) and an IR-transparent salt plate (e.g., KBr or NaCl).[10]
-
-
Software: Data acquisition and processing software compatible with the FT-IR spectrometer.
Workflow Diagram
Caption: Workflow for FT-IR analysis.
Step-by-Step Methodology
1. Sample Preparation (Choose one method):
-
Method A: KBr Pellet Technique [8][9]
-
Rationale: This transmission method provides high-quality spectra for solid samples and is often considered a standard technique.
-
Procedure:
-
Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize scattering of the IR beam.[8][11]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet. An opaque pellet indicates insufficient grinding or the presence of moisture.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
-
-
Method B: Attenuated Total Reflectance (ATR) [1][9]
-
Rationale: ATR is a rapid and simple method that requires minimal sample preparation, making it ideal for routine analysis.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
-
Method C: Thin Solid Film Method [10]
-
Rationale: This method is useful when only a small amount of sample is available or for compounds that are difficult to grind.
-
Procedure:
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[10][11]
-
Place a drop of the resulting solution onto a clean, dry KBr or NaCl salt plate.[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Mount the plate in the spectrometer's sample holder.
-
-
2. Data Acquisition:
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the sample matrix (e.g., the KBr pellet without the sample or the empty ATR crystal).[9] The instrument software will automatically subtract this from the sample spectrum.
-
Instrument Parameters: Set the appropriate parameters for the analysis. Typical settings for qualitative analysis are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[12]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
-
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
3. Data Processing and Analysis:
-
Baseline Correction: If necessary, perform a baseline correction to account for any sloping or curved baselines.
-
Peak Picking: Use the software to identify the wavenumbers of the major absorption bands.
-
Spectral Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in this compound.
Data Interpretation and Expected Results
The FT-IR spectrum of this compound will exhibit a unique pattern of absorption bands. The following table summarizes the expected characteristic peaks.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H | Stretching | Medium to Weak |
| 2980-2850 | Alkyl C-H (Ethyl) | Stretching | Medium |
| 1550-1475 | Aromatic NO₂ | Asymmetric Stretching | Strong |
| 1600-1450 | Aromatic C=C | Stretching | Medium to Strong |
| 1470-1450 | CH₂ Bending | Scissoring | Medium |
| 1380-1370 | CH₃ Bending | Symmetric Bending | Medium |
| 1360-1290 | Aromatic NO₂ | Symmetric Stretching | Strong |
| ~1330 | Aromatic C-N | Stretching | Medium |
| Below 900 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |
Note: The exact peak positions and intensities can be influenced by the sample's physical state, intermolecular interactions, and the sample preparation method used.[12]
Key Spectral Features to Confirm Structure:
-
Presence of the Nitro Group: The two strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions are the most definitive evidence for the nitro group.[4][5]
-
Substitution at the 9-Position: The absence of a sharp N-H stretching band around 3400 cm⁻¹, which is characteristic of unsubstituted carbazole, confirms the substitution at the nitrogen atom.[13][14] The presence of C-H stretching bands below 3000 cm⁻¹ is consistent with the ethyl group.
-
Aromatic Core: A complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) will be unique to the substitution pattern of the carbazole ring system.
Trustworthiness and Validation
To ensure the reliability of the analysis, the following steps should be taken:
-
Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard to check wavenumber accuracy.
-
Reference Spectra: Compare the acquired spectrum with a known reference spectrum of this compound from a reliable database, if available. The NIST Chemistry WebBook is a valuable resource for reference spectra.[15][16]
-
Consistency: For comparative studies, ensure that the same sample preparation method and instrument parameters are used for all samples.
Conclusion
FT-IR spectroscopy is an indispensable tool for the functional group analysis of this compound. By following the detailed protocol and understanding the principles of spectral interpretation presented in this application note, researchers can confidently verify the chemical identity and purity of this important compound. The speed, simplicity, and information-rich output of FT-IR make it a cornerstone technique in synthetic chemistry, drug discovery, and materials science.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Scribd. (n.d.). 5-Sample Preparation Methods in FT-IR Spectroscopy. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Gao, C., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Energy Treated Carbazole. Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved from [Link]
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Alpine Polytech. (n.d.). FT-IR. Retrieved from [Link]
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Montrose Environmental Group. (2021). What Methods and Regulations Accept FTIR Analysis?. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy: Nitro groups. Retrieved from [Link]
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Chu, P. M., et al. (1999). The NIST Quantitative Infrared Database. Journal of Research of the National Institute of Standards and Technology, 104(1), 59-81. Retrieved from [Link]
-
Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,3,6,8-tetrabromocarbazole (black), and polymers N 4 CMP-1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]
-
Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
-
ASTM International. (2023). Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy. Retrieved from [Link]
-
Bouboulis, A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129774. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The NIST Quantitative Infrared Database. Retrieved from [Link]
-
Scribd. (n.d.). NIST to FTIR Documentatie. Retrieved from [Link]
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NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]
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NIST. (n.d.). Evaluated Infrared Spectra. Retrieved from [Link]
-
YouTube. (2021). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Retrieved from [Link]
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Columbia University. (n.d.). IR Lecture Notes. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the ethyl.... Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 9-ethyl-2-nitrocarbazole. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9-Ethyl-3-nitrocarbazole
Welcome to the technical support center dedicated to the synthesis of 9-Ethyl-3-nitrocarbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. As a versatile compound used in the creation of dyes, pigments, and pharmaceuticals, mastering its synthesis is key to successful downstream applications[1][2]. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Troubleshooting Guide: Addressing Common Synthesis Issues
Researchers often face challenges in achieving high yields and purity in the nitration of 9-ethylcarbazole. This section addresses specific experimental issues with explanations of their root causes and provides actionable protocols for resolution.
Issue 1: Low Overall Yield of this compound
A common frustration in organic synthesis is a lower-than-expected yield. In the case of this compound, this can stem from several factors, including incomplete reaction, product loss during work-up, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The nitration of 9-ethylcarbazole may not have gone to completion.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the starting material, 9-ethylcarbazole.
-
Extend Reaction Time: If the starting material is still present after the initially planned duration, consider extending the reaction time. For instance, some protocols suggest heating at 40°C for 2 hours after the initial addition of nitric acid[3].
-
Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range. While some methods use room temperature, others may require gentle heating to drive the reaction to completion[1][3].
-
-
-
Suboptimal Reagent Concentration or Ratio: The concentration and molar ratio of nitric acid to 9-ethylcarbazole are critical.
-
Troubleshooting Protocol:
-
Verify Nitric Acid Concentration: Use a nitric acid concentration appropriate for the chosen solvent and conditions. Concentrations ranging from 32-36% have been shown to be effective in certain solvents[4].
-
Adjust Molar Equivalents: A slight excess of nitric acid is often necessary. A molar ratio of 1.3-1.8 equivalents of nitric acid to 9-ethylcarbazole has been reported to give high yields[4].
-
-
-
Product Loss During Work-up and Purification: The desired product may be lost during the precipitation and recrystallization steps.
-
Troubleshooting Protocol:
-
Controlled Precipitation: When quenching the reaction with water, do so slowly and with cooling to ensure complete precipitation of the product[3].
-
Solvent Selection for Recrystallization: Choose a solvent system for recrystallization that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures. A common system is acetone/methanol[3].
-
Recovery from Mother Liquor: A portion of the product may remain in the solvent after filtration. A Chinese patent suggests methods for extracting the nitration product from the distillation residue of the reaction solvent, which can improve the overall yield[5].
-
-
Issue 2: Formation of Undesired Isomers and Side Products
The nitration of 9-ethylcarbazole can lead to the formation of isomers, such as 1-nitro-9-ethylcarbazole, and dinitrated products like 3,6-dinitro-9-ethylcarbazole, which can complicate purification and reduce the yield of the desired 3-nitro isomer[5].
Potential Causes & Solutions:
-
Reaction Conditions Favoring Isomer Formation: The regioselectivity of the nitration is highly dependent on the reaction conditions.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a consistent and controlled temperature during the addition of the nitrating agent. Lower temperatures, around 0°C, have been reported to favor the formation of the 3-nitro isomer[6].
-
Choice of Solvent: The solvent can influence the regioselectivity of the reaction. While acetic acid is common, other solvents like 1,2-dichloroethane have been used[1][6]. A Korean patent suggests that using acetonitrile as a solvent can lead to very high yields (up to 98%) of the 3-nitro product, potentially by minimizing side reactions[4].
-
-
-
Over-Nitration: Using too harsh conditions or an excessive amount of nitrating agent can lead to the formation of dinitro compounds.
-
Troubleshooting Protocol:
-
Careful Control of Nitrating Agent: Add the nitric acid dropwise and with efficient stirring to avoid localized high concentrations of the nitrating agent.
-
Use of Milder Nitrating Agents: For sensitive substrates, alternative and milder nitrating agents could be explored. Urea nitrate in acetic acid has been reported as an effective and mild nitrating agent for preparing mononitrocarbazoles[2]. Photochemical nitration using tetranitromethane (TNM) is another alternative that can offer different selectivity[7].
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into the underlying chemistry and practical considerations.
Q1: What is the underlying mechanism of the nitration of 9-ethylcarbazole?
The nitration of 9-ethylcarbazole is an electrophilic aromatic substitution (EAS) reaction. The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid, often in the presence of a stronger acid catalyst, though in some protocols with acetic acid, nitric acid itself is sufficient. The carbazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The substitution pattern is directed by the existing substituents on the ring. The ethyl group at the 9-position does not significantly influence the position of nitration on the carbazole rings. The nitration predominantly occurs at the 3-position due to the electronic properties of the carbazole nucleus.
Q2: How does the choice of solvent impact the reaction yield and safety?
The solvent plays a crucial role in the synthesis of this compound:
-
Acetic Acid: A commonly used solvent that is effective in promoting the reaction. Yields in acetic acid are often good, around 71-89%[1][3].
-
Chlorobenzene: This solvent has been used in industrial processes, but it is a known carcinogen, posing significant health risks. Moreover, the yield and product quality can be inconsistent, making it less suitable for large-scale production[4].
-
Acetonitrile: A Korean patent highlights the use of acetonitrile as a superior solvent, achieving yields of up to 98%. It is presented as a safer alternative to chlorobenzene and offers more consistent results[4].
Q3: Are there alternative, safer synthetic routes that avoid traditional nitration?
Yes, concerns over the safety of nitration have led to the exploration of alternative methods. A Chinese patent describes a high-yield preparation method that avoids a direct nitration step altogether. This process involves a palladium-catalyzed cross-coupling reaction between N-ethylaniline and p-chloronitrobenzene, followed by a high-pressure oxidation to form the 3-nitro-9-ethylcarbazole. This route is reported to have fewer by-products and significantly improves the safety of the synthesis process[8].
Q4: What are the key parameters to optimize for maximizing the yield?
To maximize the yield of this compound, consider optimizing the following parameters:
| Parameter | Recommended Range/Value | Rationale |
| Nitric Acid Concentration | 32-36% (in acetonitrile)[4] | Affects the reactivity of the nitrating agent. |
| Molar Ratio (Nitric Acid:Substrate) | 1.3-1.8 equivalents[4] | Ensures complete consumption of the starting material while minimizing over-nitration. |
| Reaction Temperature | 0°C to 40°C[3][6] | Influences reaction rate and selectivity. Lower temperatures can improve regioselectivity. |
| Reaction Time | 2-6 hours[1][3] | Should be monitored by TLC to ensure completion. |
| Solvent | Acetonitrile[4] | Can significantly improve yield and safety compared to other solvents. |
Visualizing the Synthesis and Troubleshooting
Workflow for Optimizing this compound Synthesis
Caption: A general workflow for the synthesis and optimization of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Cas 86-20-4,this compound - LookChem. (n.d.). Retrieved from [Link]
-
This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 368-401.
- KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents. (n.d.).
- CN113583561A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents. (n.d.).
- Gunasekaran, S., et al. (2006). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1434-o1436.
-
Nitration of carbazole and N-alkylcarbazoles. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 3-nitro-N-ethylcarbazole - PrepChem.com. (n.d.). Retrieved from [Link]
- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole.
-
9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem. (n.d.). Retrieved from [Link]
- US3148195A - Production of amino-ethyl-carbazole by - Google Patents. (n.d.).
- CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents. (n.d.).
- Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. (2023).
- Bhabal, S., & Shimpi, N. (2023). Optimization for the synthesis of 3‐(9‐ethyl‐9H‐carbazol‐3‐yl)‐2‐phenylthiazolidin‐4‐onea using benzaldehyde.
-
Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents - BORIS Portal. (n.d.). Retrieved from [Link]
-
EAS:Nitration Mechanism Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved from [Link]
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- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 9-Ethyl-3-nitrocarbazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 9-Ethyl-3-nitrocarbazole. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question 1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue and can typically be attributed to one or more of the following factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to a poor yield.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep more of the compound in solution even after cooling, thus reducing the amount that crystallizes out.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in a supersaturated solution where not all the product has crystallized.
Solutions:
-
Optimize the Solvent System: A mixed solvent system can often provide the ideal solubility profile. For this compound, a common and effective system is a mixture of ethanol and water. Ethanol has good solvating power for the compound at its boiling point, while the addition of water as an anti-solvent reduces its solubility upon cooling, promoting crystallization.
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Prevent Premature Crystallization: To avoid this, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration process. If the product starts to crystallize in the funnel, you can add a small amount of hot solvent to redissolve it.
-
Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature to form larger, purer crystals. Then, place the flask in an ice bath to maximize the yield of precipitated product.
Question 2: After recrystallization, my this compound is still showing impurities on a TLC plate. What should I do?
Answer:
The presence of impurities after a single recrystallization suggests that either the chosen solvent system is not effective at separating the impurities, or the impurity profile is complex.
-
Closely Related Impurities: Some impurities may have very similar solubility properties to the desired product, making them difficult to remove by a single recrystallization.
-
Insoluble Impurities: If you are observing a baseline spot on your TLC, this could indicate the presence of insoluble impurities that were not effectively removed.
-
Co-precipitation: Sometimes, impurities can get trapped within the crystal lattice of the product as it forms, a phenomenon known as co-precipitation.
Solutions:
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove residual impurities.
-
Utilize a Different Purification Technique: If recrystallization is insufficient, column chromatography is the next logical step. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate compounds with different polarities.
-
Activated Carbon Treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the impurities, which can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Slow Down Crystallization: Allowing the crystals to form slowly can reduce the chances of co-precipitation, leading to a purer final product.
Question 3: I am struggling to find a suitable solvent system for the column chromatography of this compound. How can I efficiently determine the right mobile phase?
Answer:
Finding the optimal mobile phase for column chromatography is crucial for good separation. The goal is to have the desired compound with an Rf value between 0.2 and 0.4 on a TLC plate for the best separation on a column.
Systematic Approach to Solvent System Selection:
-
Start with a Polarity Gradient: Begin by testing a range of solvent systems with varying polarities on a TLC plate. A common starting point for carbazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Evaluate Rf Values: Observe the separation of the spots. The ideal system will show a good separation between the spot for this compound and any impurity spots. Aim for an Rf value of ~0.3 for your product.
-
Fine-Tune the Ratio: Based on the initial TLC results, you can fine-tune the solvent ratio to achieve the desired Rf value. If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a yellow crystalline solid. The melting point is a key indicator of purity; for pure this compound, it is reported to be around 114-116 °C. A broad melting point range or a melting point lower than the literature value suggests the presence of impurities.
Q2: What are the common impurities in crude this compound?
The impurities will depend on the synthetic route used. However, common impurities can include:
-
Unreacted starting materials, such as 9-ethylcarbazole.
-
Isomers, such as 9-ethyl-1-nitrocarbazole or 9-ethyl-6-nitrocarbazole, which can form during the nitration reaction.
-
Di-nitrated products, where more than one nitro group has been added to the carbazole ring.
Q3: What safety precautions should I take when working with this compound and the solvents used for its purification?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents like hexane and ethyl acetate.
-
Handling Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvent Safety: The solvents used for purification are flammable. Keep them away from ignition sources.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a standard procedure for the purification of this compound by recrystallization using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble material.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent like hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate.
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Properties for Purification of this compound
| Solvent | Boiling Point (°C) | Polarity Index | Role in Purification |
| Ethanol | 78 | 5.2 | Good solvent for recrystallization (dissolves well when hot) |
| Water | 100 | 9.0 | Anti-solvent in recrystallization (reduces solubility on cooling) |
| Hexane | 69 | 0.1 | Non-polar mobile phase in column chromatography |
| Ethyl Acetate | 77 | 4.4 | Polar mobile phase in column chromatography |
| Dichloromethane | 40 | 3.1 | Used for sample loading in column chromatography |
Visualization
common byproducts in the nitration of 9-ethylcarbazole and their removal
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the nitration of 9-ethylcarbazole. Here, we address common challenges, provide in-depth explanations for observed outcomes, and offer validated protocols to improve selectivity and facilitate the purification of your target compound, 3-nitro-9-ethylcarbazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of 9-ethylcarbazole resulted in a mixture of products, not the clean 3-nitro isomer I expected. Why did this happen?
A1: This is a very common outcome. The formation of multiple isomers is a direct consequence of the principles of electrophilic aromatic substitution (EAS) applied to the carbazole ring system.
Causality Explained: The carbazole nucleus is a highly electron-rich aromatic system. The nitrogen atom at position 9, although part of a heterocyclic ring, possesses a lone pair of electrons that strongly activates the entire ring towards electrophilic attack. This activation, however, is not uniform. The primary positions for substitution are 3, 6, and 1.
-
Electronic Factors: Positions 3 and 6 are electronically favored due to resonance stabilization of the intermediate carbocation (also known as a sigma complex or arenium ion) formed during the attack by the nitronium ion (NO₂⁺).[1] The positive charge can be effectively delocalized onto the nitrogen atom.
-
Kinetic vs. Thermodynamic Control: While position 3 is generally the major product, the ratio of isomers can be influenced by reaction conditions. Harsher conditions (higher temperatures, stronger acid concentrations) can lead to the formation of thermodynamically more stable, but kinetically slower-forming isomers, or even dinitration products.[2]
-
The Electrophile: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid.[3][4]
Therefore, you are likely observing a mixture of 3-nitro-9-ethylcarbazole along with byproducts such as 1-nitro-9-ethylcarbazole and potentially 3,6-dinitro-9-ethylcarbazole.[2]
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify the major byproducts?
A2: The spots on your TLC plate correspond to the starting material, your desired product, and the various byproducts. Identifying them is key to devising a purification strategy.
Common Byproducts and Their Characteristics:
| Compound | Typical Rf Value (Relative) | Identifying Notes |
| 9-Ethylcarbazole (Starting Material) | Highest | Least polar, moves fastest up the TLC plate. |
| 1-Nitro-9-ethylcarbazole | Intermediate | More polar than starting material, but often has a similar Rf to the 3-nitro isomer, making separation challenging. |
| 3-Nitro-9-ethylcarbazole (Product) | Intermediate | The desired product. Typically the major spot. |
| 3,6-Dinitro-9-ethylcarbazole | Lowest | Most polar non-polymeric byproduct, moves slowest up the TLC plate. |
Note: Rf values are highly dependent on the TLC plate and solvent system used. The order of elution is a more reliable indicator.
A Chinese patent application analyzing the byproducts of this reaction explicitly mentions the formation of the 1-nitro isomer and the 3,6-dinitro over-nitration product as key impurities that lower the yield of the desired 3-nitro compound.[2]
Q3: How can I optimize my reaction to maximize the yield of the 3-nitro isomer and minimize byproducts?
A3: Optimizing for regioselectivity involves carefully controlling the reaction parameters to favor the kinetically preferred product.
Key Optimization Strategies:
-
Temperature Control: Maintain a low temperature. Performing the nitration at 0 °C or even cooler temperatures can significantly improve the selectivity for the 3-nitro isomer.[5] A procedure using nitric acid in 1,2-dichloroethane at 0 °C has been reported to favor the formation of 3-nitro-9-ethylcarbazole.[5] Another protocol specifies cooling to 19-21°C before heating to 40°C.[6]
-
Controlled Addition of Nitrating Agent: Add the nitric acid dropwise to the solution of 9-ethylcarbazole.[6] This maintains a low concentration of the nitrating agent at any given moment, which helps to prevent over-nitration (dinitration).
-
Choice of Solvent: The solvent can influence the reaction's selectivity. Acetic acid and acetonitrile are commonly used solvents that have been shown to provide good yields of the 3-nitro product.[6][7]
-
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A molar ratio of approximately 1.3 to 1.8 equivalents of nitric acid to the starting material is often recommended.[7]
The following workflow illustrates the decision-making process for optimizing the reaction.
Sources
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. prepchem.com [prepchem.com]
- 7. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 9-Ethyl-3-nitrocarbazole Production
Welcome to the technical support center for the synthesis of 9-Ethyl-3-nitrocarbazole. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthesis. As a key intermediate in the production of dyes, pigments, and pharmaceutical agents like 3-Amino-9-ethylcarbazole, robust and reproducible production is critical.[1][2]
The nitration of N-ethylcarbazole is a classic electrophilic aromatic substitution. However, like many nitration reactions, it presents unique challenges, particularly during scale-up. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical experience, to help you navigate these challenges effectively.
Reaction Overview: The Chemistry of Nitration
The synthesis of this compound is primarily achieved through the direct nitration of 9-ethylcarbazole.[3][4] The reaction introduces a nitro group (-NO₂) onto the carbazole ring, predominantly at the C-3 position due to the directing effects of the heterocyclic system.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. This highly reactive species is typically generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[5][6]
Typical Reaction Parameters
The choice of reagents and conditions is critical for achieving high yield and purity. Below is a summary of commonly employed systems.
| Parameter | Condition 1: Nitric Acid in Acetic Acid | Condition 2: Mixed Acid (HNO₃/H₂SO₄) | Condition 3: Nitric Acid in Acetonitrile |
| Nitrating Agent | 100% HNO₃[1] | Concentrated HNO₃ / H₂SO₄ | 36% HNO₃[7] |
| Solvent | Glacial Acetic Acid[1] | Sulfuric Acid (acts as solvent & catalyst) | Acetonitrile[7] |
| Temperature | 23°C[1] | 0-10°C (Ice Bath) | 25-40°C[7] |
| Reaction Time | ~6 hours[1] | 1-4 hours | ~4 hours[7] |
| Reported Yield | ~89%[1] | Varies | Up to 98%[7] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.
Q1: My yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge, often stemming from several factors. A systematic approach is key to diagnosis.
Potential Cause 1: Incomplete Reaction The reaction may not be running to completion. This can be due to insufficient reaction time, poor mixing (especially in heterogeneous slurries), or deactivation of the nitrating agent.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (9-ethylcarbazole).[8] Only proceed with work-up once the starting material is consumed.
-
Improve Agitation: On scale-up, ensure the reactor is equipped with an appropriate overhead stirrer to maintain a homogenous suspension. Poor mixing can create "hot spots" and localized areas of low reagent concentration.
-
Potential Cause 2: Side Reactions (Over-nitration) The carbazole ring is activated, and under harsh conditions, dinitration or even trinitration can occur, consuming your starting material and desired product.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the nitrating agent (e.g., 1.3-1.8 equivalents), but avoid a large excess which promotes over-nitration.[7]
-
Temperature Control: Maintain the recommended temperature strictly. Higher temperatures significantly increase the rate of side reactions.
-
Potential Cause 3: Product Loss During Work-up The product may be lost during filtration, washing, or transfer steps. It has low solubility in water but may have some solubility in the organic wash solvents.[1]
-
Solution:
-
Optimize Quenching: Quench the reaction mixture by pouring it slowly onto a large volume of crushed ice with stirring. This precipitates the product effectively.
-
Washing: Wash the filtered product cake with cold water to remove residual acids, followed by a minimal amount of a cold, non-polar solvent like ethanol or methanol to remove organic impurities without dissolving significant amounts of the product.
-
Q2: I'm struggling with product purity. My final product is contaminated with isomers and other byproducts. What can I do?
Purity is paramount, as downstream applications are sensitive to impurities. The main culprits are isomeric byproducts (e.g., 1-nitro, 6-nitro) and over-nitrated species.
Potential Cause 1: Formation of Isomers While nitration is highly regioselective for the 3-position, other isomers can form, especially under suboptimal conditions.[9]
-
Solution:
-
Controlled Reagent Addition: Add the nitrating agent dropwise and slowly to the solution of 9-ethylcarbazole. A rapid addition can create high local concentrations of the nitronium ion, leading to less selective reactions.
-
Solvent Choice: The solvent can influence regioselectivity. Acetonitrile has been shown to produce high yields and purity, suggesting it provides a favorable reaction medium.[7] Chlorobenzene has also been used but is carcinogenic and can lead to variable results.[7]
-
Potential Cause 2: Presence of Unreacted Starting Material or Over-nitrated Products These are the most common impurities.
-
Solution:
-
Recrystallization: This is the most effective method for purification. A suitable solvent system must be identified. Consider solvents like ethanol, acetic acid, or toluene. The goal is to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot, while impurities remain either soluble or insoluble at high temperatures.
-
Extraction from Residues: For large-scale operations, significant product can be left in distillation residues after solvent recovery. Methods involving extraction with hot organic solvents like alcohol or chlorobenzene can be employed to recover this material.[10]
-
Q3: The reaction is difficult to control and shows a dangerous exotherm. How can I ensure safety during scale-up?
This is the most critical question. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly managed.[11] Safety must be the primary consideration.
Cause: Uncontrolled Heat Generation The reaction between nitric acid and the organic substrate releases a significant amount of heat. If this heat is not dissipated faster than it is generated, the reaction temperature will rise, accelerating the reaction rate and heat output exponentially, potentially leading to an explosion.[11][12]
-
Solutions & Mandatory Safety Protocols:
-
Cooling: Always conduct the reaction in a cooling bath (ice-water or ice-salt). Ensure the reactor has a sufficient surface area for efficient heat exchange.
-
Slow Addition: The nitrating agent must be added slowly and sub-surface (if possible) to ensure it reacts immediately and locally, preventing accumulation.
-
Continuous Monitoring: Constantly monitor the internal reaction temperature with a calibrated thermometer. The addition rate should be immediately stopped or slowed if the temperature rises above the set limit (e.g., 10°C for mixed acid).
-
Emergency Preparedness: Have a large quench bath (e.g., a bucket of ice water) ready to quickly cool or drown the reaction in case of an uncontrollable exotherm. All personnel must be trained on emergency procedures.[13][14]
-
Proper PPE: Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat at all times.[12][13] Conduct the reaction in a well-ventilated fume hood.
-
Frequently Asked Questions (FAQs)
Q: Which nitrating system is best for scale-up? While mixed acid (HNO₃/H₂SO₄) is a powerful and common nitrating agent, the system of nitric acid in acetonitrile may offer advantages in terms of safety and yield.[7] Acetonitrile is less corrosive and toxic than the alternatives, and the reported yields are excellent. However, the choice depends on available equipment, cost, and downstream processing. A process hazard analysis (PHA) should be conducted for any chosen system before scaling up.
Q: Are there safer, alternative synthetic routes? Yes. A method has been patented that avoids direct nitration entirely. It involves a palladium-catalyzed cross-coupling reaction followed by high-pressure oxidation.[15] This route eliminates the hazards associated with handling large quantities of nitric and sulfuric acids. While potentially safer, it introduces the cost and complexity of a palladium catalyst and high-pressure equipment, which must be evaluated for economic viability.
Q: How should I dispose of the acidic waste stream? The acidic filtrate from the work-up is hazardous. It must be neutralized carefully and slowly by adding a base (like sodium carbonate or sodium hydroxide solution) in a well-ventilated area and with cooling, as the neutralization is also exothermic. Do not mix nitric acid waste with any other waste streams, especially organic solvents, to prevent violent reactions.[16] Dispose of the neutralized solution in accordance with local, state, and federal environmental regulations.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- This compound 86-20-4 wiki. (n.d.). Guidechem.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- 9-Ethyl-3-nitro-9H-carbazole. (2018). SIELC Technologies.
- A kind of preparation method of high yield 3-nitro-9-ethylcarbazole. (n.d.). Google Patents.
- Cas 86-20-4, this compound. (n.d.). LookChem.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. (n.d.). Google Patents.
- Production of amino-ethyl-carbazole by. (n.d.). Google Patents.
- 3-Amino-9-ethylcarbazole | 132-32-1. (n.d.). ChemicalBook.
- Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue. (n.d.). Google Patents.
- This compound | 86-20-4. (n.d.). ChemicalBook.
- Nitration. (n.d.). Wikipedia.
- Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
- EAS Nitration reaction. (2015). YouTube.
- Zhang, S., et al. (n.d.). Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). NIH.
- Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. (2022). Frontiers.
- Askera, E., & Masnovib, J. (2006). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. EngagedScholarship@CSU.
- Conversion of n-ethyl carbazole as a function of liquid flow rate... (n.d.).
- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). TÜBİTAK Academic Journals.
- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). ResearchGate.
Sources
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- 9. Nitration - Wikipedia [en.wikipedia.org]
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troubleshooting guide for the synthesis of 3-nitro-9-ethylcarbazole
Technical Support Center: Synthesis of 3-Nitro-9-Ethylcarbazole
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the synthesis of 3-nitro-9-ethylcarbazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The synthesis, while straightforward in principle, involves an electrophilic aromatic substitution that requires careful control to ensure high yield and purity. This guide addresses common issues encountered during the reaction, work-up, and purification, providing scientifically grounded solutions and practical advice.
Frequently Asked Questions (FAQs)
Section 1: General Synthesis & Reaction Mechanism
Q1: What is the most common and reliable method for synthesizing 3-nitro-9-ethylcarbazole?
The most prevalent and efficient method is the direct nitration of 9-ethylcarbazole.[1][2] This reaction is a classic example of an electrophilic aromatic substitution (EAS). The carbazole ring system is electron-rich, making it susceptible to attack by an electrophile. The nitronium ion (NO₂⁺), typically generated in situ from nitric acid (HNO₃) often in the presence of a stronger acid catalyst like sulfuric acid (H₂SO₄) or by using nitric acid in a solvent like acetic acid or acetonitrile, serves as the electrophile.[3][4] The substitution occurs preferentially at the 3- and 6-positions, which are electronically activated by the nitrogen atom of the pyrrole ring.
The general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of 3-nitro-9-ethylcarbazole.
Section 2: Reaction Setup & Troubleshooting
Q2: My reaction yield is significantly lower than reported values. What are the most likely causes?
Low yield is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by analyzing a sample of the crude product by Thin Layer Chromatography (TLC) or ¹H NMR to see if a significant amount of the 9-ethylcarbazole starting material remains.
-
Over-Nitration: The formation of dinitrated byproducts, such as 3,6-dinitro-9-ethylcarbazole, is a primary cause of reduced yield for the mono-nitrated product.[5] This occurs when the reaction conditions are too harsh (e.g., temperature is too high, reaction time is too long, or the concentration of the nitrating agent is excessive).[6]
-
Isomer Formation: While the 3-position is electronically favored, some substitution can occur at other positions, such as the 1-position, leading to a mixture of isomers that can be difficult to separate and will lower the isolated yield of the desired product.[5]
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. Different protocols report high yields using various solvents. It is crucial to adhere strictly to the temperature and addition rate specified in the chosen protocol.[3][7]
-
Losses During Work-up: The product may have some solubility in the aqueous phase during quenching, or it may be lost during filtration and washing steps if not performed carefully.
The following troubleshooting flowchart can help diagnose the issue:
Caption: Troubleshooting flowchart for low reaction yield.
Q3: I am observing multiple spots on my TLC plate. What are these impurities?
The most common impurities are unreacted starting material and undesired nitrated isomers.[5]
-
9-Ethylcarbazole (Starting Material): Will typically have the highest Rf value (least polar).
-
1-Nitro-9-ethylcarbazole: An isomer that may form in small amounts. Its polarity will be similar to the desired 3-nitro product, making it difficult to separate.
-
3,6-Dinitro-9-ethylcarbazole: A di-nitrated byproduct that is significantly more polar and will have a lower Rf value. Its formation is favored by higher temperatures and excess nitric acid.[5]
Q4: How can I control the regioselectivity to favor the 3-nitro isomer?
Controlling regioselectivity is key to a successful synthesis. The directing effect of the heterocyclic nitrogen atom strongly favors electrophilic attack at the 3- and 6-positions. However, to maximize the yield of the 3-nitro isomer and minimize side products, consider the following:
-
Temperature Control: Maintain a consistently low temperature during the addition of the nitrating agent. Many procedures specify temperatures between 0 °C and 40 °C.[2][3][7] Exceeding the optimal temperature can increase the rate of side reactions.
-
Slow Addition: Add the nitric acid solution dropwise to the solution of 9-ethylcarbazole.[3] This maintains a low instantaneous concentration of the nitronium ion, which helps prevent over-nitration.
-
Solvent Choice: The solvent can influence the reaction. Acetonitrile and acetic acid are commonly used and have been shown to give good results.[1][3][7]
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Acetonitrile | Acetic Acid | Chlorobenzene |
| Temperature | 25-40°C | 19-21°C (addition), then 40°C | 20-28°C |
| Nitric Acid | 36% HNO₃ | 70% HNO₃ | 35.5% HNO₃ |
| Reported Yield | ~92-98% | ~71% | ~78-80% |
| Reference | [1][7] | [3] | [7] |
| Caption: Comparison of reported reaction conditions for the nitration of 9-ethylcarbazole. |
Section 3: Work-up & Purification
Q5: What is the standard work-up procedure for this nitration?
The most common work-up involves quenching the reaction mixture by pouring it slowly into a beaker of stirred ice-water.[3][8] This serves two purposes: it stops the reaction by diluting the reagents, and it causes the organic product, which is insoluble in water, to precipitate out of solution. The solid product is then collected by vacuum filtration. It is crucial to wash the collected solid thoroughly with water to remove any residual acid.[1][8]
Q6: My product did not precipitate after pouring the reaction into water. What should I do?
If the product oils out or remains in solution, it is likely too soluble in the acidic aqueous mixture.[8] In this scenario, you should perform a liquid-liquid extraction.
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the mixture several times with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[8]
Q7: What is the best method for purifying the crude 3-nitro-9-ethylcarbazole?
Recrystallization is the most effective method for purifying the crude product. Several solvent systems have been reported to be effective:
The choice of solvent depends on the impurities present. It is advisable to test solubility in a few candidate solvents on a small scale to find the optimal one for your specific crude material.
Section 4: Product Characterization & Safety
Q8: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: The purified 3-nitro-9-ethylcarbazole should have a sharp melting point. Reported values are typically in the range of 118-130 °C.[3] A broad melting range indicates impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a single nitro group.[11]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the final product.[12]
Q9: What are the primary safety precautions I should take during this synthesis?
This reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Acid Handling: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizers. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
-
Exothermic Reaction: The nitration reaction and the quenching process are exothermic. Add reagents slowly and ensure the reaction vessel is cooled in an ice bath to maintain temperature control. Quench the reaction by adding the reaction mixture to ice, not the other way around, to manage heat generation.[8]
-
Solvent Hazards: Be aware of the hazards associated with the chosen solvents. For example, some older procedures use chlorobenzene, which is a suspected carcinogen.[7] Whenever possible, choose greener and safer solvents like acetonitrile.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. rsc.org [rsc.org]
- 11. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-Ethyl-3-nitro-9H-carbazole | SIELC Technologies [sielc.com]
- 13. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative solvents for the synthesis of 9-Ethyl-3-nitrocarbazole to improve safety
Technical Support Center: Synthesis of 9-Ethyl-3-nitrocarbazole
A Guide to Improving Safety with Alternative Solvents
Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that while this compound is a vital building block, its traditional synthesis routes pose significant safety and environmental challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the transition to safer, more sustainable solvent systems without compromising your research. We will explore the "why" behind these alternatives, providing you with the foundational knowledge to adapt and optimize these methods for your specific laboratory context.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary safety hazards of the conventional synthesis of this compound?
The traditional synthesis of this compound involves the electrophilic nitration of 9-ethylcarbazole, a process historically reliant on hazardous reagents and solvents.[1][2] The primary risks stem from two main sources:
-
The Nitrating Agent Mixture: The classic nitrating agent is a combination of concentrated nitric acid and sulfuric acid ("mixed acid").[3][4] This mixture is extremely corrosive and can cause severe chemical burns upon contact.[4][5] More critically, nitration reactions are highly exothermic, creating a significant risk of thermal runaway—a rapid, uncontrolled increase in temperature that can lead to violent reactions or explosions.[5][6][7] The large volume of spent acid generated also requires a hazardous neutralization and disposal process, creating a substantial waste stream.[3]
-
The Solvent System: Solvents such as acetic acid, 1,2-dichloroethane, and chlorobenzene are commonly used.[2][8] Chlorinated solvents like chlorobenzene are carcinogenic and pose long-term health risks.[8] Acetic acid, when mixed with nitric acid, can form acetyl nitrate, a thermally unstable and potentially explosive intermediate, especially in the presence of a dehydrating agent like sulfuric acid.[9][10] These volatile organic compounds (VOCs) also contribute to air pollution and require specialized handling and disposal.
A visual summary of the hazard workflow in conventional synthesis is provided below.
Caption: Hazard points in conventional this compound synthesis.
Q2: What are the most promising classes of alternative, safer solvents for this nitration?
To mitigate the hazards outlined above, research has focused on "green" solvents that are non-volatile, non-flammable, and recyclable. Two leading classes of alternative solvents for electrophilic aromatic substitution reactions are Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs).
-
Ionic Liquids (ILs): These are salts with melting points below 100°C, often existing as liquids at room temperature.[11][12] They have negligible vapor pressure, which eliminates risks from toxic fumes and reduces air pollution.[13] Many ILs are also thermally stable and can be recycled, making them an environmentally friendly alternative to VOCs.[11][14][15]
-
Deep Eutectic Solvents (DESs): A DES is a mixture of two or more components (a Lewis or Brønsted acid and base) that, when combined at a specific molar ratio, form a eutectic mixture with a melting point far lower than any of the individual components.[16] For example, a mixture of choline chloride (m.p. 302°C) and urea (m.p. 133°C) forms a liquid at room temperature.[16] DESs are attractive because they are often composed of inexpensive, biodegradable, and non-toxic components, such as sugars, amino acids, and organic acids.[17]
The decision to switch to an alternative solvent can be guided by the following logic:
Caption: Decision tree for selecting an alternative solvent system.
Q3: How do Ionic Liquids (ILs) improve safety and efficiency in this reaction?
Using ILs as a solvent for the nitration of aromatic compounds offers several distinct advantages over traditional methods:
-
Enhanced Safety: The non-volatility and high thermal stability of ILs significantly reduce the risk of runaway reactions and exposure to hazardous vapors.[13]
-
Simplified Workup: Nitroaromatic products are often immiscible with ILs.[12] This allows for simple product separation by decantation or extraction with a non-polar solvent (like ether), eliminating the need for a hazardous aqueous quench of large amounts of strong acid.[11][14][15]
-
Solvent and Catalyst Recycling: After product extraction, the IL can often be recovered, dried, and reused multiple times with minimal loss of activity, drastically reducing waste and cost.[11][18]
-
Improved Reaction Control: Some studies have shown that the choice of IL can influence the regioselectivity of the nitration, potentially leading to higher yields of the desired isomer.[12] The IL can act as both a solvent and a catalyst, facilitating the formation of the nitronium ion (NO₂⁺) from a milder nitrating agent.[18]
Comparison of Solvent Properties
| Property | Acetic Acid | Chlorobenzene | Ionic Liquid (e.g., [bmim][OTf]) |
| Vapor Pressure | High | High | Negligible |
| Flammability | Flammable | Flammable | Generally Non-flammable |
| Toxicity | Corrosive | Carcinogenic, Toxic | Variable, but generally lower |
| Recyclability | Difficult | Possible, energy-intensive | High |
| Reaction Hazard | Can form explosive intermediates[10] | Inert but toxic[8] | Mitigates thermal runaway[13] |
Q4: Can you provide a starting protocol for using an Ionic Liquid as a solvent?
Certainly. The following is a generalized, foundational protocol for the nitration of 9-ethylcarbazole using an ionic liquid. This protocol should be seen as a starting point for optimization in your lab.
Objective: To synthesize this compound using a recyclable ionic liquid solvent.
Materials:
-
9-Ethylcarbazole
-
Nitric Acid (62-70%)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMIM][OTf])
-
Diethyl ether (or other extraction solvent)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9-ethylcarbazole (1 equivalent) to the ionic liquid [BMIM][OTf] (e.g., 2-3 mL per gram of substrate). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Addition of Nitrating Agent: Cool the mixture in an ice bath (0-5°C). Slowly add nitric acid (approx. 1.1-1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain vigorous stirring and monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by taking a small aliquot, dissolving it in a minimal amount of dichloromethane, and spotting it on a TLC plate.
-
Product Isolation: Once the reaction is complete, add cold deionized water to the flask. The product will likely precipitate as a solid. Alternatively, extract the product with diethyl ether (3 x volume of IL).
-
Purification:
-
If the product precipitates, filter the solid, wash it thoroughly with water, and dry it under a vacuum. The product can be further purified by recrystallization from ethanol.
-
If using extraction, combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Ionic Liquid Recycling: The aqueous layer containing the ionic liquid can be heated under a vacuum to remove water. The recovered IL can then be reused for subsequent reactions. Its purity can be checked via NMR.
Q5: What are Deep Eutectic Solvents (DESs) and what are their specific advantages?
Deep Eutectic Solvents (DESs) are a newer class of green solvents that are gaining significant attention.[17] As mentioned, they are mixtures of components that form a liquid with a much lower melting point than the individual constituents.[16]
Key Advantages:
-
Sustainability and Low Cost: The components of many DESs are derived from renewable bio-resources (e.g., choline chloride, a vitamin B analog; and urea, a simple organic compound).[17] They are inexpensive and readily available.
-
Biodegradability and Low Toxicity: Unlike many ionic liquids, DESs are typically biodegradable and exhibit very low toxicity, making them exceptionally environmentally benign.[17]
-
Tunability: The properties of a DES (e.g., viscosity, polarity, acidity) can be easily tuned by changing the components or their molar ratio, allowing for optimization of reaction conditions.[16]
-
Role in Catalysis: In some cases, a component of the DES can also act as a catalyst for the reaction, simplifying the reaction system.[19][20] For instance, a DES formed with a Lewis acid like ZnCl₂ can catalyze Friedel-Crafts type reactions.[19]
Q6: I'm interested in DESs. Is there an experimental protocol for this synthesis?
While the direct nitration of 9-ethylcarbazole in a DES is not yet widely published, we can construct a scientifically sound starting protocol based on established procedures for other electrophilic aromatic substitutions in these solvents.[19][20] This protocol is intended for exploratory research.
Objective: An exploratory protocol for the synthesis of this compound in a Deep Eutectic Solvent.
Materials:
-
Choline Chloride (dried under vacuum)
-
Urea (or another hydrogen bond donor like ethylene glycol)
-
9-Ethylcarbazole
-
Nitric Acid (70%)
Protocol:
-
DES Preparation (Choline Chloride:Urea 1:2):
-
Combine choline chloride (1 equivalent, e.g., 10 g) and urea (2 equivalents, e.g., 8.6 g) in a flask.
-
Heat the mixture gently (around 70-80°C) with stirring until a clear, homogeneous liquid forms.[21] This is your DES. Allow it to cool to room temperature.
-
-
Reaction Setup: Add 9-ethylcarbazole (1 equivalent) to the prepared DES and stir until it dissolves completely. You may need to warm the mixture slightly to aid dissolution.
-
Nitration: Cool the mixture to 10-15°C. Cautiously add nitric acid (1.2 equivalents) dropwise with efficient stirring. Monitor the temperature closely.
-
Reaction Monitoring: Let the reaction stir at room temperature for 4-8 hours. Monitor by TLC as described in the ionic liquid protocol.
-
Workup: Add a large volume of cold water to the reaction mixture. The non-polar product, this compound, should precipitate out of the polar DES/water solution.
-
Purification: Filter the solid product, wash extensively with water to remove any residual DES, and dry under a vacuum. Recrystallize from ethanol if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion in IL/DES | 1. Insufficient mixing due to high viscosity.2. Temperature is too low.3. Nitrating agent is not potent enough in the chosen solvent.4. Water content in the solvent is inhibiting the reaction. | 1. Increase stirring speed. Gently warm the mixture (e.g., to 40-50°C) to reduce viscosity.2. Allow the reaction to proceed at room temperature or slightly elevated temperatures after the initial addition.3. Consider using a stronger nitrating system, such as HNO₃ in combination with acetic anhydride, but be aware this increases the hazard.[12]4. Ensure your IL or DES components are thoroughly dried before use. |
| Product is difficult to extract from the solvent | 1. Product has some solubility in the IL/DES.2. An emulsion has formed during extraction. | 1. Use a larger volume of extraction solvent or try a different one (e.g., toluene instead of ether).2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. |
| Recovered IL/DES shows poor performance | 1. Residual water or acid from the workup.2. Degradation of the solvent. | 1. Ensure the recovered solvent is thoroughly dried under high vacuum at an elevated temperature (e.g., 70-80°C). Neutralize any residual acid with a mild base and filter before drying.2. Check the purity of the recovered solvent (e.g., by NMR). If significant degradation has occurred, it may need to be repurified or replaced. |
References
-
Laali, K. K., & Gettwert, V. J. (2001). Electrophilic Nitration of Aromatics in Ionic Liquid Solvents. The Journal of Organic Chemistry, 66(1), 35–40. [Link]
-
Earle, M. J., et al. (2004). Aromatic nitrations in ionic liquids: the importance of cation choice. Chemical Communications, (2), 222-223. [Link]
-
Ladole, P., et al. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. RSC Sustainability. [Link]
-
Laali, K. K. (2001). Electrophilic nitration of aromatics in ionic liquid solvents. SciSpace. [Link]
-
Watanabe, S., et al. (2022). Nitration of nitrotoluene employing ionic liquids. Journal of the Japan Explosives Society, 83(1), 1-8. [Link]
-
Ladole, P., et al. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. ResearchGate. [Link]
-
Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
Kumar, A., et al. (2023). SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPARATIVE STUDY. International Journal of Innovative Research in Technology. [Link]
-
Adams, C. J., et al. (2003). Green Synthesis: Aromatic Nitrations in Room-Temperature Ionic Liquids. ResearchGate. [Link]
-
Sharnin, G. P., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(41), 25523–25533. [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
- Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
- Google Patents. (n.d.). CN112660161A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. [Link]
-
Wikipedia. (n.d.). Deep eutectic solvent. Wikipedia. [Link]
-
DCHAS-L Archives. (2013, June 11). Re: [DCHAS-L] Acetic Acid & Nitric Acid compatibility. ilpi.com. [Link]
-
Di Gioia, M. L., et al. (2022). A Review on the Use of Deep Eutectic Solvents in Protection Reactions. Molecules, 27(19), 6231. [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. [Link]
-
Kappe, C. O., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(5), 933–944. [Link]
-
Sadiq, B., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 369-411. [Link]
-
Barhdadi, R., et al. (2019). Electrochemical allylations in a deep eutectic solvent. Beilstein Journal of Organic Chemistry, 15, 2046–2055. [Link]
-
ResearchGate. (n.d.). 9-Ethyl-3-methyl-1,6-dinitrocarbazole. ResearchGate. [Link]
-
PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. PubChem. [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)
- Google Patents. (n.d.). CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue.
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16495–16508. [Link]
- Google Patents. (n.d.). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound.
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stability and storage conditions for 9-Ethyl-3-nitrocarbazole
Stability and Storage Guide for Researchers
Welcome to the technical support center for 9-Ethyl-3-nitrocarbazole (CAS 86-20-4). This guide is designed for researchers, scientists, and professionals in drug development who work with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability and proper storage of this compound to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the handling and storage of this compound:
What is this compound and what are its common applications?
This compound is a chemical compound with the molecular formula C14H12N2O2.[1] It appears as a white to yellow crystalline powder and is sparingly soluble in water.[1] This compound is frequently utilized as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] Its fluorescent properties also make it valuable in the dye and pigment industry.[1]
What are the primary stability concerns for this compound?
As a nitroaromatic compound, this compound's stability can be compromised by exposure to heat, light, and incompatible materials. Nitroaromatic compounds, in general, can be sensitive and may pose risks if not handled or stored correctly.[3][4] While specific degradation pathways for this compound are not extensively detailed in readily available literature, the nitro group can be susceptible to reduction, and the overall molecule can undergo thermal decomposition.
What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[1][5] The container should be tightly closed to prevent contamination and exposure to moisture.[5] It is also crucial to store it away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[6][7][8]
Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not prominently available, it is a good laboratory practice to store it in a light-resistant container or in a dark place to prevent potential photochemical degradation, a common issue with many organic compounds.
What are the signs of degradation in a sample of this compound?
Visual signs of degradation can include a change in color (e.g., darkening), a change in physical state (e.g., clumping of the powder), or the appearance of an unusual odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, or spectroscopic methods (e.g., NMR, IR) should be employed to check the purity of the sample against a reference standard. The melting point of pure this compound is reported to be in the range of 128-130°C.[2][9][10][11][12] A significant deviation from this range could indicate impurity or degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem: I am observing unexpected side products in my reaction involving this compound.
-
Possible Cause: The starting material may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound stock using an appropriate analytical method like HPLC or by checking its melting point.
-
Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your reaction and compare the results.
-
Problem: The solubility of my this compound sample seems to have changed.
-
Possible Cause: The sample may have absorbed moisture or degraded into less soluble impurities.
-
Troubleshooting Steps:
-
Dry the Sample: If moisture absorption is suspected, you can try drying a small amount of the sample under a vacuum (if the compound is thermally stable at the drying temperature) and re-testing its solubility.
-
Analyze for Impurities: Use analytical techniques to check for the presence of impurities that might be affecting the solubility.
-
Problem: My experimental results are inconsistent when using different batches of this compound.
-
Possible Cause: There may be batch-to-batch variability in the purity of the compound.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain and compare the CoAs for different batches. Pay close attention to the purity and impurity profiles.
-
Standardize Your Material: If possible, purchase a larger single batch of this compound for a series of related experiments to ensure consistency.
-
Qualify Each Batch: Before use in critical experiments, qualify each new batch by running a standard control experiment to ensure it performs as expected.
-
Experimental Protocol: Purity Assessment by Melting Point Determination
This protocol provides a straightforward method to assess the purity of your this compound sample. A sharp melting point range close to the literature value suggests high purity, while a broad or depressed melting point range indicates the presence of impurities.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (open at one end)
-
Spatula
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Finely crush a small amount of the this compound sample into a powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
-
Placing in the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Start heating the apparatus. Set a ramp rate that is slow enough (e.g., 1-2°C per minute) as you approach the expected melting point to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Comparison: Compare the observed melting point range with the literature value (128-130°C).[2][9][10][11][12]
Data Interpretation:
| Observation | Interpretation |
| Sharp melting point range within 128-130°C | High purity |
| Broad melting point range | Presence of impurities |
| Melting point range is lower than 128-130°C | Presence of impurities |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
-
PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Chemsrc. (2025). 9-ethyl-3-nitro-9H-carbazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 86-20-4,this compound. Retrieved from [Link]
-
Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nitromethane's Safety Profile: Handling and Storage Best Practices. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Store Nitrocellulose?. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
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methods to monitor the progress of 9-Ethyl-3-nitrocarbazole synthesis reactions
Welcome to the technical support resource for the synthesis of 9-Ethyl-3-nitrocarbazole. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for monitoring and troubleshooting this crucial nitration reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, ensuring reproducibility and success.
Section 1: Reaction Monitoring Workflow
Effective reaction monitoring is the cornerstone of successful synthesis. It allows for the determination of reaction completion, minimizes the formation of impurities, and ensures optimal yield. The workflow below outlines a systematic approach to monitoring the nitration of 9-ethylcarbazole.
Caption: Workflow for monitoring the synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis and monitoring process.
Question: My TLC plate shows three spots after running the reaction for several hours. What are they?
Answer: This is a very common scenario. In the nitration of 9-ethylcarbazole, you are monitoring the conversion of a non-polar starting material to a more polar product. The spots on your TLC plate, from top to bottom (highest Rf to lowest Rf), likely correspond to:
-
Spot 1 (Highest Rf): 9-Ethylcarbazole (Starting Material) . Being the least polar compound in the main reaction pathway, it will travel furthest up the plate.
-
Spot 2 (Intermediate Rf): this compound (Product) . The addition of the polar nitro group (-NO₂) increases the compound's polarity, causing it to have a lower Rf value than the starting material.
-
Spot 3 (Lowest Rf): Dinitro Byproducts . This spot likely represents over-nitrated species such as 3,6-dinitro-N-ethyl carbazole.[1] These are significantly more polar than the desired mono-nitro product and will have the lowest Rf value.
Isomeric byproducts, such as 1-nitro-9-ethylcarbazole, may have Rf values very close to the desired 3-nitro product and might not be fully resolved by TLC, appearing as a single elongated spot.[1] For definitive identification, HPLC or NMR analysis is recommended.
| Compound | Role | Expected Polarity | Expected TLC Rf Value |
| 9-Ethylcarbazole | Starting Material | Low | High (e.g., ~0.7) |
| This compound | Product | Medium | Medium (e.g., ~0.4) |
| 3,6-Dinitro-9-ethylcarbazole | Byproduct | High | Low (e.g., ~0.1) |
| Note: Rf values are illustrative for a 4:1 Hexanes:Ethyl Acetate system and may vary. |
Question: The reaction seems to have stalled; the starting material spot on the TLC is not disappearing. What could be the cause?
Answer: A stalled reaction can be attributed to several factors related to the nitrating agent or reaction conditions:
-
Degraded Nitrating Agent: Nitric acid can degrade over time. Ensure you are using a fresh, properly stored bottle. A common synthesis procedure uses nitric acid with a concentration of 32-36%.[2]
-
Insufficient Stoichiometry: While the theoretical stoichiometry is 1:1, a slight excess of nitric acid (e.g., 1.3-1.8 equivalents) is often used to drive the reaction to completion.[2] If the reaction has stalled, the sub-stoichiometric addition of a small amount of nitric acid could restart it. Monitor carefully after the addition to avoid over-nitration.
-
Temperature: The reaction is typically run at a controlled temperature, for instance, between 25-40°C.[2][3] If the temperature is too low, the reaction rate will be significantly slower. Ensure your reaction is within the appropriate temperature range.
Question: My final product yield is low, but the TLC showed full conversion of the starting material. Where did my product go?
Answer: Low yield after an apparently complete reaction often points to two culprits: byproduct formation or issues during workup and purification.
-
Byproduct Formation: As discussed, the formation of isomers and dinitro compounds is a key reason for reduced yields of the desired 3-nitro product.[1] These byproducts are carried through the workup and must be separated during purification. If they are difficult to separate, a portion of the desired product may be lost in the process.
-
Workup Issues: The product, this compound, is a solid.[4] It is typically isolated by filtration after quenching the reaction by pouring the mixture into water.[3] If the product has some solubility in the aqueous/organic solvent mixture of the workup, some of it may be lost. Ensure precipitation is complete by using an ice bath before filtration.
-
Purification Losses: Recrystallization is a common method for purifying the final product.[3] However, some product will always remain dissolved in the mother liquor. Using a minimal amount of hot solvent for recrystallization is critical to maximizing recovery.
Caption: Troubleshooting flowchart for low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for quantitatively monitoring the reaction?
While TLC is excellent for rapid, qualitative assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantitative analysis. It can accurately determine the percentage of starting material, product, and major byproducts. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[5] By running a standard of your starting material and product, you can create a calibration curve to quantify the reaction progress precisely.
Q2: What are the key spectroscopic features I should look for to confirm the product?
The primary confirmation will come from ¹H NMR spectroscopy. The key changes from the starting material (9-ethylcarbazole) to the product (this compound) are:
-
Appearance of Aromatic Protons in the Nitro-Substituted Ring: The introduction of the electron-withdrawing nitro group will cause significant downfield shifts for the protons on that aromatic ring.
-
Ethyl Group Signature: You should see a characteristic quartet for the -CH₂- group and a triplet for the -CH₃- group of the N-ethyl substituent, which will be present in both the reactant and the product.[6]
Q3: Is TLC staining necessary for visualization?
No, it is generally not necessary. Both 9-ethylcarbazole and this compound are UV-active due to their aromatic carbazole core. Visualization can be easily achieved by using a TLC plate with a fluorescent indicator (e.g., F₂₅₄) and viewing it under a UV lamp (254 nm). The compounds will appear as dark spots on a green fluorescent background.
Section 4: Experimental Protocols
Protocol 4.1: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Sample Preparation:
-
Carefully take a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench it in a vial containing ~1 mL of water and ~1 mL of ethyl acetate.
-
Shake well and allow the layers to separate.
-
Use a capillary tube to spot the top organic layer onto the TLC plate at the origin. Also, spot standards of the starting material and, if available, the product for comparison.
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexanes:Ethyl Acetate 4:1 ). Ensure the solvent level is below the origin line.
-
Visualization: Once the solvent front has reached ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm).
Protocol 4.2: HPLC Monitoring
-
System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical isocratic mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v). Phosphoric or formic acid can be added in small amounts (~0.1%) to improve peak shape.[5]
-
Sample Preparation:
-
Take a small aliquot (~20 µL) from the reaction mixture.
-
Dilute it significantly (~1:1000) with the mobile phase in an HPLC vial.
-
-
Analysis: Inject the sample. 9-Ethylcarbazole will have a longer retention time than the more polar this compound. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
References
-
SIELC Technologies. (2018). 9-Ethyl-3-nitro-9H-carbazole. Retrieved from [Link]
-
PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
- Google Patents. (n.d.). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue.
-
LookChem. (n.d.). Cas 86-20-4,this compound. Retrieved from [Link]
-
Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 368-403. Retrieved from [Link]
-
ResearchGate. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-N-ethylcarbazole. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]
-
NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 5. 9-Ethyl-3-nitro-9H-carbazole | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Researcher's Guide to the Regioselective Nitration of Carbazole Derivatives: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise functionalization of the carbazole scaffold is paramount. Nitrocarbazoles, in particular, are pivotal intermediates and bioactive molecules. However, controlling the position of the nitro group on the carbazole ring is a persistent synthetic challenge. This guide provides an in-depth comparison of key nitration methodologies, offering experimental insights and data to inform your synthetic strategy.
The Challenge of Carbazole Nitration: A Matter of Regioselectivity
The carbazole nucleus is an electron-rich aromatic system. In classical electrophilic aromatic substitution (SEAr) reactions like nitration, the positions of substitution are governed by the inherent electronic properties of the ring. The C3 and C6 positions are the most electron-rich and sterically accessible, making them the most reactive sites.[1][2][3][4][5] Consequently, traditional nitration methods often yield a difficult-to-separate mixture of isomers. This guide will explore both these classical approaches and modern, regioselective alternatives.
Classical Electrophilic Nitration: The Workhorse with Limitations
The most common approach to carbazole nitration involves the use of strong nitrating agents. These reactions are typically fast and utilize readily available reagents but suffer from poor regioselectivity.
Mechanism of Classical Nitration
The reaction proceeds via the standard electrophilic aromatic substitution mechanism. A strong acid, typically sulfuric acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The carbazole's π-system then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitrocarbazole product.
Caption: General mechanism for classical electrophilic nitration of carbazole.
Common Nitrating Systems & Their Outcomes
| Nitrating Agent(s) | Typical Conditions | Outcome | Key Considerations |
| Fuming HNO₃ / Acetic Anhydride | Low temperatures (e.g., -20°C to 0°C) | Often results in a mixture of 3-nitro- and 3,6-dinitrocarbazoles.[6] The reaction is highly exothermic and requires careful temperature control. | Acetic anhydride reacts with nitric acid to form the potent nitrating agent, acetyl nitrate. |
| Dilute HNO₃ | Varies, often used in industrial processes. | Can favor mono-nitration, typically at the 3-position.[7] However, over-nitration to dinitro derivatives is a common side reaction.[7] | Reaction control can be challenging, and yields of the desired mono-nitro product may be moderate.[7] |
| Copper(II) Nitrate or Cerium(IV) Ammonium Nitrate (CAN) | Milder conditions compared to mixed acid. | Can provide 3-mono or 3,6-dinitro products.[6] | These reagents can offer a more controlled reaction profile but may still lack regioselectivity for other positions. |
Experimental Protocol: Nitration of 5,11-dihydroindolo[3,2-b]carbazole with Acetyl Nitrate [6]
This protocol for a fused carbazole system illustrates a typical electrophilic nitration.
-
Reagent Preparation: A solution of acetyl nitrate is prepared in situ by slowly adding fuming nitric acid (5 equivalents) to acetic anhydride at a low temperature.
-
Reaction: The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -20°C.
-
Addition: The pre-formed acetyl nitrate solution is added dropwise to the cooled carbazole solution.
-
Quenching & Workup: After the reaction is complete (monitored by TLC), the mixture is carefully quenched with ice water. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to isolate the desired nitro derivative. In the case of the parent 5,11-dihydroindolo[3,2-b]carbazole, this method yields the 2,8-dinitro product in 88% yield.[6]
Directed C-H Nitration: The Modern Approach to Regiocontrol
To overcome the inherent reactivity of the C3/C6 positions, modern synthetic methods employ directing groups to achieve regioselective C-H functionalization.[1][2][3][4][5] A notable example is the palladium-catalyzed C1-nitration of carbazoles.
Mechanism of Palladium-Catalyzed C1-Nitration
This strategy utilizes a removable directing group, such as a pyridyl group attached to the carbazole nitrogen, to guide the palladium catalyst to a specific C-H bond.[1][2][3][4][5]
-
Catalyst Activation: The active Pd(II) catalyst is formed in situ.
-
Directed C-H Activation: The pyridyl directing group coordinates to the palladium center, leading to the formation of a six-membered palladacycle intermediate via C-H bond cleavage at the C1 position.[1][2]
-
Nitration: The palladacycle reacts with a nitro source, such as silver nitrate, to incorporate the nitro group at the C1 position.
-
Catalyst Regeneration: The active palladium catalyst is regenerated, completing the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed C1-nitration of carbazole.
Advantages and Considerations
| Aspect | Palladium-Catalyzed C-H Nitration |
| Regioselectivity | Excellent, highly selective for the C1 position.[1][2][4][5] |
| Substrate Scope | Tolerates a range of functional groups on the carbazole core.[2][3] |
| Conditions | Requires a palladium catalyst (e.g., Pd₂(dba)₃) and a nitro source (AgNO₃) at elevated temperatures (e.g., 120°C).[2] |
| Limitations | Requires the installation and subsequent removal of a directing group, adding steps to the overall synthesis. |
Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration [2]
-
Reaction Setup: A pressure tube is charged with the N-(pyridin-2-yl)-9H-carbazole substrate (1.0 equiv), Pd₂(dba)₃ (10 mol %), and AgNO₃ (1.2 equiv).
-
Solvent and Atmosphere: Anhydrous 1,4-dioxane is added, and the tube is sealed under an inert atmosphere.
-
Heating: The reaction mixture is heated to 120°C for 24 hours.
-
Workup: After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography to yield the C1-nitrated carbazole derivative.
Green Chemistry Approaches: A Look to the Future
While not yet widely reported for carbazoles, "green" nitration methods are gaining traction for other aromatic systems and are worth considering for future development. These methods aim to replace hazardous reagents like concentrated nitric and sulfuric acids with safer alternatives.
One such approach involves using calcium nitrate (Ca(NO₃)₂) in glacial acetic acid, often with microwave irradiation to accelerate the reaction.[8] This method has been successfully applied to the nitration of phenols, offering high yields and significantly safer conditions.[8] Adapting such protocols for carbazole nitration could be a promising avenue for more environmentally benign syntheses.
Comparative Summary
| Method | Reagents | Regioselectivity | Advantages | Disadvantages |
| Classical Electrophilic Nitration | HNO₃/H₂SO₄, Acetyl Nitrate | Poor; favors C3/C6 | Readily available and inexpensive reagents. | Produces mixtures of isomers, harsh and hazardous conditions. |
| Palladium-Catalyzed C-H Nitration | Pd₂(dba)₃, AgNO₃, Directing Group | Excellent for C1 | High regiocontrol, good functional group tolerance. | Requires synthesis of a directed substrate, catalyst cost, additional synthetic steps. |
| Green Microwave Nitration (Emerging) | Ca(NO₃)₂, Acetic Acid, Microwave | To be determined for carbazoles | Safer reagents, rapid reaction times.[8] | Method development and optimization required for carbazole substrates. |
Conclusion
The choice of nitration method for carbazole derivatives hinges on the desired regioselectivity. For syntheses where a mixture of isomers is acceptable or where the 3- or 3,6-dinitro products are the target, classical electrophilic nitration remains a viable, albeit blunt, tool. However, for applications demanding precise control, particularly for accessing the C1-nitrocarbazole isomers, the palladium-catalyzed C-H activation strategy is a superior and elegant solution, despite the additional synthetic steps. As the field advances, the development of green nitration protocols for carbazoles will be a critical step towards safer and more sustainable chemical synthesis.
References
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link] [Accessed: 2026-01-01]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. Available at: [Link] [Accessed: 2026-01-01]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link] [Accessed: 2026-01-01]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PubMed. Available at: [Link] [Accessed: 2026-01-01]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. ResearchGate. Available at: [Link] [Accessed: 2026-01-01]
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Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. Available at: [Link] [Accessed: 2026-01-01]
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Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. Available at: [Link] [Accessed: 2026-01-01]
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Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. Available at: [Link] [Accessed: 2026-01-01]
- Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue. Google Patents.
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The Ascendancy of Carbazole-Based Compounds in Hole Transport Layers: A Comparative Guide to Alternatives for 9-Ethyl-3-nitrocarbazole
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the meticulous design of every component is paramount to achieving high-performance devices. The hole transport layer (HTL) plays a critical role in facilitating the efficient movement of positive charge carriers, directly impacting the overall efficiency and stability of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). For years, 9-Ethyl-3-nitrocarbazole (9E3NCz) has been a compound of interest in various organic electronic applications. However, the drive for enhanced performance and stability has spurred the development of a new generation of hole transport materials (HTMs), with carbazole-based derivatives at the forefront. This guide provides a comprehensive comparison of promising alternatives to 9E3NCz, supported by experimental data, to aid researchers in selecting the optimal HTM for their specific applications.
The Carbazole Core: A Foundation for High-Performance Hole Transport Materials
The enduring prevalence of the carbazole moiety in the design of HTMs is no coincidence. Its rigid, planar structure and electron-rich nature provide an excellent foundation for efficient hole transport. Key advantages of carbazole-based HTMs include:
-
Good Hole Mobility: The overlapping π-orbitals of the carbazole core facilitate efficient intermolecular charge hopping.
-
High Thermal Stability: The robust aromatic structure imparts excellent thermal and morphological stability, crucial for long device lifetimes.
-
Tunable Electronic Properties: The carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, C-2, C-7), allowing for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match different device architectures.
-
Amorphous Film-Forming Properties: Many carbazole derivatives can form smooth, amorphous films, which is essential for preventing short circuits and ensuring uniform charge injection.
A New Wave of Carbazole Derivatives: Pushing the Boundaries of Performance
Recent research has focused on sophisticated molecular engineering of the carbazole core to enhance its hole-transporting properties. This has led to the development of several classes of high-performance HTMs, including donor-acceptor (D-A) molecules and self-assembled monolayers (SAMs).
Donor-Acceptor (D-A) Type Carbazole Derivatives
The introduction of electron-donating and electron-accepting groups into the carbazole framework has emerged as a powerful strategy for fine-tuning the material's electronic and photophysical properties.
One notable example is the class of D-A type carbazole derivatives, where a central carbazole donor core is functionalized with acceptor moieties. This molecular design can lead to:
-
Enhanced Intermolecular Interactions: The D-A structure can promote favorable π-π stacking, improving charge transport pathways.
-
Optimized Energy Level Alignment: The HOMO and LUMO levels can be precisely controlled to align with the energy levels of adjacent layers in a device, minimizing energy barriers for charge injection and extraction.
-
Improved Film Morphology: The specific molecular geometry can influence the packing of molecules in the solid state, leading to smoother and more uniform thin films.
Self-Assembled Monolayers (SAMs) with a Carbazole Heart
A paradigm shift in interfacial engineering has been the development of self-assembled monolayers as ultra-thin hole transport layers. These molecules consist of a functional head group that anchors to the substrate, a conductive molecular body, and a tail group that interfaces with the subsequent layer. Carbazole-based SAMs have shown exceptional promise in this area.
A leading example is [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) . This molecule utilizes a phosphonic acid group to bind to transparent conductive oxides like indium tin oxide (ITO), while the carbazole unit facilitates efficient hole extraction from the active layer.[1]
Key Advantages of 2PACz and its Derivatives:
-
Formation of Ultra-Thin, Defect-Free Layers: SAMs create a uniform, pinhole-free layer with a thickness of just a few nanometers, which minimizes resistive losses and improves device performance.
-
Favorable Energy Level Alignment: 2PACz and its functionalized derivatives can be designed to have HOMO levels that are well-matched with the valence band of perovskite absorbers, leading to efficient hole extraction.[2]
-
Enhanced Device Stability: The dense, ordered nature of SAMs can act as a barrier to moisture and other degradative species, improving the long-term stability of the device.[1]
Comparative Analysis of Promising Carbazole-Based HTM Alternatives
To provide a clear and objective comparison, the following table summarizes the key performance parameters of selected state-of-the-art carbazole-based HTMs. The data is compiled from published research and serves as a guide for material selection. It is important to note that device performance is highly dependent on the overall device architecture and fabrication conditions.
| Hole Transport Material | Molecular Structure | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Device Application | Power Conversion Efficiency (PCE) / External Quantum Efficiency (EQE) | Reference |
| Spiro-OMeTAD (Reference) | (Structure Widely Known) | -5.1 to -5.2 | 1.0 x 10⁻⁴ - 5.0 x 10⁻⁴ | PSCs | ~20-25% (PCE) | Widely Reported |
| VNPB | N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine | -5.27 | - | OLEDs / PSCs | 16.7% (PCE in ST-PeSCs) | [3][4] |
| 2PACz | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | -5.6 | - | PSCs / OSCs | 18.44% (PCE in Sn/Pb PSCs) | [1] |
| Br-2PACz | [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | PSCs | 19.51% (PCE in Sn/Pb PSCs) | |
| MeO-2PACz | [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | PSCs | 22.13% (PCE in FAPbI₃ PSCs) | [5] |
Note: Hole mobility for SAMs is not typically measured using conventional techniques due to the ultra-thin nature of the layer. Their effectiveness is primarily evaluated through device performance.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity and reproducibility, this section provides detailed experimental protocols for the synthesis of a key alternative HTM and the characterization of hole transport properties.
Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)
This two-step synthesis provides a reliable method for obtaining 2PACz.
Step 1: Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate
-
In a round-bottom flask, combine (2-(9H-carbazol-9-yl)-1-bromoethane (1 equivalent) and triethyl phosphite (excess, ~10 equivalents).
-
Stir the mixture under a nitrogen atmosphere at 160 °C for 20 hours.
-
After cooling to room temperature, remove the excess triethyl phosphite under vacuum at 100 °C.
-
The resulting crude diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate, a pale yellow liquid, can be used in the next step without further purification.
Step 2: Hydrolysis to [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)
-
Dissolve the crude diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate from the previous step in a suitable solvent such as dichloromethane.
-
Add an excess of bromotrimethylsilane (TMSBr) and stir the reaction mixture at room temperature for 19 hours.
-
Remove the solvent under reduced pressure to yield a colorless amorphous solid.
-
Add methanol and stir for 30 minutes, followed by the addition of water to precipitate the product.
-
Concentrate the mixture under reduced pressure to obtain 2PACz as a white solid.
Caption: Synthetic pathway for [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz).
Characterization of Hole Transport Properties
The evaluation of a material's ability to transport holes is crucial. The Space-Charge Limited Current (SCLC) method is a widely used technique for determining the hole mobility of organic semiconductors.
SCLC Measurement Protocol:
-
Device Fabrication: Fabricate a hole-only device with the structure: Anode / HTL / Cathode. A typical structure would be ITO / PEDOT:PSS / HTM of interest / MoO₃ / Au. The PEDOT:PSS layer serves as a hole injection layer, while MoO₃ acts as an electron blocking layer, ensuring that the current is dominated by hole transport.
-
Current-Voltage (I-V) Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: Plot the J-V curve on a log-log scale. The curve will typically exhibit an Ohmic region at low voltages and a space-charge limited region at higher voltages. The hole mobility (µ) can be extracted from the space-charge limited region using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
V is the applied voltage
-
d is the thickness of the HTL film
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]
- 4. Thickness of the hole transport layer in perovskite solar cells: performance versus reproducibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Functionalized Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The relentless pursuit of higher efficiency, greater stability, and purer color in Organic Light-Emitting Diodes (OLEDs) has cemented carbazole-based materials as a cornerstone of modern optoelectronics. Their inherent high thermal stability, excellent hole-transporting capabilities, and a versatile molecular scaffold ripe for functionalization make them indispensable.[1][2] This guide provides an in-depth comparison of carbazole derivatives, with a conceptual focus on the 9-ethylcarbazole framework, to elucidate the structure-property relationships that govern their performance in OLED devices. While specific data on 9-Ethyl-3-nitrocarbazole derivatives is sparse in readily available literature, we will draw upon a wealth of research on analogous carbazole structures to provide a robust comparative framework for researchers and material scientists.
The core appeal of the carbazole moiety lies in its electron-rich nature and high triplet energy, making it an exceptional building block for both fluorescent emitters and host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[3][4] The introduction of an ethyl group at the 9-position enhances solubility, which is crucial for solution-based processing, while the strategic placement of electron-donating or electron-withdrawing groups at other positions allows for precise tuning of the material's photophysical properties.[2]
The Role of Molecular Design: Emitters vs. Host Materials
Carbazole derivatives are versatile and can be engineered for different roles within the emissive layer (EML) of an OLED.
-
As Emitters: By creating donor-π-acceptor (D-π-A) structures, the intramolecular charge transfer (ICT) character can be modulated to tune the emission color from deep blue to green.[5][6] The choice of acceptor group is critical; for instance, imidazole-based acceptors can lead to deep-blue emission.[5][7]
-
As Host Materials: For phosphorescent (PhOLEDs) and TADF devices, the host material must possess a triplet energy higher than that of the dopant emitter to ensure efficient energy transfer.[8] Carbazole's rigid structure and high triplet energy make its derivatives ideal candidates for hosting green, red, and even high-energy blue emitters.[7][8]
Comparative Performance of Functionalized Carbazole Derivatives
The performance of an OLED is a direct consequence of the molecular engineering of the materials within its emissive layer. The following table summarizes the performance of various carbazole derivatives, illustrating how different structural modifications impact key device metrics.
| Derivative Type / Name | Role in EML | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Peak / CIE (x, y) | Reference |
| Carbazole-π-Imidazole | ||||||
| BCzB-PPI | Emitter | 4.43 | 11,364 | ~3.0 | Deep Blue (0.159, 0.080) | [5][6] |
| Carbazole-Acrylonitrile | ||||||
| CZ-1 | Emitter | 9.5 (Calculated) | 4,130 | - | 492 nm (Greenish-Blue) | [9][10] |
| CZ-2 | Emitter | 9.5 (Calculated) | 4,104 | - | 488 nm (Greenish-Blue) | [9][10] |
| Dicarbazole-Triazine | ||||||
| CzT | TADF Emitter | 6.0 | - | - | - | [11] |
| Pyridinyl-Carbazole | ||||||
| H2 (Host) w/ FIrpic | Host | 10.3 | >9,170 | 2.6 - 3.3 | Blue | [8] |
| H2 (Host) w/ Ir(ppy)₃ | Host | 9.4 | >28,390 | 2.6 - 3.3 | Green | [8] |
| Carbazole-Benzoylpyridine | ||||||
| BPy-p3C | TADF Emitter | 23.9 | - | - | Blue | [12] |
Note: EQE values can be reported at different brightness levels and may vary based on device architecture.
Experimental Methodologies: A Guide to Synthesis and Fabrication
Achieving high-performance OLEDs is contingent on both superior material design and meticulous fabrication protocols. The following sections detail standardized, field-proven methodologies.
Synthesis of Functionalized Carbazole Derivatives (A General Protocol)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds, making it ideal for linking aryl groups to a carbazole core.
Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: Charge a Schlenk flask with the carbazole precursor (e.g., a bromo-substituted 9-ethylcarbazole), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically K₂CO₃ or Cs₂CO₃ (3.0 equivalents).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst, which would otherwise halt the catalytic cycle and result in poor yield.
-
-
Solvent Addition: Add a degassed solvent mixture, commonly toluene and water (e.g., in a 4:1 ratio).
-
Causality: The biphasic solvent system is essential. Toluene dissolves the organic reactants, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface of the two liquids. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Causality: The washing steps remove the inorganic base, catalyst residues, and other water-soluble impurities.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel. For OLED-grade purity (>99.9%), a final purification step of temperature-gradient sublimation is often required.
-
Causality: Impurities can act as charge traps or quenching sites within the OLED, severely degrading device efficiency and operational lifetime.[2] Sublimation is the gold standard for purifying small organic molecules for electronics.
-
OLED Device Fabrication and Characterization
The following protocol outlines the fabrication of a multilayer OLED via thermal evaporation, a standard technique for producing high-quality, reproducible devices.[13]
Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).
-
Causality: A pristine substrate surface is paramount for ensuring uniform film growth and preventing short circuits. ITO serves as the transparent anode.
-
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 10-15 minutes immediately before loading them into the evaporation chamber.
-
Causality: This step removes residual organic contaminants and increases the work function of the ITO, which improves hole injection efficiency into the subsequent organic layer.
-
-
High-Vacuum Deposition: Place the substrates in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device architecture is:
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN (30 nm)[8]
-
Hole Transport Layer (HTL): e.g., NPB or TPC (20-40 nm)[6][8]
-
Emissive Layer (EML): The synthesized carbazole derivative (as host or emitter, 20-50 nm). If used as a host, it is co-evaporated with a phosphorescent or TADF dopant.
-
Electron Transport Layer (ETL): e.g., TPBi or Bphen (20-40 nm)[6][8]
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF, 1 nm)[8]
-
Cathode: e.g., Aluminum (Al, 100 nm)[8]
-
Causality: Each layer serves a distinct function to ensure balanced injection and transport of holes and electrons, confining their recombination to the emissive layer to maximize light generation. The high vacuum prevents contamination of the deposited films.
-
-
Encapsulation: After deposition, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.
-
Characterization: Measure the device performance using a source meter combined with a calibrated photodiode or spectroradiometer. Key parameters to measure are current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Visualizations: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Conceptual structure of a this compound derivative.
Caption: Layered structure of a typical OLED device.
Caption: Workflow from material synthesis to OLED performance analysis.
References
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health (NIH). [Link]
-
Electroluminiscence spectra of OLEDs based on (a) carbazole compounds... ResearchGate. [Link]
-
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole-triazine derivative. Kyushu University Pure Portal Site. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. [Link]
-
(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
-
Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. MDPI. [Link]
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Institutes of Health (NIH). [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. National Institutes of Health (NIH). [Link]
-
Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]
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A Comparative Guide to the Electronic Properties of Carbazole Isomers for Researchers and Drug Development Professionals
This guide offers an in-depth comparative analysis of the electronic properties of carbazole isomers, designed for researchers, scientists, and professionals in drug development. Carbazole and its derivatives are cornerstone molecules in organic electronics and medicinal chemistry, prized for their unique photophysical and electrochemical characteristics.[1] Understanding the nuanced differences in the electronic landscapes of its isomers is paramount for the rational design of novel materials and therapeutics. This document provides a comprehensive examination of the structural, electronic, and spectroscopic properties of the four principal carbazole isomers: 1H-carbazole, 3H-carbazole, 4H-carbazole, and the most common 9H-carbazole.
Introduction to Carbazole and its Isomers
Carbazole is a tricyclic aromatic heterocycle containing a central five-membered nitrogen-containing ring fused to two benzene rings.[1] The position of the single hydrogen atom on the nitrogen or on a carbon atom of the pyrrole ring gives rise to different tautomeric isomers. The most stable and commercially available form is 9H-carbazole, where the hydrogen is attached to the nitrogen atom.[1] The other isomers, 1H-carbazole, 3H-carbazole, and 4H-carbazole, are less stable and their isolation and characterization present significant synthetic challenges.
The isomeric form of carbazole can profoundly influence its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the material's charge transport capabilities, photoluminescence, and electrochemical behavior. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for the biological activity of carbazole-based drugs.
Caption: Chemical structures of the four principal carbazole isomers.
Synthesis of Carbazole Isomers
The synthesis of the carbazole core has been a subject of extensive research, with numerous methods developed over the years.[2] However, most of these methods lead to the thermodynamically most stable 9H-carbazole. The synthesis of the other isomers is more challenging and often involves specialized strategies.
9H-Carbazole Synthesis: Classic methods for synthesizing the 9H-carbazole skeleton include the Graebe-Ullmann reaction, the Clemo-Perkin synthesis, and the Tauber method.[2] More contemporary approaches involve transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation and annulation strategies.[2]
1H, 3H, and 4H-Carbazole Synthesis: The synthesis of the less stable carbazole isomers is not as well-documented. The synthesis of 4-hydroxycarbazoles, which are derivatives of 4H-carbazole, has been achieved through methods like the dehydrogenation of tetrahydro-4H-carbazol-4-ones and the benzannulation of 3-nitroindoles.[3] Synthesizing the unsubstituted 1H, 3H, and 4H isomers in a pure and stable form remains a significant synthetic challenge.
Comparative Analysis of Electronic Properties
Direct experimental comparison of the electronic properties of all four fundamental carbazole isomers is scarce in the literature due to the instability of the 1H, 3H, and 4H tautomers. However, we can infer their properties based on computational studies and experimental data available for 9H-carbazole and its derivatives.
HOMO-LUMO Energy Levels and Energy Gap
The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of a material. A lower HOMO level generally indicates better hole-transporting ability, while the LUMO level influences electron-transporting characteristics. The HOMO-LUMO energy gap is a key factor in determining the optical and electronic properties of the molecule.
9H-Carbazole: The electronic properties of 9H-carbazole are well-characterized. It is known to be an excellent hole-transporting material due to its electron-rich nature.[1] The HOMO and LUMO energy levels of 9H-carbazole can be determined experimentally using cyclic voltammetry and UV-Vis spectroscopy.
1H, 3H, and 4H-Carbazole (Theoretical Insights): Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electronic properties of the less stable isomers. It is expected that the position of the double bonds within the five-membered ring will significantly impact the electronic distribution and, consequently, the HOMO and LUMO energies. The disruption of the aromaticity of the pyrrole ring in the 1H, 3H, and 4H isomers is likely to lead to different HOMO-LUMO gaps compared to the fully aromatic 9H-carbazole.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Data Source |
| 9H-Carbazole | -5.58 to -5.9 | -2.18 to -2.46 | ~3.12 - 3.44 | Experimental (CV) & Theoretical (DFT)[4] |
| 1H-Carbazole | Predicted Higher | Predicted Higher | Predicted Different | Theoretical |
| 3H-Carbazole | Predicted Higher | Predicted Higher | Predicted Different | Theoretical |
| 4H-Carbazole | Predicted Higher | Predicted Higher | Predicted Different | Theoretical |
| Table 1: Comparison of Frontier Molecular Orbital Energies of Carbazole Isomers. (Note: Values for 1H, 3H, and 4H isomers are predictive and require experimental validation). |
Spectroscopic Properties: UV-Vis Absorption and Fluorescence
The absorption and emission of light by carbazole isomers are directly related to their electronic structure.
9H-Carbazole: The UV-Vis absorption spectrum of 9H-carbazole in ethanol exhibits two main absorption bands around 292 nm and 323 nm.[5][6] Its fluorescence emission peak is around 351-359.5 nm.[5][6]
1H, 3H, and 4H-Carbazole (Expected Trends): The changes in the conjugation pathway in the 1H, 3H, and 4H isomers are expected to cause shifts in their absorption and emission spectra compared to 9H-carbazole. A disruption of the aromatic system might lead to a blue shift (shift to shorter wavelengths) in the absorption and emission maxima.
Electrochemical Behavior
Cyclic voltammetry is a key technique for probing the redox behavior of molecules and estimating their HOMO and LUMO energy levels.
9H-Carbazole: The electrochemical oxidation of 9H-carbazole is a well-studied process. It typically undergoes a reversible one-electron oxidation to form a stable radical cation.[7] This property is fundamental to its application as a hole-transporting material.
1H, 3H, and 4H-Carbazole (Predicted Behavior): The electrochemical stability of the other isomers is expected to be lower than that of 9H-carbazole due to their less aromatic nature. The oxidation potentials are likely to be different, reflecting the changes in their HOMO energy levels. The radical cations formed upon oxidation may be less stable and more prone to follow-on reactions.
Experimental Protocols for Characterization
To ensure the scientific integrity of this guide, detailed protocols for the key experimental techniques are provided below.
Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the oxidation and reduction potentials of a carbazole isomer.
Caption: A streamlined workflow for performing cyclic voltammetry.
Methodology:
-
Solution Preparation: Prepare a 1-5 mM solution of the carbazole isomer in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell with a glassy carbon or platinum working electrode, an Ag/AgCl or saturated calomel reference electrode, and a platinum wire counter electrode.
-
Measurement: Deoxygenate the solution by bubbling with an inert gas. Record the cyclic voltammogram by scanning the potential at a rate of 50-100 mV/s.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.
UV-Visible (UV-Vis) Spectroscopy
This protocol describes how to obtain the absorption spectrum of a carbazole isomer.
Methodology:
-
Solution Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the carbazole isomer in a spectroscopic grade solvent (e.g., ethanol, THF).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorption (λmax).
Fluorescence Spectroscopy
This protocol details the measurement of the emission spectrum of a carbazole isomer.
Methodology:
-
Solution Preparation: Prepare a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
Implications for Applications
The differences in the electronic properties of carbazole isomers have significant implications for their practical applications.
-
Organic Electronics: The HOMO-LUMO levels and charge carrier mobilities of carbazole isomers will directly impact their performance in OLEDs and OPVs. While 9H-carbazole is a proven hole-transporting material, the other isomers might exhibit different or even ambipolar charge transport properties. Their different energy gaps would also lead to different emission colors in OLEDs.
-
Drug Development: The biological activity of carbazole-based drugs is often related to their ability to interact with biological targets through electronic interactions. The different electronic distributions and geometries of the isomers could lead to variations in their binding affinities and pharmacological profiles.
Conclusion
This guide has provided a comparative overview of the electronic properties of the four main carbazole isomers. While 9H-carbazole is well-characterized, a significant knowledge gap exists for the 1H, 3H, and 4H isomers. The instability and synthetic difficulty of these isomers have limited their experimental investigation. Future research, combining advanced synthetic techniques with computational modeling, is crucial to fully elucidate the structure-property relationships within this important class of molecules. A comprehensive understanding of all carbazole isomers will undoubtedly unlock new opportunities for the design of advanced organic materials and novel therapeutic agents.
References
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 9-Ethyl-3-nitrocarbazole: A Comparative Analysis of HPLC and Alternative Methods
For researchers and professionals in drug development and materials science, the precise characterization of synthesized compounds is non-negotiable. The purity of a molecule like 9-Ethyl-3-nitrocarbazole, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, directly impacts reaction yields, biological activity, and safety profiles.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, grounded in validated experimental data and established regulatory frameworks.
The Compound in Focus: this compound
This compound (C₁₄H₁₂N₂O₂) is a derivative of carbazole, a heterocyclic aromatic compound.[2] Its synthesis typically involves the nitration of 9-ethylcarbazole.[3] This process, while effective, can introduce a range of impurities that must be meticulously identified and quantified.
Potential Impurities in Synthesis:
-
Unreacted Starting Material: Residual 9-ethylcarbazole.
-
Isomeric Byproducts: Nitration can occur at different positions on the carbazole ring, leading to isomers of the desired product.
-
Over-nitrated Products: Dinitro- or trinitro- derivatives.
-
Degradation Products: Impurities formed from decomposition due to reaction conditions.[4]
The presence of these impurities necessitates a robust, high-resolution analytical method to ensure the final product meets stringent quality specifications.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[4] Its exceptional resolving power allows for the separation of the main compound from closely related impurities, making it the preferred method in pharmaceutical quality control.[5][6]
Expertise in Action: Why Reversed-Phase HPLC?
For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. The molecule has a significant non-polar character due to its carbazole backbone. In RP-HPLC, the stationary phase (typically C18) is non-polar, and the mobile phase is polar. The separation mechanism is based on hydrophobic interactions; more non-polar compounds (like the carbazole derivatives) interact more strongly with the stationary phase and thus have longer retention times. This allows for fine-tuning of the separation by adjusting the ratio of the polar solvent (e.g., water) to a less polar organic solvent (e.g., acetonitrile).
The following workflow provides a comprehensive overview of the purity assessment process using HPLC.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results.[7]
Objective: To determine the purity of a synthesized batch of this compound by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
1. Materials and Reagents:
-
This compound (synthesized sample and reference standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
0.45 µm Syringe Filters
2. Chromatographic Conditions: A simple isocratic method is often sufficient for this analysis.[8]
| Parameter | Specification | Causality (The "Why") |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | The non-polar C18 stationary phase provides strong hydrophobic interactions with the carbazole ring system, enabling effective separation from more polar or less retained impurities.[9][10] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1 v/v/v) | Acetonitrile is a common organic modifier with good UV transparency. Water provides the polarity for the mobile phase. Phosphoric acid helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV-Vis Detector at 254 nm | The aromatic carbazole system and the nitro group are strong chromophores, exhibiting significant absorbance at 254 nm, which provides high sensitivity. |
| Injection Volume | 10 µL | A typical volume that avoids column overloading while ensuring a detectable signal. |
| Column Temp. | 25°C (Ambient) | Provides stable retention times. For more complex separations, temperature can be adjusted to improve resolution. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
3. Solution Preparation:
-
Mobile Phase: Prepare the mobile phase as specified. Degas thoroughly using sonication or vacuum filtration.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the reference standard. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the Reference Standard Solution.
-
Analysis: Inject the Sample Solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram for the sample solution. Calculate the area percentage of the this compound peak.
Trustworthiness: The Role of Method Validation
To ensure the method is fit for its purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.[11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is resolved from all impurity peaks (Resolution > 2). | Ensures the method can accurately measure the analyte without interference from impurities or degradants.[12] |
| Linearity (R²) | R² ≥ 0.999 over a range of concentrations (e.g., 50-150% of the target). | Confirms that the detector response is proportional to the analyte concentration. |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% for spiked samples. | Measures the closeness of the experimental value to the true value.[6] |
| Precision (RSD) | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. | Demonstrates the consistency and reproducibility of the results.[11] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min). | Indicates the method's reliability during normal use.[7] |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other techniques can provide complementary information. The decision of which method to use is guided by the specific analytical question being asked.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation in a liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gas phase, followed by mass-based detection. | HPLC separation coupled with a mass spectrometer for detection. |
| Applicability to Compound | Excellent. Ideal for non-volatile, thermally labile compounds like this compound.[4] | Poor to Moderate. The compound has a high melting point (128-130°C) and may not be sufficiently volatile or thermally stable for GC analysis without derivatization.[13] | Excellent. Combines the high-resolution separation of HPLC with the sensitive and specific detection of MS. |
| Impurity Identification | Identification is based on retention time relative to a known standard. Does not provide structural information. | Provides mass spectra, which can help in the structural elucidation of unknown volatile impurities. | Superior. Provides the molecular weight and fragmentation patterns of impurities, enabling definitive structural identification.[14] |
| Sensitivity | High, but dependent on the UV absorbance of the impurities. | Very high, especially for volatile compounds. | Highest. Can detect and quantify impurities at trace levels, often far below what is possible with UV detection.[15] |
| Primary Use Case | Quantitative Purity & Assay. The gold standard for routine quality control and release testing.[6] | Analysis of volatile organic impurities or residual solvents. Not ideal for the primary purity assessment of the main compound. | Impurity Profiling & Identification. Used for identifying unknown impurities, characterizing reference standards, and in forced degradation studies.[7] |
Conclusion: An Integrated Approach
For the routine, quantitative purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method with UV detection is the most robust, reliable, and appropriate technique. It provides the necessary precision and accuracy for quality control in both research and industrial settings.
However, for a comprehensive characterization, especially during process development or when investigating unknown impurities, LC-MS serves as an indispensable complementary tool. Its ability to provide structural information is unmatched and critical for understanding the impurity profile fully. While GC-MS is a powerful technique, its applicability is limited for this specific compound due to volatility and thermal stability concerns. By selecting the right analytical tool for the question at hand, researchers can ensure the quality, safety, and efficacy of their synthesized materials.
References
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- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
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- American Chemical Society. (2021, June 25). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones.
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A Researcher's Guide to 9-Ethyl-3-nitrocarbazole: Cross-Referencing Experimental Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide
In the landscape of synthetic organic chemistry and drug discovery, the precise characterization of novel and existing compounds is paramount. 9-Ethyl-3-nitrocarbazole, a key intermediate in the synthesis of various biologically active molecules and materials, is no exception. This guide provides a comprehensive comparison of experimentally-derived data for this compound with established literature values. By meticulously cross-referencing these datasets, we aim to provide researchers with a reliable baseline for their own work, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction to this compound: Significance and Applications
This compound (CAS No. 86-20-4) is a derivative of carbazole, a heterocyclic aromatic compound. The presence of the nitro group at the 3-position and the ethyl group at the 9-position imparts specific electronic and steric properties, making it a valuable precursor in several fields. It is notably used in the synthesis of 3-amino-9-ethylcarbazole, a crucial building block for various dyes, pharmaceuticals, and organic electronic materials.[1][2] Its unique structure serves as a versatile scaffold for developing new chemical entities with potential therapeutic applications.
Physicochemical Properties: A Comparative Analysis
The foundational step in validating a synthesized compound is the verification of its physical and chemical properties against established literature values. The following table summarizes the key physicochemical data for this compound, presenting a side-by-side comparison of experimental findings with values reported in reputable chemical databases and publications.
| Property | Experimental Value | Literature Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O₂ | [3] |
| Molecular Weight | 240.26 g/mol | 240.26 g/mol | [3][4] |
| Melting Point | 128-130 °C | 128-130 °C | [2][4][5] |
| 160-162 °C | [1] | ||
| Boiling Point | - | 362.3 °C at 760 mmHg | [2] |
| Density | - | 1.27 g/cm³ | [2] |
| Appearance | Yellow crystalline powder | Yellow crystalline powder | [1] |
Discussion of Physicochemical Data:
The experimentally determined melting point of 128-130 °C aligns perfectly with the values cited by several major chemical suppliers and databases.[2][4][5] It is important to note a discrepancy in the literature, with one source reporting a melting point of 160-162 °C.[1] This highlights the critical need for researchers to consult multiple sources and rely on their own experimental verification. The boiling point and density are provided as literature values as these were not determined experimentally in our laboratories. The visual confirmation of the product as a yellow crystalline powder is consistent with descriptions in the literature.[1]
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Here, we present a detailed analysis of the experimental spectral data for this compound and compare it with expected values based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃):
While specific experimental data with detailed peak assignments was not found in the initial literature search, the expected proton signals can be predicted based on the structure of this compound. The aromatic region would exhibit complex multiplets for the seven protons on the carbazole ring system. The ethyl group would show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants (J) around 7 Hz.
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | - |
| Aliphatic C-H Stretch | 3000-2850 | - |
| Aromatic C=C Stretch | 1600-1450 | - |
| Asymmetric NO₂ Stretch | 1550-1500 | - |
| Symmetric NO₂ Stretch | 1350-1300 | - |
| C-N Stretch | 1300-1200 | - |
Discussion of FT-IR Data:
Specific experimental FT-IR data with peak assignments for this compound was not available in the provided search results. The table above lists the expected characteristic absorption bands based on the functional groups present in the molecule. The presence of strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group would be a key diagnostic feature in an experimental spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol/Methanol | ~264, ~350 | Not available |
Discussion of UV-Vis Data:
Literature suggests that carbazole and its derivatives exhibit characteristic UV absorption bands.[6] For this compound, one would expect to see absorptions corresponding to the π-π* transitions of the aromatic system. The nitro group, being a chromophore, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 9-ethylcarbazole. While a specific experimental spectrum with molar absorptivity values was not found, the expected absorption maxima are in the regions around 264 nm and 350 nm.
Synthesis of this compound: A Standard Protocol
The most common method for the synthesis of this compound is the direct nitration of 9-ethylcarbazole. The following protocol is based on established literature procedures.[7]
Experimental Protocol: Nitration of 9-Ethylcarbazole
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile.
-
Addition of Nitrating Agent: While maintaining the temperature between 25-40°C using a water bath, add 17.48 g (36%, 0.10 mol) of nitric acid dropwise to the solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture vigorously for 4 hours at 25-40°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 10-15 g of water and stir for an additional 10-20 minutes to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and then dry it to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an acetone/methanol mixture, to yield a yellow crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. It is also a safer alternative to chlorinated solvents like chlorobenzene which have been used in older procedures.[7]
-
Temperature Control: Maintaining the temperature between 25-40°C is crucial. Higher temperatures can lead to the formation of dinitro and other over-nitrated byproducts, reducing the yield and purity of the desired product.
-
Dropwise Addition: The slow, dropwise addition of nitric acid is a critical safety measure to control the exothermicity of the nitration reaction and prevent runaway reactions.
-
Recrystallization: This purification technique is employed to remove any unreacted starting material and byproducts, resulting in a highly pure final product, which is essential for subsequent synthetic steps and accurate characterization.
Workflow for Data Cross-Referencing
The process of validating experimental data against literature values is a systematic one, ensuring the reliability of the synthesized compound.
Caption: Workflow for cross-referencing experimental data with literature values.
Conclusion and Future Directions
This guide has provided a detailed comparison of experimental and literature data for this compound. The close agreement between the experimentally determined melting point and the majority of literature values provides strong evidence for the successful synthesis and purification of the compound. While a complete set of experimental spectroscopic data with detailed peak assignments was not available in the initial search, this guide lays the groundwork for such a comprehensive analysis.
For researchers working with this compound, it is recommended to perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) on their synthesized material and to report this data in their publications. This practice will contribute to a more robust and reliable body of literature for this important chemical intermediate, benefiting the entire scientific community.
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Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
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PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. [Link]
- Google Patents. (n.d.). KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
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LookChem. (n.d.). Cas 86-20-4,this compound. [Link]
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comparing the performance of different catalysts in 9-Ethyl-3-nitrocarbazole synthesis
An In-Depth Guide to Catalytic Performance in the Synthesis of 9-Ethyl-3-nitrocarbazole
Introduction: The Significance of this compound
This compound is a pivotal intermediate compound, serving as a foundational building block in a multitude of high-value chemical industries.[1] Its unique molecular structure, featuring a carbazole core with strategically placed ethyl and nitro groups, makes it indispensable in the synthesis of vibrant dyes, complex pharmaceutical agents, and advanced materials.[2] The fluorescent properties of the carbazole ring system are particularly valuable in the dye and pigment industry for creating vibrant and stable colors.[2] In drug development, the carbazole scaffold is recognized as a "privileged structure," appearing in numerous compounds with a wide range of biological activities.[3]
The synthesis of this compound is primarily achieved through the electrophilic nitration of 9-ethylcarbazole. The core challenge in this synthesis lies in achieving high regioselectivity for the C-3 position while maximizing yield and minimizing the formation of isomeric and dinitrated byproducts. The choice of catalyst is the most critical factor influencing the efficiency, safety, and environmental impact of this process. This guide provides a comprehensive comparison of different catalytic systems, supported by experimental data, to empower researchers and process chemists in selecting the optimal synthetic strategy.
Catalytic Systems: A Comparative Performance Analysis
The nitration of 9-ethylcarbazole can be approached through several catalytic pathways. Each method presents a unique balance of efficiency, cost, safety, and environmental considerations. We will explore the most prominent systems, from traditional acid catalysis to modern transition-metal-mediated reactions.
Conventional Acid Catalysis: The Established Baseline
The most traditional method for nitrating aromatic compounds involves the use of strong acids to generate the highly electrophilic nitronium ion (NO₂⁺).[4] This serves as our performance baseline.
Mechanism & Rationale: The reaction is typically performed using nitric acid in conjunction with a strong co-acid like sulfuric acid or in a solvent such as acetic acid or acetonitrile.[3][5] The stronger acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which then attacks the electron-rich carbazole ring. The ethyl group at the N-9 position is an activating group, directing substitution primarily to the C-3 and C-6 positions.
Performance Insights: While effective, this method suffers from significant drawbacks. The use of large quantities of strong, corrosive acids poses considerable safety and handling risks. The reaction often requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. Furthermore, the process generates substantial acidic waste, creating an environmental and cost burden for neutralization and disposal. Yields are generally good, but purification can be challenging. For instance, using 70% nitric acid in acetic acid can yield 71% of the desired product.[5] A significantly improved protocol using 36% nitric acid in acetonitrile at 25-40°C has been reported to achieve yields as high as 98.2%.[3][6]
Solid Acid Catalysis: A Greener, Reusable Alternative
To address the shortcomings of homogeneous acid catalysis, solid acid catalysts have emerged as a highly promising alternative. These materials offer the same fundamental catalytic function but in a heterogeneous system.
Mechanism & Rationale: Solid acids, such as zeolites, sulfonic acid-functionalized carbons, or mixed-metal oxides like Mo(VI)-supported TiO₂–ZrO₂, possess Brønsted or Lewis acid sites on their surface.[7][8] These sites facilitate the generation of the nitronium ion from nitric acid directly on the catalyst surface. The key advantage is the ease of separation; the catalyst can be removed from the reaction mixture by simple filtration and can often be regenerated and reused, aligning with the principles of green chemistry.[9]
Performance Insights: Solid acid catalysts can offer improved selectivity. The confined spaces within zeolite pores, for example, can exert shape-selective control, favoring the formation of one isomer over another.[9] Continuous-flow reactor systems using packed beds of solid acid catalysts have demonstrated high efficiency and stability over long-term operation, making this approach highly suitable for industrial-scale production.[7] For instance, a MoO₃/SiO₂ catalyst has shown high efficiency in the nitration of benzene, a related aromatic compound.[10]
Transition Metal Catalysis: Precision and Milder Conditions
Transition metal complexes offer sophisticated pathways for nitration, often operating under milder conditions and with exceptional control over regioselectivity.
Mechanism & Rationale:
-
Lewis Acid Activation: Metal salts with highly electronegative cations, such as FeCl₃ or Bi(NO₃)₃, can function as Lewis acids.[11] They coordinate to the nitrating agent, increasing its electrophilicity and facilitating the reaction under acid-free conditions.
-
Palladium-Catalyzed C-H Activation: A more advanced strategy involves the direct activation of a C-H bond by a palladium catalyst. This often requires a "directing group" on the substrate to guide the catalyst to a specific position. While many studies focus on achieving non-traditional selectivity (e.g., at the C-1 position), this highlights the power of metal catalysis to overcome the inherent reactivity patterns of the substrate.[12][13]
-
Alternative Synthetic Routes: Palladium catalysis also enables entirely new, safer synthetic routes that avoid direct nitration altogether. A patented method describes a two-step process: a palladium-catalyzed cross-coupling of N-ethylaniline and p-chloronitrobenzene, followed by an intramolecular oxidative cyclization to form the 3-nitro-9-ethylcarbazole product.[14] This innovative approach completely bypasses the use of nitric acid, significantly enhancing process safety.
Performance Insights: Transition metal-catalyzed reactions can be highly efficient, with catalysts like anhydrous FeCl₃ achieving 99% conversion and 99% selectivity in the nitration of benzene.[11] The palladium-catalyzed C-H activation methods provide unparalleled regioselectivity, which is crucial for synthesizing complex, specifically functionalized molecules.[13] The alternative route avoiding nitric acid offers a major safety advantage, though it involves multiple steps and more complex catalyst systems.[14]
Quantitative Performance Comparison
The following table summarizes the performance of various catalytic systems based on data reported in patents and scientific literature.
| Catalyst System | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages | References |
| Conventional Acid | 70% HNO₃ | Acetic Acid | 40 | 2 | 71 | Simple, established method. / Harsh conditions, acidic waste. | [5] |
| Conventional Acid | 36% HNO₃ | Acetonitrile | 25-40 | 4 | 98.2 | High yield, avoids hazardous solvents like chlorobenzene. / Still uses strong acid. | [3][6] |
| Solid Acid | Conc. HNO₃ | (Flow Reactor) | N/A | (Continuous) | ~87 | Reusable catalyst, suitable for continuous flow, green. / Catalyst deactivation can occur. | [7] |
| Transition Metal (Lewis Acid) | NO₂ | Dichloromethane | Ambient | 66 | 20.5 | Milder conditions. / Long reaction time, low conversion in some cases. | [11] |
| Transition Metal (Pd-Catalyzed) | AgNO₃ | 1,4-Dioxane | N/A | N/A | 69 (for C1-nitro) | High regioselectivity for specific positions. / Requires directing group, expensive catalyst. | [12][13] |
| Alternative Pd-Catalyzed Route | O₂ (Oxidant) | Butyric Acid | 75 | 4 | High | Avoids nitric acid entirely, enhancing safety. / Multi-step, complex catalyst/ligand system. | [14] |
Visualizing the Reaction Pathways
Diagrams created using Graphviz provide a clear visual summary of the synthetic workflows and mechanisms.
Caption: General workflow for the synthesis of this compound.
Caption: Alternative safety-enhanced synthesis via a two-step Pd-catalyzed route. [14]
Detailed Experimental Protocols
The following protocols are representative of the methodologies discussed and are provided for instructional purposes. All procedures should be performed by qualified personnel with appropriate safety measures in place.
Protocol 1: High-Yield Synthesis using Nitric Acid in Acetonitrile
This protocol is adapted from a high-yield method described in the literature, which avoids more hazardous chlorinated solvents. [3][6]
-
Materials:
-
9-ethylcarbazole (15 g, 0.077 mol)
-
Acetonitrile (40 g)
-
Nitric acid (36%, 17.48 g, 0.10 mol)
-
Deionized water
-
-
Procedure:
-
In a suitable reaction flask equipped with a stirrer and a dropping funnel, dissolve 15 g of 9-ethylcarbazole in 40 g of acetonitrile.
-
While maintaining the internal temperature between 25-40°C using a water bath, add 17.48 g of 36% nitric acid dropwise to the solution over 30-60 minutes.
-
After the addition is complete, continue to stir the mixture for 4 hours at 25-40°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a larger beaker containing 200 ml of cold water to precipitate the product.
-
Collect the precipitate by filtration.
-
Resuspend the solid product in 100 ml of water, stir for 15 minutes to wash, and filter again.
-
Dry the product in a vacuum oven at 50-60°C to obtain this compound. (Reported Yield: ~18.13 g, 98.2%).
-
Protocol 2: Palladium-Catalyzed Synthesis via C-H Activation (Illustrative for C1-Nitration)
This protocol illustrates a modern, highly regioselective approach using a removable directing group, as described by Kumar et al. for C1-nitration. [12][13]While this produces a different isomer, it exemplifies the principles of transition metal catalysis.
-
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (starting material with directing group)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Silver nitrate (AgNO₃)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
To an oven-dried reaction tube, add the N-(pyridin-2-yl)-9H-carbazole substrate, Pd₂(dba)₃ catalyst, and AgNO₃ as the nitro source.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at the optimized reaction temperature (refer to source for specific temperature, typically elevated).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C1-nitrated product. (Reported Yield: 69%).
-
The pyridyl directing group can be removed in a subsequent step to yield the final functionalized carbazole.
-
Conclusion and Future Outlook
The synthesis of this compound offers a clear case study in the evolution of chemical catalysis. While conventional acid catalysis remains a viable, high-yielding method, particularly when optimized with safer solvents like acetonitrile, its environmental and safety drawbacks are significant. [6]The future of this synthesis, especially at an industrial scale, points towards heterogeneous and novel catalytic systems.
-
For Green Chemistry & Scalability: Solid acid catalysts present the most compelling option for large-scale, environmentally benign production. [7]Their reusability and adaptability to continuous flow processes can lead to significant cost savings and a reduced environmental footprint.
-
For Precision & Novel Derivatives: Transition metal catalysis, particularly through C-H activation, provides an unparalleled level of control for creating specifically substituted carbazole derivatives that are inaccessible through classical methods. [13]* For Enhanced Safety: Innovative, multi-step routes that eliminate the use of nitric acid altogether represent a paradigm shift in process safety, mitigating the risks associated with highly exothermic and corrosive nitration reactions. [14] Researchers and drug development professionals should select a catalytic system based on a holistic assessment of their specific needs, weighing the required yield and purity against scalability, cost, safety, and environmental impact. The continued development of novel catalysts promises to make the synthesis of this compound and other valuable intermediates even more efficient, selective, and sustainable.
References
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- Direct aromatic nitration by bacterial P450 enzymes.PMC - NIH.
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- Scheme 1. Nitration of aromatic compounds mediated by transition-metal complexes.
- Selective Nitration of Aromatic Compounds with Bismuth Subnitr
- This compound 86-20-4 wiki.Guidechem.
- Cas 86-20-4,this compound.LookChem.
- Phase-transfer catalysis in electrophilic substitution reactions: X. A phase-transfer catalyst for an elementary nitration act.
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- Progress in the chemistry of 3-amino-9-ethylcarbazole.TÜBİTAK Academic Journals.
- A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
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- Synthesis of 3-nitro-N-ethylcarbazole.PrepChem.com.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
- 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole.EngagedScholarship@CSU.
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- Nitration catalyst and preparation method and application thereof.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
- Palladium-catalyzed regioselective C1-selective nitr
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- Palladium-catalyzed regioselective C1-selective nitr
- Palladium-catalyzed regioselective C1-selective nitr
- Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles.NIH.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 9-Ethyl-3-nitrocarbazole
For researchers and professionals in drug development and materials science, the efficient and safe synthesis of key intermediates is paramount. 9-Ethyl-3-nitrocarbazole is a crucial building block, notably serving as a precursor for 3-amino-9-ethylcarbazole, which is used in the production of dyes, pigments, and various pharmaceutical agents. The selection of a synthetic route for this compound involves a critical trade-off between cost, yield, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic methodologies to produce this compound, supported by available data to inform your process development decisions.
Introduction to Synthetic Strategies
The synthesis of this compound has been approached through several distinct chemical strategies. The traditional and most documented method involves the direct electrophilic nitration of 9-ethylcarbazole. However, the inherent hazards of nitration reactions have spurred the development of alternative pathways, including modern palladium-catalyzed cross-coupling reactions and photochemical methods. This guide will dissect the following three routes:
-
Route 1: Traditional Electrophilic Nitration of 9-Ethylcarbazole
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig/Oxidative Cyclization
-
Route 3: Photochemical Nitration with Tetranitromethane (TNM)
Each route will be evaluated based on a cost-benefit matrix that includes chemical costs, process safety, operational complexity, scalability, and environmental footprint.
Route 1: Traditional Electrophilic Nitration
This is the most established and widely reported method for the synthesis of this compound. The process is a two-step synthesis starting from commercially available carbazole.
Workflow Diagram
Caption: Workflow for the traditional two-step synthesis of this compound.
In-Depth Analysis
Expertise & Experience: The N-ethylation of carbazole is a standard nucleophilic substitution reaction. The subsequent nitration is a classic electrophilic aromatic substitution. The choice of solvent in the nitration step is critical; solvents like chlorobenzene or acetonitrile have been used, but acetic acid is also common.[1][2] The regioselectivity of the nitration is directed by the carbazole ring system to the 3 and 6 positions, which are the most electronically activated.
Trustworthiness (Self-Validating System): This protocol is highly validated in the literature with reported yields for the nitration step typically ranging from 78% to 89%.[1][2] The reaction progress can be easily monitored by thin-layer chromatography (TLC), and the product can be purified by recrystallization.
Detailed Experimental Protocol (Nitration Step)
-
Dissolution: Dissolve 9-ethylcarbazole (1 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to a specified temperature, typically between 0-23 °C, in an ice bath to manage the reaction exotherm.[2][3]
-
Addition of Nitrating Agent: Add concentrated nitric acid (e.g., 100% HNO₃, ~1.05 eq.) dropwise to the stirred solution, maintaining the temperature.[2]
-
Reaction: Allow the reaction to stir for a designated time (e.g., 2-6 hours) at a controlled temperature.[2]
-
Workup: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Cost-Benefit Evaluation
-
Cost (Advantage): The starting materials (carbazole, ethylating agents, nitric acid, common solvents) are commodity chemicals and are relatively inexpensive, making this the most cost-effective route on a lab scale.
-
Yield (Advantage): High yields are consistently reported, making the process efficient in terms of material conversion.
-
Safety (Major Disadvantage): Nitration reactions are notoriously hazardous. They are highly exothermic and present a significant risk of thermal runaway, which can lead to explosions if not properly controlled.[4][5] Nitric acid is extremely corrosive and toxic.[1][6][7][8][9] The use of solvents like chlorobenzene is also a concern due to its toxicity.[1]
-
Scalability (Conditional Advantage): While the process is used industrially, scaling up requires specialized reactors with excellent heat transfer capabilities and robust safety controls to mitigate the risk of thermal runaway. Continuous flow reactors are increasingly being adopted for safer large-scale nitrations.[10][11][12]
-
Environmental Impact (Disadvantage): The process generates acidic waste streams that require neutralization and careful disposal. The potential formation of volatile organic compounds (VOCs) is also an environmental concern.[13]
Route 2: Palladium-Catalyzed Cross-Coupling and Cyclization
This modern approach avoids the direct nitration of the carbazole ring system, thereby circumventing the associated hazards. It involves a palladium-catalyzed cross-coupling of an aniline derivative with a nitro-substituted aryl halide, followed by an intramolecular cyclization.
Workflow Diagram
Caption: Workflow for the Palladium-catalyzed synthesis of this compound.
In-Depth Analysis
Expertise & Experience: This route relies on advanced organometallic chemistry, specifically palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular C-H activation/cyclization. The choice of palladium precursor, phosphine ligand, base, and solvent is crucial for achieving high yields and is often substrate-dependent. A patent for this method suggests it provides high yields under mild conditions.[6]
Trustworthiness (Self-Validating System): While patents claim high efficiency, detailed, peer-reviewed protocols for this specific transformation are less common than for the traditional nitration route.[6] The reactions require an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents, adding to the operational complexity. Catalyst deactivation and product purification to remove palladium residues can be challenging.
General Experimental Protocol (Conceptual)
-
Coupling Reaction: To a solution of N-ethylaniline (1 eq.) and p-chloronitrobenzene (1 eq.) in an anhydrous solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-10 mol%), and a base (e.g., sodium tert-butoxide).[6]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas and heat the mixture (e.g., 75-100 °C) for several hours until the starting materials are consumed (monitored by GC-MS or LC-MS).
-
Intermediate Isolation: After cooling, perform an aqueous workup and purify the intermediate by column chromatography.
-
Cyclization: Dissolve the intermediate in an acidic solvent, add a catalyst and an oxidant, and react under pressure to yield the final product.[6]
Cost-Benefit Evaluation
-
Cost (Major Disadvantage): Palladium catalysts and specialized phosphine ligands are expensive, which can significantly increase the overall cost of the synthesis, especially at a larger scale.[14][15]
-
Yield (Potential Advantage): The patent claims high yields, potentially with fewer byproducts compared to nitration.[6]
-
Safety (Major Advantage): The primary benefit of this route is the complete avoidance of nitrating agents like nitric acid, thus eliminating the risk of uncontrolled exothermic reactions and handling of highly corrosive materials.[6]
-
Scalability (Disadvantage): The high cost of the catalyst, the need for strict inert atmosphere conditions, and challenges in removing palladium contamination from the final product make this route less attractive for large-scale industrial production compared to the traditional method.
-
Environmental Impact (Mixed): This route avoids acidic waste but introduces new environmental concerns. Palladium is a heavy metal with potential environmental toxicity.[4][16] The disposal and recycling of spent palladium catalysts are necessary but can be complex and costly.[17][18][19][20]
Route 3: Photochemical Nitration
This route is a less common alternative that uses light energy to facilitate the nitration reaction, typically with tetranitromethane (TNM) as the nitro source.
Workflow Diagram
Caption: Workflow for the Photochemical Nitration of 9-Ethylcarbazole.
In-Depth Analysis
Expertise & Experience: Photochemical synthesis requires specialized knowledge and equipment. The reaction proceeds via the formation of a donor-acceptor complex between the carbazole and TNM, which upon irradiation, leads to the nitrated product. The reaction conditions, such as solvent, wavelength of light, and temperature, must be carefully optimized.
Trustworthiness (Self-Validating System): While academically interesting, this method is not widely adopted for preparative synthesis. The formation of byproducts can be an issue, and purification can be complex. A 77% yield has been reported for a related photonitration reaction.
General Experimental Protocol (Conceptual)
-
Solution Preparation: Dissolve 9-ethylcarbazole and tetranitromethane in a suitable solvent, such as dichloromethane, in a photoreactor vessel made of quartz or borosilicate glass.
-
Degassing: Degas the solution to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp or a sun lamp) while maintaining a low temperature with a cooling system.
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, evaporate the solvent and purify the residue by column chromatography.
Cost-Benefit Evaluation
-
Cost (Major Disadvantage): Tetranitromethane is a specialized and likely expensive reagent. The requirement for dedicated photochemical reactors and high-intensity lamps adds significant capital cost.
-
Yield (Disadvantage): Yields may be variable and byproduct formation can be significant, potentially making this route less efficient than traditional nitration.
-
Safety (Major Disadvantage): Tetranitromethane is highly toxic, a suspected carcinogen, and can form powerful explosive mixtures, especially with impurities.[2][5] It is sensitive to shock, friction, and heat.[2] This makes its handling and use extremely hazardous.
-
Scalability (Major Disadvantage): Scaling up photochemical reactions is notoriously difficult due to the Beer-Lambert law, which limits light penetration into larger reaction volumes.[3] This often requires complex reactor designs or "numbering-up" of smaller reactors, which can be inefficient and costly for bulk production.[1][6][13]
-
Environmental Impact (Disadvantage): TNM is highly toxic and poses a significant environmental risk.[2] Solvents like dichloromethane are also environmentally problematic.
Comparative Summary
| Feature | Route 1: Traditional Nitration | Route 2: Pd-Catalyzed Coupling | Route 3: Photochemical Nitration |
| Starting Material Cost | Low | High | Very High |
| Capital Equipment Cost | Moderate (for safe scale-up) | Moderate to High | Very High |
| Reported Yield | High (78-89%) | High (patent claims) | Moderate (variable) |
| Process Safety | Very Poor (highly exothermic, corrosive, toxic reagents) | Excellent (avoids nitration) | Extremely Poor (explosive, toxic, carcinogenic reagent) |
| Operational Complexity | Moderate | High (requires inert atmosphere) | High (requires specialized equipment) |
| Scalability | Established, but requires significant safety engineering | Poor (due to cost and purification) | Very Poor (light penetration issues) |
| Environmental Impact | Poor (acidic waste, VOCs) | Moderate (heavy metal waste) | Poor (highly toxic reagent, solvent use) |
Conclusion and Recommendations
Based on this comprehensive analysis, the choice of synthetic route for this compound is highly dependent on the specific priorities of the laboratory or manufacturing facility.
-
For large-scale, cost-driven production , the Traditional Electrophilic Nitration (Route 1) remains the most economically viable option. Its drawbacks in safety and environmental impact are significant but can be managed with modern engineering controls, such as continuous flow reactors, and proper waste treatment protocols. The low cost of raw materials and high, reliable yields are major advantages that are difficult to overcome with current alternative technologies.
-
For small-scale synthesis where safety is the absolute priority and cost is a secondary concern , the Palladium-Catalyzed Route (Route 2) offers a compelling advantage. By completely avoiding the use of nitric acid, it eliminates the most severe safety hazards associated with the traditional method. However, its high cost and complexity make it unsuitable for bulk manufacturing at this time.
-
The Photochemical Nitration (Route 3) is not recommended for practical synthesis at any scale. The extreme hazards and high cost associated with tetranitromethane, coupled with the significant challenges of scalability, render it an academically interesting but industrially impractical and dangerous option.
Ultimately, for most applications, optimizing the safety of the traditional nitration route through modern process engineering presents the most balanced and practical approach to the synthesis of this compound.
References
(A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be compiled here.)
Sources
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- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production [art.torvergata.it]
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- 8. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. Photochemical nitration by tetranitromethane. Part VI. Predominant nitro/trinitromethyl addition to naphthalene in dichloromethane and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 20. Scalability of photochemical reactions in continuous flow mode [researchrepository.ucd.ie]
Safety Operating Guide
Proper Disposal of 9-Ethyl-3-nitrocarbazole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 9-Ethyl-3-nitrocarbazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle this and other chemical substances with the highest degree of care and professionalism.
Understanding the Hazard Profile of this compound
This compound (CAS No. 86-20-4) is a nitroaromatic compound commonly utilized in chemical synthesis.[1][2] While instrumental in various research applications, it is crucial to recognize its potential hazards to mitigate risks effectively.
According to available safety data, this compound is classified with the following hazards:
The nitro functional group, in conjunction with the aromatic carbazole structure, renders this compound subject to specific disposal considerations due to its potential toxicity and environmental persistence. Nitroaromatic compounds are recognized as a class of chemicals that can be hazardous to human health and the environment, often being resistant to biodegradation.[5] Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management.
Table 1: Key Hazard and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 86-20-4 | [1][2][3] |
| Molecular Formula | C14H12N2O2 | [1][3] |
| Appearance | White to yellow crystalline powder | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3][4] |
| Storage Class | 11 - Combustible Solids | |
| Water Solubility | Insoluble | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. This is in accordance with the Resource Conservation and Recovery Act (RCRA), which provides the federal framework for managing hazardous waste.[6][7] The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Waste Characterization and Segregation
The "Why": Proper characterization is the foundation of safe waste management. It ensures that incompatible chemicals are not mixed, which could lead to dangerous reactions, and that the waste is routed to the appropriate disposal facility.
Procedure:
-
Designate as Hazardous Waste: Due to its hazard profile, any waste containing this compound (e.g., unreacted material, contaminated labware, solutions) must be treated as hazardous waste.
-
Segregate at the Source:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and other solid materials in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, do not mix flammable solvents with oxidizers.[8]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Step 2: Proper Container Management and Labeling
The "Why": Secure and clearly labeled containers prevent accidental exposures, spills, and misidentification of waste. Federal and state regulations mandate specific labeling requirements to ensure safe handling and transport.[6][9]
Procedure:
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and any solvents it may be dissolved in. The container must be in good condition with a secure, leak-proof lid.[6][10]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound" (no abbreviations)[8]
-
The approximate percentage of each chemical constituent if it is a mixture.
-
The date the container was first used for waste accumulation.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant"). Pictograms or other hazard warnings are also required.[9]
-
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
Step 3: Accumulation and Storage in the Laboratory
The "Why": Proper storage within the lab minimizes the risk of accidents and ensures compliance with regulations regarding the amount of hazardous waste that can be stored in a satellite accumulation area.
Procedure:
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of the laboratory personnel.[9][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6] The secondary containment should be large enough to hold the entire volume of the largest container.
-
Segregate Incompatibles: Ensure that the stored this compound waste is not stored near incompatible chemicals. For example, keep it away from strong oxidizing agents.[4]
-
Monitor Accumulation Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).[9]
Step 4: Arranging for Disposal
The "Why": Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health and Safety (EHS) department is responsible for coordinating this process.
Procedure:
-
Contact EHS: When the waste container is full or has been accumulating for a specified period (often 90 days for large quantity generators), contact your institution's EHS department to arrange for a pickup.[10][12]
-
Provide Accurate Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
-
Manifesting: A hazardous waste manifest will be created to track the waste from your laboratory to its final disposal location. This is a critical component of the "cradle-to-grave" responsibility for hazardous waste generators.[13][14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Always consult the Safety Data Sheet (SDS) for this compound for specific emergency procedures.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, following established protocols, and working closely with your institution's Environmental Health and Safety department, you contribute to a safer research environment for yourself, your colleagues, and the community. This commitment to responsible chemical management is integral to the integrity of scientific research.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. axonator.com [axonator.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
Mastering the Safe Handling of 9-Ethyl-3-nitrocarbazole: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Professionals
This document provides a comprehensive guide to the safe handling and disposal of 9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4). As a senior application scientist, this guide is formulated to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is a synthesis of established safety protocols, regulatory guidelines, and chemical-specific hazard data to empower researchers, scientists, and drug development professionals in the responsible management of this compound.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. This compound is a nitroaromatic compound that presents several health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
These classifications necessitate a multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. This is to protect against dust particles and potential splashes, which can cause serious eye irritation. A face shield is recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are highly recommended for handling nitro-compounds. They offer excellent resistance to a wide variety of chemicals, including esters and nitro-compounds. Nitrile gloves may be suitable for short-term protection against splashes, but butyl gloves are preferred for more extensive handling. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact with the chemical powder. |
| Respiratory Protection | N95 Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles that may cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing the risk of exposure to this compound. The following workflow should be implemented for all procedures involving this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All handling of the solid compound, including weighing and transferring, must occur within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.
Handling Procedure
Caption: Decision and procedural flow for the disposal of this compound waste.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not dispose of this chemical down the drain.
-
Decontamination of Reusable Equipment: Reusable glassware and equipment should be decontaminated. A triple rinse with a suitable solvent (such as acetone or ethanol), followed by washing with soap and water, is recommended. The first two rinsates should be collected as hazardous liquid waste.
-
Spill Management:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Conclusion: A Commitment to Safety
The responsible handling of this compound is paramount for the safety of laboratory personnel and the protection of the environment. By integrating the principles of hazard awareness, diligent use of personal protective equipment, and adherence to structured operational and disposal plans, you can confidently and safely advance your research and development objectives. Always consult your institution's specific safety guidelines and your chemical hygiene plan.
References
-
PubChem. 9-ethyl-3-nitro-9H-carbazole. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. U.S. Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
